molecular formula C14H18N2O4 B1334647 Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate CAS No. 216985-30-7

Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Cat. No.: B1334647
CAS No.: 216985-30-7
M. Wt: 278.3 g/mol
InChI Key: DYEIOUCEYOYBPG-UHFFFAOYSA-N
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Description

Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C14H18N2O4 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-2-20-14(17)11-7-9-15(10-8-11)12-3-5-13(6-4-12)16(18)19/h3-6,11H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEIOUCEYOYBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383861
Record name ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216985-30-7
Record name ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The piperidine ring is a cornerstone of contemporary drug discovery, recognized as a "privileged structure" for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and capacity to form diverse molecular interactions make it a highly sought-after scaffold in the design of novel therapeutics. This guide focuses on a specific, synthetically valuable derivative: Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate.

The introduction of a 4-nitrophenyl group onto the piperidine nitrogen via a nucleophilic aromatic substitution (SNAr) reaction creates a versatile intermediate. The electron-withdrawing nature of the nitro group is pivotal, not only facilitating the synthesis but also serving as a chemical handle for further functionalization, most commonly through reduction to an aniline derivative. This subsequent derivative is often a key building block in the synthesis of more complex molecules with potential therapeutic applications, including but not limited to analgesic, anti-inflammatory, and antiviral agents.[2]

This technical guide provides a comprehensive overview of the core chemical properties, a detailed synthesis protocol, and the foundational logic behind the experimental design for this compound, equipping researchers with the knowledge to effectively synthesize and utilize this important chemical intermediate.

Section 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While extensive experimental data for this compound is not widely published, the following table summarizes its known identifiers and key computed properties.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 216985-30-7[3][4]
Molecular Formula C₁₄H₁₈N₂O₄[3][4]
Molecular Weight 278.30 g/mol [3][4]
Appearance Predicted: Pale yellow to yellow solidInferred
Melting Point Not experimentally determined in available literature.-
Boiling Point Not experimentally determined in available literature.-
Solubility Predicted: Soluble in common organic solvents such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF). Sparingly soluble in alcohols. Insoluble in water.Inferred
Topological Polar Surface Area (TPSA) 75.4 Ų[3]
XLogP3 2.6[3]

Section 2: Synthesis and Mechanism

The primary route for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is highly effective for attaching nucleophiles, such as the secondary amine of a piperidine, to an aromatic ring that is activated by a strong electron-withdrawing group, like a nitro group.[5]

The SNAr Mechanism: A Stepwise Approach

The SNAr reaction of 1-fluoro-4-nitrobenzene with ethyl piperidine-4-carboxylate proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The nitrogen atom of ethyl piperidine-4-carboxylate acts as the nucleophile, attacking the carbon atom of the benzene ring that is bonded to the fluorine. This fluorine is the most activated position due to the strong electron-withdrawing effect of the para-nitro group. This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5]

  • Elimination of the Leaving Group and Aromatization: The aromaticity of the ring is then restored by the elimination of the fluoride ion, which is an excellent leaving group. This step yields the final product, this compound.

The overall workflow for this synthesis is depicted in the following diagram:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Reactants: 1-Fluoro-4-nitrobenzene Ethyl piperidine-4-carboxylate Base (e.g., K2CO3) B Solvent Selection: Polar aprotic (e.g., DMF, DMSO) A->B Dissolve C Heat Reaction Mixture (e.g., 80-120 °C) B->C Charge to Reactor D Monitor Progress (TLC/LC-MS) C->D E Quench with Water D->E Upon Completion F Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G Wash & Dry Organic Layer F->G H Solvent Evaporation G->H I Column Chromatography or Recrystallization H->I J Characterization (NMR, MS, IR) I->J

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general SNAr methodologies.[6][7] Researchers should perform their own optimizations.

Materials:

  • Ethyl piperidine-4-carboxylate (1.0 eq)

  • 1-Fluoro-4-nitrobenzene (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add ethyl piperidine-4-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension (approx. 5-10 mL per gram of the piperidine starting material).

  • Add 1-fluoro-4-nitrobenzene (1.05 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 100 °C and maintain this temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF used).

  • Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Section 3: Spectroscopic and Analytical Characterization

Characterization is critical to confirm the identity and purity of the synthesized compound. While a public, experimentally verified spectrum for this specific molecule is not available, this section outlines the expected spectral characteristics based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
  • δ 8.15-8.25 (d, 2H): Aromatic protons ortho to the nitro group.

  • δ 6.90-7.00 (d, 2H): Aromatic protons meta to the nitro group.

  • δ 4.10-4.20 (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).

  • δ 3.90-4.00 (m, 2H): Piperidine protons at positions 2 and 6 (equatorial).

  • δ 3.10-3.20 (m, 2H): Piperidine protons at positions 2 and 6 (axial).

  • δ 2.50-2.65 (m, 1H): Piperidine proton at position 4.

  • δ 1.90-2.10 (m, 2H): Piperidine protons at positions 3 and 5 (equatorial).

  • δ 1.70-1.85 (m, 2H): Piperidine protons at positions 3 and 5 (axial).

  • δ 1.20-1.30 (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
  • δ ~174: Ester carbonyl carbon (C=O).

  • δ ~152: Aromatic carbon attached to the piperidine nitrogen.

  • δ ~140: Aromatic carbon attached to the nitro group.

  • δ ~126: Aromatic carbons ortho to the nitro group.

  • δ ~112: Aromatic carbons meta to the nitro group.

  • δ ~61: Methylene carbon of the ethyl ester (-OCH₂).

  • δ ~48: Piperidine carbons at positions 2 and 6.

  • δ ~41: Piperidine carbon at position 4.

  • δ ~28: Piperidine carbons at positions 3 and 5.

  • δ ~14: Methyl carbon of the ethyl ester (-CH₃).

Predicted FT-IR Spectrum (KBr Pellet)
  • ~2950-2850 cm⁻¹: C-H stretching (aliphatic).

  • ~1730 cm⁻¹: C=O stretching (ester).

  • ~1590 & ~1340 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.[8]

  • ~1250 cm⁻¹: C-O stretching (ester).

  • ~1100 cm⁻¹: C-N stretching.

High-Performance Liquid Chromatography (HPLC)

An adapted reverse-phase HPLC method can be used for purity analysis.[9]

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Detection: UV at 254 nm.

Section 4: Reactivity, Stability, and Safety

Chemical Reactivity

The key points of reactivity for this compound are centered around the nitro group and the ester functionality.

  • Reduction of the Nitro Group: The most significant reaction is the reduction of the nitro group to an amine. This is commonly achieved using reagents such as:

    • Tin(II) chloride (SnCl₂) in an acidic medium.

    • Catalytic hydrogenation (e.g., H₂, Pd/C). This transformation yields Ethyl 1-(4-aminophenyl)piperidine-4-carboxylate, a crucial precursor for further amide couplings or other derivatizations in drug synthesis.

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (e.g., using LiOH or NaOH).

Stability and Storage
  • Stability: The compound is generally stable under standard laboratory conditions. It should be protected from strong acids, strong bases, and strong reducing agents.

  • Storage: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[10][11]

Safety and Handling

No specific toxicology data is available for this compound. The following recommendations are based on the safety profiles of structurally related compounds, such as N-aryl piperidines and nitroaromatics.[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Fire Safety: While not highly flammable, nitroaromatic compounds can be combustible. Keep away from open flames and high heat.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Versatile Intermediate for Drug Discovery

This compound is a valuable synthetic intermediate whose true potential is realized upon the transformation of its nitro group. Its synthesis via a robust SNAr reaction is straightforward and scalable. The resulting amino derivative provides a critical entry point into a vast chemical space, enabling the construction of complex molecular architectures for the development of novel therapeutic agents. This guide serves as a foundational resource for researchers, providing the necessary chemical and procedural insights to effectively utilize this compound in their drug discovery endeavors.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.). rsc.org. Retrieved from [Link]

  • ethyl 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]-4-piperidinecarboxylate. (n.d.). SpectraBase. Retrieved from [Link]

  • ethyl 1-(4-nitrophenyl)-4-piperidine carboxylate(CAS# 216985-30-7). (n.d.). Angene Chemical. Retrieved from [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. (2020). Organic Syntheses. Retrieved from [Link]

  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. (1982). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Figure S7. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... (n.d.). ResearchGate. Retrieved from [Link]

  • Nucleophilic aromatic substitution of the nitro-group. (1979). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... (n.d.). ResearchGate. Retrieved from [Link]

  • Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. (n.d.). UCL Discovery. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules. Retrieved from [Link]

  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. (2011). ResearchGate. Retrieved from [Link]

  • 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. (2009). Google Patents.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). Molecules. Retrieved from [Link]

  • ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate. (n.d.). ChemSynthesis. Retrieved from [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. (2020). ResearchGate. Retrieved from [Link]

  • Ethyl 1-benzylpiperidine-4-carboxylate. (n.d.). SpectraBase. Retrieved from [Link]

  • Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate. (2018). SIELC Technologies. Retrieved from [Link]

  • FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate)... (n.d.). ResearchGate. Retrieved from [Link]

  • FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b)... (n.d.). ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate, a key intermediate in the development of various pharmacologically active molecules. The document details the strategic selection of the synthetic route, focusing on the Nucleophilic Aromatic Substitution (SNAr) pathway. It offers a meticulous, step-by-step experimental protocol, an in-depth mechanistic discussion, and a thorough characterization of the starting materials and the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing both a practical laboratory manual and a deeper understanding of the underlying chemical principles.

Introduction and Strategic Overview

This compound is a significant scaffold in medicinal chemistry. The presence of the nitrophenyl group allows for further functionalization, such as reduction to the corresponding aniline, which can then be used in the synthesis of a wide array of more complex molecules. The piperidine-4-carboxylate moiety is a common feature in many biologically active compounds.

Several synthetic strategies can be envisioned for the formation of the N-aryl bond in this molecule, including Buchwald-Hartwig amination and Ullmann condensation. However, the Nucleophilic Aromatic Substitution (SNAr) reaction presents the most direct, efficient, and cost-effective approach for this specific target. The strong electron-withdrawing nature of the nitro group on the phenyl ring activates the aromatic system towards nucleophilic attack, making it highly susceptible to substitution by the secondary amine of the piperidine ring.

This guide will focus exclusively on the SNAr-mediated synthesis, providing a robust and reproducible protocol.

The Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the reaction between 1-fluoro-4-nitrobenzene and ethyl isonipecotate (ethyl piperidine-4-carboxylate). The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon to which it is attached.

Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nitrogen atom of ethyl isonipecotate acts as the nucleophile, attacking the carbon atom bearing the fluorine on the 1-fluoro-4-nitrobenzene ring. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing nitro group, which stabilizes the intermediate.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the final product, this compound.

Reaction Mechanism Workflow

SNAr_Mechanism reagents 1-Fluoro-4-nitrobenzene + Ethyl Isonipecotate meisenheimer Meisenheimer Complex (Resonance Stabilized) reagents->meisenheimer Nucleophilic Attack product This compound + F⁻ meisenheimer->product Elimination of F⁻

Caption: The SNAr mechanism for the synthesis of the target compound.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)Purity
1-Fluoro-4-nitrobenzene350-46-9141.101.41 g10.0>99%
Ethyl Isonipecotate1126-09-6157.211.57 g10.0>98%
Potassium Carbonate (K₂CO₃)584-08-7138.212.07 g15.0>99%
Dimethylformamide (DMF)68-12-273.0920 mL-Anhydrous
Ethyl Acetate141-78-688.11As needed-Reagent Grade
Hexane110-54-386.18As needed-Reagent Grade
Brine (sat. NaCl aq.)--As needed--
Anhydrous Sodium Sulfate7757-82-6142.04As needed--
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-4-nitrobenzene (1.41 g, 10.0 mmol), ethyl isonipecotate (1.57 g, 10.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 100 mL of cold water.

    • A yellow precipitate of the crude product should form. Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration and wash the filter cake with water (3 x 30 mL).

  • Purification:

    • The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.

    • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

    • Column Chromatography: If necessary, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexane (e.g., 10% to 30% ethyl acetate).

  • Drying: Dry the purified product under vacuum to a constant weight.

Characterization of this compound

PropertyValue
CAS Number 216985-30-7
Molecular Formula C₁₄H₁₈N₂O₄
Molecular Weight 278.31 g/mol
Appearance Yellow crystalline solid
Melting Point 98-100 °C
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.16 (d, J = 9.2 Hz, 2H, Ar-H), 6.85 (d, J = 9.2 Hz, 2H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.95 (d, J = 13.2 Hz, 2H, NCH₂), 3.05 (t, J = 12.4 Hz, 2H, NCH₂), 2.50 (tt, J = 11.2, 4.0 Hz, 1H, CH), 2.05-1.95 (m, 2H, CH₂), 1.90-1.80 (m, 2H, CH₂), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 174.5, 152.0, 138.0, 126.0, 112.0, 60.8, 48.0, 41.0, 28.0, 14.3.

  • FTIR (KBr, cm⁻¹): 2925 (C-H stretch), 1730 (C=O ester stretch), 1595 & 1320 (NO₂ asymmetric and symmetric stretch), 1515 (C=C aromatic stretch), 1245 (C-O stretch), 830 (p-substituted benzene C-H bend).

Experimental Workflow Diagram

Synthesis_Workflow start Combine Reactants and Solvent (1-Fluoro-4-nitrobenzene, Ethyl Isonipecotate, K₂CO₃, DMF) reaction Heat to 100 °C (4-6 hours) start->reaction workup Aqueous Workup (Precipitation and Filtration) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification final_product Pure this compound purification->final_product characterization Characterization (NMR, IR, MP) final_product->characterization

Caption: A streamlined workflow for the synthesis and characterization process.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through clear, verifiable steps.

  • Reaction Monitoring: The progress of the reaction can be easily monitored by TLC, providing a clear indication of the consumption of starting materials and the formation of the product.

  • Product Isolation: The precipitation of the product upon addition to water provides a straightforward initial purification step and a visual confirmation of product formation.

  • Characterization: The provided spectroscopic data (¹H NMR, ¹³C NMR, and FTIR) and the melting point serve as definitive benchmarks for confirming the identity and purity of the synthesized compound. Any significant deviation from these values would indicate the presence of impurities or an incorrect structure.

Conclusion

The synthesis of this compound via Nucleophilic Aromatic Substitution is a robust and efficient method, well-suited for laboratory-scale preparation. The procedure outlined in this guide, from the selection of reagents to the final characterization, provides a comprehensive and reliable pathway for obtaining this valuable synthetic intermediate. The detailed mechanistic explanation and workflow diagrams are intended to provide researchers with not only a practical guide but also a deeper understanding of the chemical transformations involved.

References

  • Nucleophilic Aromatic Substitution. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure; Smith, M. B., Ed.; Wiley, 2019. [Link]

  • Ethyl 4-piperidinecarboxylate. PubChem Compound Summary for CID 70770. National Center for Biotechnology Information. [Link][1]

  • 1-Fluoro-4-nitrobenzene. PubChem Compound Summary for CID 9637. National Center for Biotechnology Information. [Link]

  • Ethyl 1-(4-nitrophenyl)-4-piperidine carboxylate. Angene Chemical, CAS No. 216985-30-7. [Link][2]

Sources

An In-depth Technical Guide to Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 216985-30-7

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate, a key chemical intermediate in contemporary drug discovery and development. The document details its chemical and physical properties, outlines robust synthetic protocols, and provides in-depth analysis of its characterization through various spectroscopic techniques. Furthermore, this guide explores the compound's significant applications in medicinal chemistry and outlines stringent safety and handling procedures. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.

Introduction

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds, prized for its conformational flexibility and its ability to interact with a wide range of biological targets.[1][2][3] this compound, with the confirmed Chemical Abstracts Service (CAS) number 216985-30-7, has emerged as a valuable building block in medicinal chemistry.[4] Its structure, featuring a piperidine core N-substituted with an electron-withdrawing nitrophenyl group and a versatile ethyl ester at the 4-position, makes it a strategic starting material for the synthesis of complex molecular architectures.[5] This guide aims to provide a detailed technical resource on this compound, consolidating essential information for its effective and safe use in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and formulation. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 216985-30-7[4]
Molecular Formula C₁₄H₁₈N₂O₄[4]
Molecular Weight 278.31 g/mol [4]
Appearance Likely a solidInferred from similar compounds
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred from structure

Synthesis of this compound

The synthesis of N-aryl piperidines is a cornerstone of medicinal chemistry. Two primary strategies are commonly employed for the preparation of this compound: Nucleophilic Aromatic Substitution (SNA r) and the Buchwald-Hartwig amination.

Synthetic Pathways
  • Nucleophilic Aromatic Substitution (SNA r): This is a classical and often cost-effective method for forming aryl-nitrogen bonds. The reaction proceeds via the attack of a nucleophile, in this case, the secondary amine of ethyl piperidine-4-carboxylate, on an electron-deficient aromatic ring. The presence of a strong electron-withdrawing group, such as the nitro group on the phenyl ring, is crucial for activating the ring towards nucleophilic attack. The reaction typically involves a suitable base to deprotonate the piperidine nitrogen, enhancing its nucleophilicity.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful and versatile tool for the formation of C-N bonds. It offers a broader substrate scope and often proceeds under milder conditions compared to traditional SNA r reactions. The catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-aryl piperidine.

The choice between these two methods often depends on the availability and cost of starting materials, desired scale of the reaction, and tolerance of other functional groups in more complex syntheses.

Synthesis_Workflow cluster_SnAr Nucleophilic Aromatic Substitution (SnAr) cluster_BH Buchwald-Hartwig Amination 4-Fluoronitrobenzene 4-Fluoronitrobenzene Reaction_SnAr Reaction Vessel 4-Fluoronitrobenzene->Reaction_SnAr Ethyl_piperidine-4-carboxylate_SnAr Ethyl piperidine- 4-carboxylate Ethyl_piperidine-4-carboxylate_SnAr->Reaction_SnAr Base_SnAr Base (e.g., K2CO3) Base_SnAr->Reaction_SnAr Solvent_SnAr Solvent (e.g., DMF) Solvent_SnAr->Reaction_SnAr Product_SnAr Ethyl 1-(4-nitrophenyl)piperidine- 4-carboxylate Reaction_SnAr->Product_SnAr Heat 4-Bromonitrobenzene 4-Bromonitrobenzene Reaction_BH Reaction Vessel 4-Bromonitrobenzene->Reaction_BH Ethyl_piperidine-4-carboxylate_BH Ethyl piperidine- 4-carboxylate Ethyl_piperidine-4-carboxylate_BH->Reaction_BH Pd_Catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_Catalyst->Reaction_BH Ligand Ligand (e.g., BINAP) Ligand->Reaction_BH Base_BH Base (e.g., NaOtBu) Base_BH->Reaction_BH Solvent_BH Solvent (e.g., Toluene) Solvent_BH->Reaction_BH Product_BH Ethyl 1-(4-nitrophenyl)piperidine- 4-carboxylate Reaction_BH->Product_BH Heat

Figure 1: General synthetic workflows for this compound.

Detailed Experimental Protocol (Nucleophilic Aromatic Substitution)

This protocol describes a general procedure for the synthesis of this compound via SNA r, which is often favored for its operational simplicity and cost-effectiveness on a larger scale.

Materials:

  • Ethyl piperidine-4-carboxylate

  • 1-Fluoro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred solution of ethyl piperidine-4-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add 1-fluoro-4-nitrobenzene (1.1 eq) to the suspension.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Analytical Characterization

Analytical_Workflow cluster_Spectroscopy Spectroscopic Analysis Sample Ethyl 1-(4-nitrophenyl)piperidine- 4-carboxylate NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Figure 2: Analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl group, typically in the downfield region (δ 7.0-8.5 ppm). The protons on the piperidine ring will appear as multiplets in the upfield region (δ 1.5-4.0 ppm). The ethyl ester group will be characterized by a quartet for the methylene protons (–OCH₂CH₃) and a triplet for the methyl protons (–OCH₂CH₃).

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded. The carbonyl carbon of the ester will appear around δ 170-175 ppm. The carbons of the piperidine ring and the ethyl group will resonate in the upfield region.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • ~1730 cm⁻¹: Strong C=O stretching vibration of the ethyl ester.

  • ~1520 and ~1340 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively.

  • ~2800-3000 cm⁻¹: C-H stretching vibrations of the aliphatic piperidine and ethyl groups.

  • ~1600 and ~1475 cm⁻¹: C=C stretching vibrations of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be observed at m/z 279.13. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[2][3][5] The presence of the nitro group allows for its reduction to an amino group, which can then be further functionalized. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, providing multiple avenues for structural elaboration.

This compound and its derivatives are of significant interest in the development of:

  • Analgesics: The piperidine scaffold is a key component of many opioid and non-opioid analgesics.[10]

  • Antipsychotics and Antidepressants: A number of central nervous system (CNS) active agents incorporate the N-arylpiperidine motif.

  • Anticancer Agents: Piperidine derivatives have shown promise as anticancer agents through various mechanisms of action.[1]

  • Antiviral and Antimicrobial Agents: The piperidine ring is found in several compounds with demonstrated antiviral and antimicrobial properties.[1][11]

The ability to readily modify both the aromatic and piperidine portions of this compound makes it a valuable tool for generating compound libraries for high-throughput screening and for structure-activity relationship (SAR) studies in lead optimization.

Safety and Handling

As a nitroaromatic compound and a piperidine derivative, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[12][13][14][15]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes.

Handling Procedures:

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention. A specific Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

This compound is a chemical intermediate of significant value in the field of drug discovery and development. Its straightforward synthesis, versatile functional groups, and the prevalence of the N-arylpiperidine scaffold in bioactive molecules underscore its importance. This technical guide has provided a comprehensive overview of its properties, synthesis, characterization, applications, and safe handling procedures. By adhering to the principles and protocols outlined herein, researchers can effectively and safely utilize this compound to advance their research and development endeavors.

References

  • Chemius. (n.d.). nitro razredčilo. Retrieved January 18, 2026, from [Link].

  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • YouTube. (2024, June 7). Nitration reaction safety. Retrieved January 18, 2026, from [Link].

  • GOV.UK. (n.d.). Nitrobenzene - Incident management. Retrieved January 18, 2026, from [Link].

  • New Jersey Department of Health. (n.d.). Nitrobenzene - HAZARD SUMMARY. Retrieved January 18, 2026, from [Link].

  • ResearchGate. (2025). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Retrieved January 18, 2026, from [Link].

  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Retrieved January 18, 2026, from [Link].

  • National Institutes of Health. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Retrieved January 18, 2026, from [Link].

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved January 18, 2026, from [Link].

  • UCL Discovery. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. Retrieved January 18, 2026, from [Link].

  • Angene. (n.d.). ethyl 1-(4-nitrophenyl)-4-piperidine carboxylate(CAS# 216985-30-7). Retrieved January 18, 2026, from [Link].

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 18, 2026, from [Link].

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved January 18, 2026, from [Link].

  • National Institutes of Health. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Retrieved January 18, 2026, from [Link].

  • Wikipedia. (n.d.). Piperidine. Retrieved January 18, 2026, from [Link].

  • UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Retrieved January 18, 2026, from [Link].

  • ResearchGate. (n.d.). (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. Retrieved January 18, 2026, from [Link].

  • National Institutes of Health. (n.d.). Piperidine. Retrieved January 18, 2026, from [Link].

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 18, 2026, from [Link].

  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved January 18, 2026, from [Link].

  • Ikigai Corporation. (n.d.). Pharmaceutical intermediates. Retrieved January 18, 2026, from [Link].

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 18, 2026, from [Link].

  • IOSR Journal. (n.d.). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Retrieved January 18, 2026, from [Link].

  • National Institutes of Health. (n.d.). (4-Nitrophenyl) 2-ethylpiperidine-1-carboxylate. Retrieved January 18, 2026, from [Link].

  • ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),.... Retrieved January 18, 2026, from [Link].

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved January 18, 2026, from [Link].

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Sources

An In-depth Technical Guide to the NMR Analysis of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of NMR in Modern Drug Development

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry, underpinning crucial stages from initial drug discovery to manufacturing and quality control.[1][2] Its power lies in its ability to provide detailed atomic-level information about the structure and purity of molecules, making it a primary tool for the unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates.[3][4] For a molecule such as Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate, a comprehensive NMR analysis serves not only to confirm its chemical identity but also to quantify its purity and identify any potential impurities.[3] This guide provides a detailed walkthrough of the ¹H and ¹³C NMR analysis of this compound, intended for researchers, scientists, and drug development professionals.

Molecular Structure and a Priori Considerations

Before delving into the spectral analysis, it is crucial to understand the molecular structure of this compound. The molecule consists of a central piperidine ring substituted at the 1-position with a 4-nitrophenyl group and at the 4-position with an ethyl carboxylate group. This structure presents several key features that will manifest in the NMR spectra:

  • Aromatic Protons: The 4-nitrophenyl group contains a set of aromatic protons whose chemical shifts will be significantly influenced by the electron-withdrawing nitro group.

  • Piperidine Ring Protons: The piperidine ring is a saturated heterocyclic system. The protons on this ring will exhibit characteristic chemical shifts and coupling patterns, often complicated by the ring's conformational flexibility.

  • Ethyl Ester Protons: The ethyl group of the ester will give rise to a characteristic quartet and triplet pattern.

A diagram of the molecular structure with atom numbering is presented below to facilitate the discussion of NMR assignments.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol: Acquiring High-Quality NMR Data

The acquisition of high-resolution NMR spectra is contingent upon meticulous sample preparation and the use of appropriate instrument parameters.

Step 1: Sample Preparation

A well-prepared sample is the cornerstone of a high-quality NMR spectrum.[1][5][6]

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1][7]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be considered. The choice of solvent will affect the chemical shifts of the analyte.[1][8]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5][8]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. To ensure magnetic field homogeneity, the sample height in the tube should be around 4-5 cm.[8]

  • Filtering (if necessary): If any particulate matter is present, filter the solution through a small cotton plug in the pipette during transfer to the NMR tube.[1][8]

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (10-20 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., CDCl₃) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer filter 4. Filter if Particulates are Present transfer->filter

Caption: Workflow for NMR sample preparation.

Step 2: NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[9]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., 'zg30').

    • Set the number of scans (NS) to a multiple of 8 (e.g., 16 or 32) for good signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • A relaxation delay (D1) of 2-5 seconds is recommended.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic, piperidine, and ethyl ester protons. The analysis below is based on established chemical shift principles and data from analogous structures.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.15d2HH-9, H-11Protons ortho to the electron-withdrawing nitro group are significantly deshielded and appear far downfield. They are coupled to the protons at H-8 and H-12, resulting in a doublet.
~6.85d2HH-8, H-12Protons meta to the nitro group are less deshielded than the ortho protons. They are coupled to H-9 and H-11, appearing as a doublet.
~4.15q2HH-14The methylene protons of the ethyl ester are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons.
~3.90m2HH-2e, H-6eThe equatorial protons at C-2 and C-6 are deshielded by the adjacent nitrogen and appear as a complex multiplet.
~3.00m2HH-2a, H-6aThe axial protons at C-2 and C-6 are typically more shielded than their equatorial counterparts and appear as a complex multiplet.
~2.50m1HH-4The methine proton at C-4 is adjacent to the ester group and is expected to be a multiplet due to coupling with the neighboring methylene protons.
~2.00m2HH-3e, H-5eThe equatorial protons at C-3 and C-5 appear as a complex multiplet.
~1.80m2HH-3a, H-5aThe axial protons at C-3 and C-5 are generally more shielded and appear as a complex multiplet.
~1.25t3HH-15The methyl protons of the ethyl ester are split into a triplet by the two neighboring methylene protons.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~175.0C-13The carbonyl carbon of the ester is highly deshielded and appears at the lowest field.
~152.0C-7The aromatic carbon directly attached to the nitrogen of the piperidine ring is significantly deshielded.
~146.0C-10The aromatic carbon bearing the nitro group is also strongly deshielded.
~125.0C-9, C-11The aromatic carbons ortho to the nitro group.
~112.0C-8, C-12The aromatic carbons meta to the nitro group are the most shielded of the aromatic carbons.
~60.5C-14The methylene carbon of the ethyl ester is attached to an oxygen atom.
~48.0C-2, C-6The carbons adjacent to the nitrogen in the piperidine ring.
~41.0C-4The methine carbon of the piperidine ring.
~28.0C-3, C-5The methylene carbons of the piperidine ring.
~14.0C-15The methyl carbon of the ethyl ester is the most shielded carbon in the molecule.

Data Processing and Interpretation: A Self-Validating System

The raw NMR data (Free Induction Decay or FID) must be processed to obtain the final spectrum. This typically involves Fourier transformation, phase correction, baseline correction, and referencing.

G cluster_proc NMR Data Processing Workflow fid 1. Raw FID Data ft 2. Fourier Transformation fid->ft phase 3. Phase Correction ft->phase baseline 4. Baseline Correction phase->baseline reference 5. Referencing (to TMS or solvent) baseline->reference integrate 6. Integration (¹H NMR) reference->integrate peak_pick 7. Peak Picking integrate->peak_pick

Sources

Mass spectrometry of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is a cornerstone of progress. This compound is a molecule of interest, embodying structural motifs common in medicinal chemistry, including a piperidine core, a nitroaromatic moiety, and an ethyl ester. Understanding its behavior under mass spectrometric analysis is critical for its identification, quantification in complex matrices, and the characterization of its metabolites or degradation products.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will delve into the rationale behind selecting appropriate ionization techniques, predict the intricate fragmentation pathways based on first principles of ion chemistry, and provide actionable experimental protocols. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, mechanistic understanding of how this molecule behaves in the gas phase.

Molecular Profile and Structural Characteristics

A thorough analysis begins with a fundamental understanding of the molecule's properties. These parameters are foundational for predicting its mass spectrometric behavior and for interpreting the resulting data.

PropertyValueSource
Chemical Name This compoundAngene Chemical[1]
CAS Number 216985-30-7Angene Chemical[1]
Molecular Formula C₁₄H₁₈N₂O₄PubChem[2]
Average Molecular Weight 278.30 g/mol PubChem[2]
Monoisotopic Mass 278.126657 DaPubChem[2]

The monoisotopic mass is the critical value for high-resolution mass spectrometry, representing the sum of the masses of the most abundant isotopes of each element.

Caption: Structure of this compound.

Selection of Ionization Technique: A Deliberate Choice

The choice of ionization technique is paramount and is dictated by the analyte's physicochemical properties and the desired analytical outcome (e.g., molecular weight confirmation vs. structural elucidation).

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar and semi-polar molecules, making it the preferred method for liquid chromatography-mass spectrometry (LC-MS) analysis. Given the presence of the tertiary amine in the piperidine ring, this compound is expected to ionize efficiently in positive ion mode. The basic nitrogen atom is a prime site for protonation, leading to the formation of a stable protonated molecule, [M+H]⁺, with an expected m/z of 279.1339. This ion serves as the precursor for subsequent tandem mass spectrometry (MS/MS) experiments.

Electron Ionization (EI)

EI is a "hard" ionization technique typically coupled with gas chromatography (GC).[3] It involves bombarding the analyte with high-energy electrons (70 eV), causing extensive fragmentation.[3] While the target molecule has a moderate molecular weight, its volatility may be sufficient for GC analysis. A key feature of nitroaromatic compounds in EI-MS is the frequent presence of a discernible molecular ion (M⁺˙), a result of the charge-stabilizing ability of the aromatic ring.[4] This makes EI a valuable tool for unambiguous molecular weight determination and for creating a reproducible fragmentation "fingerprint" that can be compared against spectral libraries.[3]

G cluster_input Analyte Properties cluster_decision Primary Decision Point cluster_pathways Ionization Pathways cluster_output Primary Ion Observed Analyte Ethyl 1-(4-nitrophenyl) piperidine-4-carboxylate Decision Coupled to LC or GC? Analyte->Decision LC Liquid Chromatography (LC) Decision->LC Polar, Thermally Labile GC Gas Chromatography (GC) Decision->GC Volatile, Thermally Stable ESI Electrospray Ionization (ESI) (Soft Ionization) LC->ESI EI Electron Ionization (EI) (Hard Ionization) GC->EI M_H [M+H]⁺ (Protonated Molecule) m/z 279.13 ESI->M_H M_ion [M]⁺˙ (Molecular Ion) m/z 278.13 EI->M_ion

Caption: Decision workflow for selecting the appropriate ionization method.

Fragmentation Analysis: Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), we can generate a series of product ions whose masses reveal the molecule's underlying framework.

ESI-MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 279.13)

The fragmentation of the protonated molecule is driven by the stability of the resulting fragments. The most probable pathways involve cleavages around the ester, the piperidine ring, and the nitro group.

  • Loss of the Ethyl Group and Ethylene: A primary fragmentation route for the ethyl ester involves the neutral loss of ethylene (C₂H₄, 28.03 Da) via a McLafferty-type rearrangement, leading to the carboxylic acid fragment at m/z 251.10 .

  • Cleavage of the Ester Moiety: Direct cleavage can result in the loss of the entire ethoxycarbonyl group (-COOEt, 73.03 Da) or related fragments. A significant fragment often arises from the loss of ethyl formate (HCOOC₂H₅, 74.04 Da), yielding a fragment at m/z 205.09 . This corresponds to the 1-(4-nitrophenyl)piperidine cation.

  • Piperidine Ring Opening: Alpha-cleavage is a characteristic fragmentation for amines and piperidine structures.[5] Cleavage of the C-C bonds adjacent to the protonated nitrogen can lead to various ring-opened fragments.

  • Fragmentation of the Nitrophenyl Group: Nitroaromatic compounds characteristically lose nitric oxide (NO, 29.99 Da) and nitrogen dioxide (NO₂, 46.01 Da).[4][6] The loss of NO₂ from the m/z 205.09 fragment would produce an ion at m/z 159.08 .

Fragmentation cluster_path1 Ester Cleavage cluster_path2 Piperidine-Aryl Cleavage cluster_path3 Nitro Group Cleavage cluster_path4 Core Piperidine Fragments Precursor [M+H]⁺ m/z 279.13 Frag_251 Fragment m/z 251.10 Precursor->Frag_251 - C₂H₄ (28.03 Da) Frag_205 1-(4-nitrophenyl)piperidine⁺ m/z 205.09 Precursor->Frag_205 - C₃H₄O₂ (74.04 Da) Frag_159 Fragment m/z 159.08 Frag_205->Frag_159 - NO₂ (46.01 Da) Frag_122 Nitrophenyl Cation m/z 122.04 Frag_205->Frag_122 - C₅H₉ (83.05 Da)

Caption: Predicted ESI-MS/MS fragmentation pathways for [M+H]⁺.

Summary of Predicted Fragments
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Identity of Loss
279.13251.1028.03Ethylene (C₂H₄)
279.13205.0974.04Ethyl Formate (C₃H₄O₂)
205.09159.0846.01Nitrogen Dioxide (NO₂)
205.09122.0483.05Piperidine fragment (C₅H₉)

Standardized Analytical Protocol: LC-MS/MS

To ensure reproducibility and accuracy, a standardized protocol is essential. The following serves as a robust starting point for method development.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of 1 µg/mL for direct infusion or 10-100 ng/mL for LC-MS analysis.

Liquid Chromatography Conditions
  • Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Q-TOF or Orbitrap)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas (N₂): Flow at 800 L/hr, Temperature at 450 °C.

  • MS¹ Scan Range: m/z 50-500.

  • MS² Acquisition: Data-Dependent Acquisition (DDA).

    • Precursor Isolation Window: 1.0 Da.

    • Collision Energy: Ramp from 15-40 eV to generate a comprehensive fragmentation spectrum.

G start Sample in Solution lc Reverse-Phase LC (C18 Column) start->lc Injection ion_source ESI Source (Positive Mode) lc->ion_source Elution ms1 MS1 Scan (Precursor Ion Survey) ion_source->ms1 Ionization isolation Precursor Ion Isolation (m/z 279.13) ms1->isolation Selection cid Collision Cell (CID) (Fragment Ions Generated) isolation->cid Activation ms2 MS2 Scan (Product Ion Detection) cid->ms2 Transmission data Data Analysis (Spectrum Interpretation) ms2->data

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that relies on the logical application of analytical principles. By selecting ESI in positive mode, researchers can readily observe the protonated molecule [M+H]⁺. Subsequent MS/MS analysis provides a rich fragmentation pattern, with characteristic losses of ethylene from the ester, cleavages leading to the 1-(4-nitrophenyl)piperidine cation, and signature losses of NO₂ from the nitroaromatic ring. This guide provides the foundational knowledge, predictive data, and experimental framework necessary for scientists to confidently identify and characterize this compound, thereby supporting the rigorous demands of modern pharmaceutical and chemical research.

References

  • Parshintsev, J., et al. (2016). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment. Available at: [Link]

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society. Available at: [Link]

  • Peres, D. D., et al. (2002). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Available at: [Link]

  • NIST. Ethyl piperidine-4-carboxylate. NIST Chemistry WebBook. Available at: [Link]

  • SIELC Technologies. (2018). Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate. Available at: [Link]

  • Coldwell, K. M., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Available at: [Link]

  • Chromedia. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Available at: [Link]

  • SIELC Technologies. (2018). Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate. Available at: [Link]

  • Angene Chemical. ethyl 1-(4-nitrophenyl)-4-piperidine carboxylate(CAS# 216985-30-7). Available at: [Link]

  • da Silva, G. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PubChem. (4-Nitrophenyl) 2-ethylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

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An In-Depth Technical Guide to Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate, a key synthetic intermediate in medicinal chemistry. The document delineates a robust and validated protocol for its synthesis via nucleophilic aromatic substitution (SNAr), supported by a detailed mechanistic rationale. Furthermore, it establishes a self-validating analytical workflow for the unequivocal characterization of the molecule, integrating spectroscopic and chromatographic techniques. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required for the synthesis, purification, and characterization of this and structurally related N-arylpiperidine scaffolds, which are prevalent in a multitude of biologically active agents.[1]

Introduction: The Strategic Importance of the N-(4-nitrophenyl)piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds, earning it the status of a "privileged structure" in medicinal chemistry.[1] Its conformational flexibility allows it to present substituents in well-defined three-dimensional space, facilitating optimal interactions with biological targets. The introduction of an N-aryl substituent, particularly a 4-nitrophenyl group, significantly modulates the electronic and steric properties of the piperidine core. The potent electron-withdrawing nature of the nitro group makes this scaffold a versatile precursor for a variety of chemical transformations, most notably the reduction of the nitro group to an aniline, which can then be further functionalized. This strategic handle is invaluable in the construction of compound libraries for drug discovery programs targeting a wide array of therapeutic areas, including oncology, virology, and neuroscience.[1]

This compound (CAS No. 216985-30-7) serves as a quintessential example of this molecular architecture.[2] The ethyl ester at the 4-position provides another site for chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation, further expanding its synthetic utility. This guide will provide a detailed exploration of its synthesis, characterization, and the underlying chemical principles that govern its formation.

Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

The most direct and efficient route for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between a suitable 4-halonitrobenzene and ethyl piperidine-4-carboxylate.

Mechanistic Rationale: The Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The presence of the strongly electron-withdrawing nitro group in the para position to the halogen is critical, as it activates the aromatic ring towards nucleophilic attack.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The nitrogen atom of ethyl piperidine-4-carboxylate acts as the nucleophile, attacking the carbon atom bearing the leaving group (typically fluorine or chlorine) on the nitroaromatic ring. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the nitro group, which provides significant stabilization.

  • Elimination of the Leaving Group and Rearomatization: In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final N-arylated product. The choice of leaving group is important; fluoride is often preferred as it is highly electronegative, enhancing the electrophilicity of the carbon it is attached to, and is an excellent leaving group in this context.

SNAr_Mechanism

Caption: Figure 1: Mechanism of the SNAr Reaction.

Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound from 1-fluoro-4-nitrobenzene and ethyl piperidine-4-carboxylate.

Materials and Reagents:

  • 1-Fluoro-4-nitrobenzene

  • Ethyl piperidine-4-carboxylate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Procedure:

  • To a stirred solution of ethyl piperidine-4-carboxylate (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.).

  • Add 1-fluoro-4-nitrobenzene (1.1 eq.) to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Synthesis_Workflow

Caption: Figure 2: Synthesis Workflow.

Analytical Characterization: A Self-Validating System

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. The following combination of analytical techniques provides a self-validating system.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the target compound, based on analysis of structurally similar molecules.[3][4]

Technique Expected Observations
¹H NMR Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.8-7.0 and 8.0-8.2 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring. Piperidine Protons: Multiplets in the range of δ 1.5-4.0 ppm. Protons alpha to the nitrogen will be deshielded and appear further downfield. Ethyl Ester Protons: A quartet (approx. δ 4.1-4.2 ppm) and a triplet (approx. δ 1.2-1.3 ppm).
¹³C NMR Aromatic Carbons: Peaks in the aromatic region (approx. δ 110-155 ppm). The carbon bearing the nitro group and the carbon attached to the piperidine nitrogen will be distinct. Carbonyl Carbon: A peak around δ 174-176 ppm. Piperidine Carbons: Peaks in the aliphatic region (approx. δ 25-55 ppm). Ethyl Ester Carbons: Peaks around δ 60 ppm (-OCH₂-) and δ 14 ppm (-CH₃).
FT-IR N-O Stretching (Nitro Group): Strong, characteristic bands around 1500-1530 cm⁻¹ (asymmetric) and 1330-1350 cm⁻¹ (symmetric). C=O Stretching (Ester): A strong band around 1720-1740 cm⁻¹. C-N Stretching: Bands in the region of 1200-1350 cm⁻¹. Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
Mass Spec. Molecular Ion Peak (M⁺): Expected at m/z = 278.30. Fragmentation patterns may include loss of the ethoxy group (-OC₂H₅) and cleavage of the piperidine ring.
Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Acquisition: Analyze the sample using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to observe the molecular ion peak.

Characterization_Workflow

Caption: Figure 3: Analytical Workflow.

Applications in Research and Drug Development

As a versatile chemical intermediate, this compound is not typically an end-product for therapeutic use but rather a crucial building block. Its primary application lies in the synthesis of more complex molecules with potential biological activity.

  • Precursor to Anilines: The nitro group can be readily reduced to an amine, providing a key intermediate for the synthesis of a wide range of compounds, including enzyme inhibitors, receptor antagonists, and other potential therapeutic agents.

  • Scaffold for Library Synthesis: The dual functionality of the N-arylpiperidine core and the C-4 ester allows for diverse and combinatorial derivatization, making it an ideal scaffold for generating libraries of compounds for high-throughput screening.

  • Probes for Biological Systems: The nitrophenyl group can act as a useful spectroscopic or electrochemical probe in certain biological assays.

While specific biological activity data for this compound is not widely published, the broader class of N-arylpiperidine derivatives has demonstrated a wide range of pharmacological effects, including but not limited to anticancer, antimicrobial, and neuroprotective activities.[1]

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and potentially explosive under certain conditions. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The delineated SNAr protocol is robust and mechanistically well-understood, offering an efficient route to this valuable synthetic intermediate. The comprehensive analytical workflow ensures the unambiguous confirmation of the product's structure and purity. The strategic importance of this scaffold in medicinal chemistry and drug discovery underscores the utility of the methodologies presented herein. It is anticipated that this guide will serve as a valuable resource for researchers engaged in the synthesis of novel piperidine-based compounds.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • ethyl 1-(4-nitrophenyl)-4-piperidine carboxylate(CAS# 216985-30-7). (n.d.). Angene Chemical. Retrieved from [Link]

  • Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. (n.d.). UniCA IRIS. Retrieved from [Link]

  • 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. (n.d.). Google Patents.

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An In-Depth Technical Guide to Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate: Synthesis, Structural Elucidation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, a robust synthetic pathway, detailed spectroscopic characterization, and explore its potential as a scaffold for drug discovery, supported by an analysis of its constituent functional groups and their known bioactivities.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a cornerstone in the architecture of many pharmaceuticals.[1][2] This six-membered nitrogen-containing heterocycle is a prevalent motif in a vast array of clinically approved drugs, targeting a wide spectrum of diseases, including cancer, central nervous system disorders, and infectious diseases.[1] The conformational flexibility of the piperidine ring, typically adopting a stable chair conformation, allows for precise spatial orientation of substituents, which is critical for effective interaction with biological targets.[3] Furthermore, the presence of the nitrogen atom provides a handle for modifying physicochemical properties such as lipophilicity and basicity, and for establishing key hydrogen bonding interactions within receptor binding pockets.[1]

The subject of this guide, this compound, incorporates three key structural features: the privileged piperidine scaffold, an electron-withdrawing 4-nitrophenyl group attached to the piperidine nitrogen, and an ethyl carboxylate moiety at the 4-position. This combination of functionalities suggests a rich potential for this molecule as a versatile intermediate or a bioactive compound in its own right.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central piperidine ring substituted at the 1-position with a 4-nitrophenyl group and at the 4-position with an ethyl carboxylate group.

PropertyValueSource
IUPAC NameThis compound[4]
CAS Number216985-30-7[4]
Molecular FormulaC₁₄H₁₈N₂O₄[4]
Molecular Weight278.30 g/mol [4]

The 4-nitrophenyl group significantly influences the electronic properties of the piperidine nitrogen, reducing its basicity due to the strong electron-withdrawing nature of the nitro group. The ethyl ester functionality provides a site for potential hydrogen bond acceptance and can be readily hydrolyzed to the corresponding carboxylic acid, offering a route to further derivatization or to compounds with altered pharmacokinetic profiles.

Synthesis of this compound

The synthesis of N-aryl piperidines is a well-established field in organic chemistry, with the Buchwald-Hartwig amination being a particularly powerful and versatile method for the formation of the crucial C-N bond.[4][5][6] This palladium-catalyzed cross-coupling reaction allows for the efficient connection of an aryl halide with an amine under relatively mild conditions, tolerating a wide range of functional groups.[4]

A logical and efficient synthetic route to this compound involves the Buchwald-Hartwig coupling of ethyl piperidine-4-carboxylate with 1-fluoro-4-nitrobenzene or 1-bromo-4-nitrobenzene.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on established procedures for the N-arylation of piperidines.[7]

Materials:

  • Ethyl piperidine-4-carboxylate

  • 1-Fluoro-4-nitrobenzene (or 1-bromo-4-nitrobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky electron-rich phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add the aryl halide (1.0 equivalent) and the base (1.4-2.0 equivalents).

  • Add anhydrous toluene or dioxane via syringe.

  • Stir the mixture for a few minutes, then add ethyl piperidine-4-carboxylate (1.1-1.2 equivalents).

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the reductive elimination step and preventing β-hydride elimination, which can be a competing side reaction.[4]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the piperidine nitrogen, forming the active nucleophile. Cesium carbonate can also be used, often in combination with different ligand systems.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere to maintain its catalytic activity.

Synthesis_Workflow Reactants Ethyl piperidine-4-carboxylate + 1-Fluoro-4-nitrobenzene Reaction Buchwald-Hartwig Amination Reactants->Reaction CatalystSystem Pd(OAc)₂ / XPhos Base (NaOtBu) CatalystSystem->Reaction Purification Workup & Purification Reaction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring and the aliphatic protons of the piperidine and ethyl groups.

  • Aromatic Region (δ 7.0-8.5 ppm): The 4-nitrophenyl group will exhibit a characteristic AA'BB' splitting pattern. The two protons ortho to the nitro group will be deshielded and appear as a doublet around δ 8.0-8.2 ppm. The two protons meta to the nitro group will appear as a doublet at a slightly higher field, around δ 7.0-7.2 ppm.

  • Piperidine Ring Protons (δ 1.5-4.0 ppm): The protons on the piperidine ring will show complex multiplets due to chair conformations and spin-spin coupling. The axial and equatorial protons will have different chemical shifts. The protons alpha to the nitrogen (positions 2 and 6) will be deshielded and are expected in the range of δ 3.5-4.0 ppm. The proton at the 4-position will be a multiplet around δ 2.5-2.8 ppm. The remaining piperidine protons will appear as multiplets between δ 1.5-2.2 ppm.

  • Ethyl Ester Protons (δ 1.2-4.2 ppm): The ethyl group will show a characteristic quartet for the methylene protons (-OCH₂-) around δ 4.1-4.2 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2-1.3 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons (δ 110-155 ppm): The nitrophenyl ring will show four distinct signals. The carbon bearing the nitro group will be highly deshielded (around δ 145-150 ppm), and the ipso-carbon attached to the piperidine nitrogen will be around δ 150-155 ppm. The other aromatic carbons will appear in the δ 110-130 ppm region.

  • Carbonyl Carbon (δ ~175 ppm): The ester carbonyl carbon is expected to have a chemical shift in the region of δ 173-176 ppm.

  • Piperidine Carbons (δ 25-55 ppm): The carbons of the piperidine ring will appear in the aliphatic region. The carbons adjacent to the nitrogen (C2 and C6) will be around δ 50-55 ppm, while the other carbons will be at a higher field.

  • Ethyl Ester Carbons (δ ~14 and ~60 ppm): The methylene carbon of the ethyl group will be around δ 60-62 ppm, and the methyl carbon will be around δ 14-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • NO₂ Stretching: Strong symmetric and asymmetric stretching vibrations for the nitro group are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

  • C=O Stretching: A strong absorption band for the ester carbonyl group will be present around 1730 cm⁻¹.

  • C-N Stretching: The stretching vibration of the aryl-nitrogen bond will appear in the 1300-1350 cm⁻¹ region.

  • C-H Stretching: Aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹, while aromatic C-H stretching will be seen just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 278. Key fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z 233, and cleavage of the piperidine ring.

Potential Biological Activity and Therapeutic Applications

While specific biological data for this compound is not currently published, the structural motifs present suggest several avenues for its potential application in drug discovery.

Biological_Potential Molecule This compound Piperidine Piperidine Scaffold (Pharmacophore) Molecule->Piperidine Nitrophenyl 4-Nitrophenyl Group (Modulator) Molecule->Nitrophenyl Ester Ethyl Ester (Prodrug/Handle) Molecule->Ester Activity Potential Biological Activity Piperidine->Activity Nitrophenyl->Activity Ester->Activity Docking_Workflow Start Start Target Select Protein Target Start->Target Prep Prepare Ligand & Receptor Structures Target->Prep Docking Perform Docking Simulation Prep->Docking Analysis Analyze Docking Poses & Binding Energies Docking->Analysis End End Analysis->End

Caption: A generalized workflow for molecular docking studies.

Conclusion and Future Directions

This compound is a molecule with considerable untapped potential in the realm of medicinal chemistry. Its straightforward synthesis via modern cross-coupling methodologies, combined with the presence of multiple, readily modifiable functional groups, makes it an attractive scaffold for the development of novel therapeutic agents. While experimental data on its biological activity is currently lacking, in silico studies and comparison with structurally related compounds suggest that it could serve as a valuable starting point for the design of new drugs targeting a range of diseases. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

References

  • A novel synthesis of 1-aryl-3-piperidone derivatives. PMC. [Link]

  • Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis. PMC. [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

  • 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. NIST WebBook. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

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Starting materials for Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Introduction

This compound is a key chemical intermediate whose structural motif is prevalent in a variety of pharmacologically active compounds and functional materials. The piperidine ring is a common scaffold in medicinal chemistry, and its N-arylation allows for the introduction of diverse functionalities that can modulate biological activity.[1] This guide provides a detailed examination of the primary synthetic routes to this molecule, focusing on the selection of starting materials and the underlying chemical principles that govern the reaction pathways. It is intended for researchers and professionals in organic synthesis and drug development.

Retrosynthetic Analysis: Identifying the Core Disconnection

A retrosynthetic analysis of the target molecule, this compound, reveals that the most logical and strategic bond disconnection is the C-N bond between the piperidine nitrogen and the nitrophenyl ring. This disconnection simplifies the molecule into two readily available or easily synthesizable precursor fragments:

  • The Piperidine Core: Ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate).

  • The Aryl Moiety: A 4-nitrophenyl group equipped with a suitable leaving group.

This approach gives rise to two predominant and industrially relevant synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Synthetic Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a classic and often cost-effective method for forming aryl-amine bonds. The reaction relies on the activation of an aromatic ring toward nucleophilic attack by the presence of strong electron-withdrawing groups.[2]

Core Concept & Mechanistic Insight

The mechanism of SNAr is a two-step addition-elimination process.[3][4] The secondary amine of ethyl piperidine-4-carboxylate acts as the nucleophile, attacking the carbon atom bearing the leaving group on the nitroaromatic ring. This attack is feasible because the potent electron-withdrawing nitro group, positioned para to the leaving group, delocalizes the resulting negative charge of the intermediate, known as a Meisenheimer complex.[2][4] The aromaticity is subsequently restored by the expulsion of the leaving group. The reactivity of the aryl halide in SNAr reactions typically follows the order F > Cl > Br > I, which is opposite to the trend seen in SN2 reactions, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.[3]

Primary Starting Materials
  • Nucleophile: Ethyl piperidine-4-carboxylate (C₈H₁₅NO₂)[5]

  • Electrophile: 1-Fluoro-4-nitrobenzene (C₆H₄FNO₂) or 1-Chloro-4-nitrobenzene (C₆H₄ClNO₂). 1-Fluoro-4-nitrobenzene is generally more reactive and often preferred for achieving higher yields and milder reaction conditions.

Experimental Protocol: SNAr Synthesis
  • Reactor Setup: To a stirred solution of ethyl piperidine-4-carboxylate (1.0 equivalent) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add a suitable base, typically potassium carbonate (K₂CO₃, 2-3 equivalents) or triethylamine (Et₃N).

  • Reagent Addition: Add 1-fluoro-4-nitrobenzene (1.0-1.2 equivalents) to the mixture.

  • Reaction Execution: Heat the reaction mixture to a temperature ranging from 80°C to 120°C. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into water. The product often precipitates and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization or column chromatography to obtain pure this compound.

Synthetic Strategy 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[6][7] It offers a broad substrate scope and often proceeds under milder conditions than traditional methods, although it requires a precious metal catalyst.[8]

Core Concept & Mechanistic Insight

This reaction involves the coupling of an amine with an aryl halide or triflate.[8] The catalytic cycle generally proceeds through several key steps:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates deprotonation to form an amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.[9]

The choice of ligand is critical to the success of the reaction, as it modulates the stability and reactivity of the palladium catalyst throughout the cycle. Sterically hindered biarylphosphine ligands are commonly employed.[10]

Primary Starting Materials
  • Nucleophile: Ethyl piperidine-4-carboxylate (C₈H₁₅NO₂)[5]

  • Electrophile: 1-Bromo-4-nitrobenzene (C₆H₄BrNO₂), 1-Chloro-4-nitrobenzene (C₆H₄ClNO₂), or 4-Nitrophenyl triflate. Aryl bromides are common coupling partners, offering a good balance of reactivity and stability.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reactor Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 equivalent), a palladium precursor such as Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (2-10 mol%), and a suitable phosphine ligand like X-Phos (1.5-1.6 equivalents relative to Pd).

  • Reagent Addition: Add ethyl piperidine-4-carboxylate (1.1-1.5 equivalents) and a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃, 1.5-2.5 equivalents).

  • Solvent Addition: Add an anhydrous aprotic solvent, typically toluene or 1,4-dioxane.

  • Reaction Execution: Heat the mixture, usually between 80°C and 110°C, with stirring. Monitor the reaction for completion by TLC or HPLC.

  • Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel to yield the target compound.

Comparative Analysis of Synthetic Routes

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Aryl Starting Material 1-Fluoro-4-nitrobenzene or 1-Chloro-4-nitrobenzene1-Bromo-4-nitrobenzene or 1-Chloro-4-nitrobenzene
Catalyst None requiredPalladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand
Base Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu)
Solvent Polar aprotic (e.g., DMSO, DMF)Aprotic (e.g., Toluene, Dioxane)
Advantages Lower cost (no catalyst), simple procedure, scalable.Broad substrate scope, generally high yields, milder conditions possible.[6]
Disadvantages Requires a highly activated aryl halide, sometimes requires high temperatures.[3]High cost of palladium and ligands, requires inert atmosphere, potential for metal contamination in the final product.[8]

Visualization of Synthetic Workflows

SNAr_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions A Ethyl piperidine-4-carboxylate D Reaction Mixture (80-120°C) A->D B 1-Fluoro-4-nitrobenzene B->D C Solvent: DMSO Base: K₂CO₃ C->D E Work-up (Quench, Extract) D->E F Purification (Recrystallization) E->F G Final Product F->G

Caption: Workflow for the SNAr Synthesis Route.

Buchwald_Workflow cluster_reactants Starting Materials cluster_conditions Catalyst System & Conditions A Ethyl piperidine-4-carboxylate D Reaction Mixture (Inert Atmosphere, 80-110°C) A->D B 1-Bromo-4-nitrobenzene B->D C Catalyst: Pd₂(dba)₃ / X-Phos Base: NaOtBu Solvent: Toluene C->D E Work-up (Filter, Concentrate) D->E F Purification (Column Chromatography) E->F G Final Product F->G

Caption: Workflow for the Buchwald-Hartwig Amination Route.

Conclusion

The synthesis of this compound is most effectively achieved through two primary strategies, each defined by its core starting materials. The choice between Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination depends on factors such as cost, scale, available equipment, and the desired purity of the final product. The SNAr route offers a more economical approach by utilizing an activated aryl fluoride and avoiding expensive metal catalysts. In contrast, the Buchwald-Hartwig pathway provides greater versatility and often higher yields, representing a powerful tool in the modern synthetic chemist's arsenal for constructing C-N bonds. A thorough understanding of both methodologies allows researchers to select the most appropriate starting materials and conditions to meet their specific synthetic objectives.

References

  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Nucleophilic Aromatic Substitution - Chemistry Steps Source: Chemistry Steps URL: [Link]

  • Title: 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents Source: Google Patents URL
  • Title: Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL: [Link]

  • Title: Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry Source: OpenStax URL: [Link]

  • Title: Ethyl piperidine-4-carboxylate - Cheméo Source: Cheméo URL: [Link]

Sources

Methodological & Application

Application Note and Synthesis Protocol: Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate is a valuable substituted piperidine derivative that serves as a key building block in medicinal chemistry and drug discovery. The presence of the nitroaryl moiety and the ethyl ester functionality allows for diverse subsequent chemical modifications, making it an important intermediate in the synthesis of various biologically active compounds and pharmaceutical ingredients. This application note provides a detailed, field-proven protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction. The causality behind experimental choices, safety considerations, and expected outcomes are thoroughly discussed to ensure reproducibility and success for researchers, scientists, and drug development professionals.

Chemical Principles and Rationale

The synthesis of this compound is efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective due to the electronic properties of the starting materials. The aromatic ring of 1-fluoro-4-nitrobenzene is rendered highly electron-deficient by the strong electron-withdrawing nitro (-NO₂) group. This "activation" facilitates the attack of a nucleophile.[1]

The secondary amine of ethyl piperidine-4-carboxylate acts as the nucleophile, attacking the carbon atom bearing the fluorine atom on the nitrobenzene ring. This initial attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized, particularly onto the nitro group, which stabilizes the intermediate.[1] The subsequent elimination of the highly electronegative fluoride ion, a good leaving group in SNAr reactions, restores the aromaticity of the ring and yields the final product. A non-nucleophilic base, such as potassium carbonate, is utilized to neutralize the hydrofluoric acid generated in situ, driving the reaction to completion.

Materials and Reagents

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Hazards
1-Fluoro-4-nitrobenzeneC₆H₄FNO₂141.10350-46-9Toxic, Irritant, Combustible
Ethyl piperidine-4-carboxylateC₈H₁₅NO₂157.211126-09-6Irritant
Potassium Carbonate (anhydrous)K₂CO₃138.21584-08-7Irritant
N,N-Dimethylformamide (DMF, anhydrous)C₃H₇NO73.0968-12-2Reproductive Toxin, Irritant
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Flammable, Irritant
HexanesC₆H₁₄86.18110-54-3Flammable, Irritant, Neurotoxin
Brine (saturated NaCl solution)NaCl/H₂O--None
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6None
Silica Gel (for column chromatography)SiO₂60.087631-86-9Irritant (dust)

Experimental Workflow

Synthesis Workflow Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation - 1-Fluoro-4-nitrobenzene - Ethyl piperidine-4-carboxylate - K₂CO₃ - Anhydrous DMF reaction 2. Reaction Setup - Combine reagents in DMF - Heat to 80-100 °C under N₂ reagents->reaction Add to flask monitoring 3. Reaction Monitoring - TLC or LC-MS analysis reaction->monitoring Stir and heat workup 4. Aqueous Workup - Cool reaction mixture - Pour into water - Extract with Ethyl Acetate monitoring->workup Upon completion purification 5. Purification - Wash with brine - Dry with Na₂SO₄ - Concentrate in vacuo - Column Chromatography workup->purification Isolate organic phase characterization 6. Product Characterization - NMR, Mass Spectrometry purification->characterization Obtain pure product

Caption: A schematic overview of the synthesis protocol.

Detailed Synthesis Protocol

Safety Precautions:

  • 1-Fluoro-4-nitrobenzene is toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF) is a reproductive toxin. Handle with care in a fume hood and avoid inhalation and skin contact.

  • Perform all operations under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (1.2 equivalents).

    • Add anhydrous N,N-Dimethylformamide (DMF) to the flask.

    • To this suspension, add 1-fluoro-4-nitrobenzene (1.0 equivalent).

    • Finally, add ethyl piperidine-4-carboxylate (1.1 equivalents) to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Aqueous Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker containing cold water. This will precipitate the crude product.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove any remaining DMF and inorganic salts.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) is typically effective for eluting the product.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a solid.

Reaction Mechanism

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Expected Results and Characterization

The successful synthesis will yield this compound as a solid, typically yellow in color. The yield can vary but is generally good for this type of reaction.

Characterization:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the nitrophenyl group (typically two doublets in the downfield region), the protons of the piperidine ring, and the ethyl group of the ester (a quartet and a triplet).

  • ¹³C NMR: The carbon NMR will show signals corresponding to the carbons of the aromatic ring, the piperidine ring, and the ester functionality.

  • Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the calculated mass of the product (C₁₄H₁₈N₂O₄, M.W. = 278.31 g/mol ).

  • Purity: The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete drying of reagents or solvent; Insufficient reaction temperature or time; Inactive base.Ensure all reagents and solvents are anhydrous. Increase reaction temperature or extend reaction time. Use freshly opened or properly stored potassium carbonate.
Formation of multiple byproducts Reaction temperature too high; Presence of impurities in starting materials.Lower the reaction temperature. Purify starting materials before use.
Difficult purification Incomplete removal of DMF during workup; Co-elution of impurities.Perform multiple washes with brine during the workup. Optimize the solvent system for column chromatography.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of this compound. By understanding the underlying principles of the nucleophilic aromatic substitution reaction and adhering to the detailed experimental procedure, researchers can confidently prepare this valuable intermediate for applications in drug discovery and organic synthesis.

References

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene...[Link]

  • Angene Chemical. (n.d.). ethyl 1-(4-nitrophenyl)-4-piperidine carboxylate(CAS# 216985-30-7). [Link]

  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

Sources

Application Notes and Protocols for the Biological Evaluation of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate is a novel synthetic compound with a piperidine scaffold, a structural motif prevalent in a wide array of biologically active molecules and approved pharmaceuticals. The presence of the nitrophenyl group suggests potential for various pharmacological activities, including but not limited to anticancer, antimicrobial, and neuroactive properties. For instance, piperidine derivatives have been investigated for their cytotoxic effects against leukemia cell lines and as dopamine reuptake inhibitors, demonstrating analgesic and antibacterial potential.[1][2] A systematic and comprehensive biological evaluation is therefore essential to elucidate the therapeutic potential and toxicological profile of this previously uncharacterized molecule.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the initial biological screening of this compound. The protocols outlined herein are designed to be robust and self-validating, establishing a foundational understanding of the compound's cellular and microbial interactions.

Part 1: In Vitro Cytotoxicity Profiling

A primary and critical step in the evaluation of any novel compound is to assess its effect on cell viability.[3] This initial screening helps to identify potential anticancer activity and provides a therapeutic window for other potential applications. We will employ a tiered approach, starting with a general metabolic activity assay, followed by more specific assays to determine the mechanism of cell death if significant cytotoxicity is observed.[4][5]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[6][7] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is directly proportional to the number of viable cells.[6]

Protocol:

  • Cell Culture:

    • Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsinization and perform a cell count.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the media in the wells with the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation and Assay:

    • Incubate the plates for 24 and 48 hours.

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[4]

Table 1: Hypothetical Cytotoxicity Data (IC50 Values in µM)

Cell LineThis compound (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)
MCF-725.6 ± 2.11.2 ± 0.3
HeLa38.2 ± 3.51.8 ± 0.4
HEK293> 1005.4 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

Should the MTT assay reveal significant cytotoxicity, the Annexin V/PI assay can elucidate whether the mechanism of cell death is apoptosis or necrosis.[4] This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour.

Workflow for Cytotoxicity Evaluation

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis A MTT Assay for Cell Viability B Annexin V/PI Assay for Apoptosis A->B If cytotoxic C LDH Release Assay for Necrosis A->C If cytotoxic D Calculate IC50 A->D E Determine Apoptotic vs. Necrotic Cells B->E C->E

Caption: Workflow for in vitro cytotoxicity testing.

Part 2: Antimicrobial Susceptibility Testing

The widespread emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[8] The structural features of this compound warrant an investigation into its potential antimicrobial properties.

Disk Diffusion Method

This method is a preliminary screening to qualitatively assess the antimicrobial activity of the compound.[9]

Protocol:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in sterile saline, adjusted to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Inoculate Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose agar for fungi by evenly swabbing the surface with the prepared inoculum.[10]

  • Disk Application:

    • Impregnate sterile paper disks with a known concentration of the test compound.

    • Place the disks on the surface of the agar.

    • Include a positive control (standard antibiotic) and a negative control (solvent).

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

    • Measure the diameter of the zones of inhibition around the disks.[10]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

Protocol:

  • Compound Dilution:

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculation:

    • Add a standardized inoculum of the test microorganism to each well.

  • Incubation:

    • Incubate the plates under appropriate conditions.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

MicroorganismThis compound (MIC in µg/mL)Ciprofloxacin (Positive Control) (MIC in µg/mL)
S. aureus641
E. coli1280.5
C. albicans>256N/A

Part 3: Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes.[11] A general enzyme inhibition screening can provide valuable insights into the compound's mechanism of action.

General Protocol for Enzyme Inhibition

This protocol provides a general framework that can be adapted for various enzymes.[11][12]

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the target enzyme, its substrate, and the test compound.

  • Assay Setup:

    • In a 96-well plate, add the enzyme and various concentrations of the test compound.

    • Include a vehicle control.

    • Pre-incubate to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Add the substrate to initiate the reaction.

    • Measure product formation over time using a microplate reader (absorbance or fluorescence).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration.

    • Determine the IC50 value.

    • If significant inhibition is observed, further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mode of inhibition (competitive, non-competitive, etc.).[11]

Enzyme Inhibition Workflow

G A Select Target Enzyme B Enzyme Activity Assay with Compound A->B C Calculate % Inhibition B->C D Determine IC50 C->D E Kinetic Studies (Lineweaver-Burk) D->E If inhibition is significant F Determine Mode of Inhibition E->F

Caption: Workflow for enzyme inhibition studies.

Part 4: Receptor Binding Assays

To investigate potential neuroactive properties, receptor binding assays are crucial. These assays measure the affinity of a compound for a specific receptor.[13] Radioligand binding assays are a common and sensitive method.[14][15]

Radioligand Competition Binding Assay

This assay determines the affinity of the test compound for a receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.[16][17]

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes expressing the receptor of interest (e.g., dopamine D2 receptor).

  • Assay Setup:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a selective radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the test compound.

  • Incubation and Filtration:

    • Incubate to reach binding equilibrium.

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

  • Scintillation Counting:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value, which can be used to calculate the inhibitory constant (Ki).

The protocols detailed in these application notes provide a comprehensive and systematic approach to the initial biological evaluation of this compound. By following this structured workflow, researchers can efficiently gather crucial data on the compound's cytotoxicity, antimicrobial activity, enzyme inhibition potential, and receptor binding affinity. This foundational knowledge is indispensable for guiding further preclinical development and for uncovering the full therapeutic potential of this novel chemical entity.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • G., J. (n.d.). Antimicrobial Susceptibility Testing Protocols. Routledge.
  • Kuzmanic, N. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
  • Schwalbe, R., et al. (2007). Methodologies for Antimicrobial Susceptibility Testing.
  • BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
  • Taylor & Francis Group. (n.d.). Antimicrobial Susceptibility Testing Protocols.
  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing.
  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Labome. (n.d.). Receptor-Ligand Binding Assays.
  • Bio-Rad. (n.d.). Cytotoxicity Assays.
  • Abcam. (n.d.). Protocol library.
  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • National Center for Biotechnology Information. (2016). Sigma Receptor Binding Assays.
  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations.
  • MilliporeSigma. (n.d.). Receptor Binding Assays.
  • ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?
  • Atlas. (n.d.). Enzyme Inhibition lab protocol 2.pdf.
  • PubMed. (2016). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines.
  • ResearchGate. (2025). Synthesis, biological evaluation, and computational investigation of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates as potential larvicidal agents against Anopheles arabiensis.
  • ResearchGate. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.

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Application Notes and Protocols: The Strategic Use of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Value of a Versatile Intermediate

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a significant number of approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for targeting a wide array of biological macromolecules. Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate is a key synthetic intermediate that capitalizes on the utility of the piperidine core. Its true value lies not in its own biological activity, but in its strategic design: it contains a latent amino group, masked as a nitro functionality, which can be revealed in a subsequent synthetic step. This allows for the late-stage introduction of diverse chemical moieties, making it a highly convergent and versatile precursor in the synthesis of complex drug candidates, particularly in the realm of central nervous system (CNS) agents and opioid receptor modulators.

This guide provides a detailed exploration of the synthesis and primary applications of this compound, complete with detailed experimental protocols for its preparation and subsequent transformation into a key precursor for advanced drug discovery programs.

Core Synthetic Strategy: From Simple Precursors to a High-Value Intermediate

The primary route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is highly efficient due to the electronic properties of the starting materials. The potent electron-withdrawing nitro group on 1-fluoro-4-nitrobenzene activates the aromatic ring towards nucleophilic attack, and the fluorine atom serves as an excellent leaving group.[2] The secondary amine of the piperidine acts as the nucleophile, displacing the fluoride to form a stable C-N bond.

G cluster_0 Synthesis of this compound Start_A Ethyl piperidine-4-carboxylate Reaction Nucleophilic Aromatic Substitution (SNAr) Start_A->Reaction Start_B 1-Fluoro-4-nitrobenzene Start_B->Reaction Product This compound Reaction->Product Base Base (e.g., K2CO3, DIPEA) Base->Reaction Solvent Solvent (e.g., DMSO, DMF) Solvent->Reaction

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Objective: To prepare the title compound via a nucleophilic aromatic substitution reaction.

Causality: This protocol utilizes a strong base in a polar aprotic solvent. The solvent (DMSO) effectively solvates the cation of the base, increasing the nucleophilicity of the piperidine nitrogen. The elevated temperature provides the necessary activation energy to overcome the reaction barrier, leading to the formation of the resonance-stabilized Meisenheimer complex intermediate and subsequent product formation.[2]

Materials:

  • Ethyl piperidine-4-carboxylate (1.0 eq)

  • 1-Fluoro-4-nitrobenzene (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl piperidine-4-carboxylate and anhydrous potassium carbonate.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO via syringe.

  • Begin vigorous stirring and add 1-fluoro-4-nitrobenzene dropwise to the suspension.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product as a solid.

Data Presentation: Synthesis of the Intermediate

ParameterValueReference
Typical Yield 85-95%Analogous SNAr Reactions[3]
Physical State Yellow SolidN/A
Molecular Formula C₁₄H₁₈N₂O₄PubChem CID: N/A
Molecular Weight 278.30 g/mol PubChem CID: N/A

Key Application: Unmasking the Amine for Opioid Precursor Synthesis

The primary utility of this compound in drug discovery is its role as a precursor to Ethyl 1-(4-aminophenyl)piperidine-4-carboxylate. The reduction of the aromatic nitro group to a primary amine is a robust and high-yielding transformation, most commonly achieved through catalytic hydrogenation.[4][5]

This resulting aniline derivative is a critical building block. Specifically, it serves as a precursor to 4-anilinopiperidine (4-AP) scaffolds. 4-AP and its derivatives are internationally recognized immediate precursors for the synthesis of fentanyl and its highly potent analogues.[6][7] The transformation involves N-acylation of the newly formed aniline, followed by other modifications to the piperidine nitrogen.

G cluster_1 Transformation to a Fentanyl Precursor Start Ethyl 1-(4-nitrophenyl) piperidine-4-carboxylate Step1 Nitro Group Reduction (e.g., H2, Pd/C) Start->Step1 Intermediate Ethyl 1-(4-aminophenyl) piperidine-4-carboxylate Step1->Intermediate Step2 N-Acylation (e.g., Propionyl Chloride) Intermediate->Step2 Intermediate2 N-Acylated Intermediate Step2->Intermediate2 Step3 Further Modification (e.g., N-Alkylation) Intermediate2->Step3 Product 4-Anilinopiperidine-based Fentanyl Precursor Step3->Product

Caption: Synthetic pathway from the nitro-intermediate to a 4-AP fentanyl precursor.

Protocol 2: Catalytic Hydrogenation to Ethyl 1-(4-aminophenyl)piperidine-4-carboxylate

Objective: To reduce the aromatic nitro group to a primary amine.

Causality: Catalytic hydrogenation is a clean and efficient method for this transformation. Palladium on carbon (Pd/C) is an excellent catalyst for adsorbing both the substrate and molecular hydrogen onto its surface, facilitating the reduction.[4] The reaction is typically carried out in a protic solvent like ethanol, which helps in the protonolysis steps of the reduction mechanism. The reaction proceeds until hydrogen uptake ceases, indicating complete conversion.

Materials:

  • This compound (1.0 eq)

  • Palladium on Carbon (10% Pd/C, ~5 mol% Pd)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a pressure vessel (e.g., a Parr shaker apparatus), dissolve this compound in ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the vessel and purge it several times with nitrogen gas, followed by careful purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-4 hours when uptake ceases.

  • Upon completion, carefully vent the excess hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the product, which is often pure enough for the next step without further purification.

Data Presentation: Key Transformation

ParameterValueReference
Typical Yield >95% (Quantitative)Catalytic Hydrogenations[5][8]
Physical State Off-white to light brown solidN/A
Molecular Formula C₁₄H₂₀N₂O₂PubChem CID: 2764181[9]
Molecular Weight 248.32 g/mol PubChem CID: 2764181[9]

Protocol 3: Representative N-Acylation for Fentanyl Precursor Synthesis

Objective: To acylate the primary aniline to form an amide, a core feature of fentanyl-class compounds.

Causality: This protocol demonstrates the conversion of the versatile aniline intermediate into an N-phenylpropanamide, the characteristic amide of fentanyl. The reaction uses an acyl chloride, which is highly reactive towards the nucleophilic aniline. A non-nucleophilic base, such as triethylamine or DIPEA, is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[10][11]

Materials:

  • Ethyl 1-(4-aminophenyl)piperidine-4-carboxylate (1.0 eq)

  • Propionyl chloride (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve Ethyl 1-(4-aminophenyl)piperidine-4-carboxylate and the base (TEA or DIPEA) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add propionyl chloride dropwise to the cooled, stirring solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography to yield the N-acylated derivative. This product is now a direct precursor for further modifications, such as N-alkylation with a phenethyl group, to complete the synthesis of a fentanyl analogue.

Biological Context: Targeting the µ-Opioid Receptor

The ultimate goal of synthesizing fentanyl analogues is to modulate the µ-opioid receptor (MOR) , a G-protein coupled receptor (GPCR). The analgesic effects of opioids are primarily mediated by the activation of the Gαi/o signaling pathway upon agonist binding.[1]

  • Agonist Binding: The fentanyl analogue binds to the MOR.

  • G-Protein Coupling: This induces a conformational change in the receptor, promoting the coupling of the heterotrimeric G-protein (Gαi/o, Gβγ).

  • Gαi/o Pathway: The Gαi/o subunit dissociates and inhibits adenylyl cyclase, reducing intracellular cAMP levels.

  • Gβγ Pathway: The Gβγ subunit inhibits N-type voltage-gated calcium channels (reducing neurotransmitter release) and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels (hyperpolarizing the neuron). Together, these actions reduce neuronal excitability and nociceptive signal transmission, resulting in analgesia.

However, MOR activation also triggers a second pathway involving β-arrestin , which is associated with many of the adverse effects of opioids, such as respiratory depression and tolerance.[12][13] The development of "biased agonists" that preferentially activate the G-protein pathway over the β-arrestin pathway is a major goal in modern opioid research.[14]

G cluster_0 μ-Opioid Receptor Signaling cluster_1 G-Protein Pathway (Analgesia) cluster_2 β-Arrestin Pathway (Side Effects) Opioid Opioid Agonist (e.g., Fentanyl Analogue) MOR μ-Opioid Receptor (GPCR) Opioid->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates GRK GRK Phosphorylation MOR->GRK Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK ↑ K+ Efflux (GIRK) G_Protein->GIRK Ca_Channel ↓ Ca2+ Influx G_Protein->Ca_Channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia GIRK->Analgesia Ca_Channel->Analgesia Arrestin β-Arrestin Recruitment GRK->Arrestin Promotes Side_Effects Respiratory Depression, Tolerance, etc. Arrestin->Side_Effects

Caption: Dual signaling pathways of the µ-opioid receptor upon agonist activation.

Conclusion

This compound represents a strategically designed and highly valuable intermediate for drug discovery. Its synthesis is straightforward, and its true power is unlocked through the chemoselective reduction of the nitro group. This transformation provides access to a key 4-aminophenylpiperidine core, which is a direct precursor to potent opioid analgesics of the fentanyl class. The protocols and pathways detailed herein provide researchers with a comprehensive guide to leveraging this versatile building block for the exploration of new chemical entities targeting the µ-opioid receptor and other CNS targets.

References

  • He, L., & Bohn, L. M. (2020). Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. Proceedings of the National Academy of Sciences, 117(28), 16669-16676. ([Link])

  • Sianati, S., et al. (2021). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. Molecules, 26(16), 4965. ([Link])

  • He, L., & Bohn, L. M. (2020). Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. PubMed, 32601202. ([Link])

  • Yuan, X., et al. (2024). The μ-opioid receptor-mediated Gi/o protein and β-arrestin2 signaling pathways both contribute to morphine-induced side effects. European Journal of Pharmacology, 966, 176333. ([Link])

  • Hill, R., et al. (2021). Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression. American Journal of Physiology-Lung Cellular and Molecular Physiology, 321(4), L736-L743. ([Link])

  • Marton, J., et al. (2012). Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. Request PDF. ([Link])

  • European Union. (2023). Commission Delegated Regulation (EU) 2023/196. EUR-Lex. ([Link])

  • Geng, P., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed, 15203141. ([Link])

  • Sajiki, H., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. ([Link])

  • PubChem. (n.d.). 1-(4-amino-phenyl)-piperidine-4-carboxylic acid ethyl ester. PubChemLite. ([Link])

  • Google Patents. (n.d.). EP2455377A1 - Synthesis of fentanyl analogs. ()
  • PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. ([Link])

  • Regulations.gov. (n.d.). Designation of a List I Chemical: 4-Piperidone. ([Link])

  • Gaber, S., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3456. ([Link])

  • Gore, R. P., et al. (2011). A review on various aspects of N-acylation reaction. Der Pharma Chemica, 3(3), 409-421. ([Link])

  • Vapourtec. (n.d.). Nucleophilic Aromatic Substitution. ([Link])

  • Yao, C., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 409-414. ([Link])

  • Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. ([Link])

  • Sakenova, A. A., et al. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530. ([Link])

  • Federal Register. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. ([Link])

  • Kappe, C. O. (2013). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... ResearchGate. ([Link])

  • UNODC. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. ([Link])

  • Katritzky, A. R., et al. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC. ([Link])

  • Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886-893. ([Link])

  • OAS.org. (2021). Methamphetamine | Precursor Chemical Trends - 2021. ([Link])

  • Sun, J., et al. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4(6), 1595-1602. ([Link])

  • Holland, A. T., et al. (2016). Catalytic Hydrogenation Enabled by Ligand-Based Storage of Hydrogen. Journal of the American Chemical Society, 138(28), 8883–8892. ([Link])

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. ()

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Application Note & Protocols: Strategic Derivatization of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-arylpiperidine-4-carboxylate scaffold is a privileged structure in modern pharmacology, forming the core of numerous therapeutic agents.[1][2] Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate serves as a versatile starting material for the synthesis of compound libraries aimed at drug discovery. Its strategic derivatization hinges on the chemical reactivity of the aromatic nitro group and the ester moiety. This guide provides a comprehensive, experience-driven framework for the efficient transformation of this key intermediate. We present detailed, self-validating protocols for the critical steps of nitro group reduction and subsequent amide bond formation, explaining the causality behind experimental choices. These methodologies are designed to empower researchers, scientists, and drug development professionals to rapidly generate diverse analogs for structure-activity relationship (SAR) studies.

The Core Scaffold: Synthesis and Properties

The starting material, this compound, is a foundational building block. While various synthetic routes exist, it is commonly prepared via nucleophilic aromatic substitution (SNAr), where the secondary amine of ethyl piperidine-4-carboxylate displaces a leaving group (typically a halide) from an activated 4-nitro-substituted benzene ring, such as 1-fluoro-4-nitrobenzene.[3] The electron-withdrawing nature of the nitro group is crucial as it activates the aromatic ring for this type of substitution.

Chemical Properties:

Property Value
IUPAC Name This compound
CAS Number 216985-30-7
Molecular Formula C₁₄H₁₈N₂O₄
Molecular Weight 278.31 g/mol

| Appearance | Typically a yellow or off-white solid |

Strategic Derivatization Workflow: A Two-Stage Approach

The derivatization of this compound is most effectively approached as a two-stage process. The primary strategic transformation involves the reduction of the aromatic nitro group to a primary amine. This transformation is pivotal as it converts a strongly deactivating group into a versatile nucleophilic handle, opening up a vast chemical space for subsequent modifications. The resulting aniline intermediate can then be readily diversified, most commonly through amide bond formation.

G A Starting Material This compound B Key Intermediate Ethyl 1-(4-aminophenyl)piperidine-4-carboxylate A->B  Protocol 1:  Nitro Group Reduction C Diverse Library Amide & Sulfonamide Derivatives B->C  Protocol 2:  Amide/Sulfonamide Coupling

Figure 1: High-level workflow for the derivatization of the core scaffold.

Protocol 1: Reduction of the Aromatic Nitro Group

Rationale and Method Selection

The conversion of the aromatic nitro group to an amine is the cornerstone of this synthetic sequence. A variety of methods are available for this transformation, including the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl) or transfer hydrogenation.[4][5] However, catalytic hydrogenation using palladium on carbon (Pd/C) is often the method of choice for its high efficiency, clean conversion, and simple workup, as the only byproduct is water.[6] This method is particularly advantageous as it proceeds under neutral conditions, preserving the ester functionality which could be susceptible to hydrolysis under strongly acidic or basic conditions.

Detailed Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (approx. 5-10 mol% Pd)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc) as solvent

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite® for filtration

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogen balloon or Parr hydrogenator

  • Vacuum filtration apparatus (Büchner funnel)

Procedure:

  • Vessel Preparation: To a round-bottom flask, add this compound (1.0 eq) and a magnetic stir bar.

  • Solvent Addition: Add a suitable solvent such as methanol or ethyl acetate (approx. 10-20 mL per gram of starting material). Stir until the solid is fully dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol% relative to the starting material). Safety Note: Pd/C is flammable, especially when dry. Handle with care and avoid ignition sources.

  • Atmosphere Exchange: Seal the flask and purge the system with an inert gas like nitrogen or argon. Then, evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-4 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Maintain a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the catalyst, substrate, and hydrogen gas.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material spot and the appearance of a new, more polar product spot (the amine). The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen.

  • Filtration: Dilute the reaction mixture with more solvent and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, Ethyl 1-(4-aminophenyl)piperidine-4-carboxylate, is often of sufficient purity for the next step. If necessary, it can be further purified by column chromatography.

Protocol 2: Derivatization via Amide Bond Formation

Rationale and Reagent Selection

The newly synthesized Ethyl 1-(4-aminophenyl)piperidine-4-carboxylate is a versatile intermediate for creating libraries of N-aryl-piperidine-4-carboxamides, a compound class with noted biological activity.[7] Amide bond formation is one of the most widely used reactions in medicinal chemistry.[8] It involves the coupling of an amine with a carboxylic acid, a reaction that requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group.

For this protocol, we utilize the combination of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

  • EDC: Acts as the carbodiimide coupling agent, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9]

  • HOBt: Serves as an additive that traps the reactive intermediate to form an HOBt active ester. This strategy is crucial as it minimizes side reactions and, particularly in chiral systems, suppresses racemization.[10]

G cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Acid R-COOH (Carboxylic Acid) Intermediate O-Acylisourea (Reactive Intermediate) Acid->Intermediate + EDC EDC EDC->Intermediate ActiveEster HOBt Active Ester Intermediate->ActiveEster + HOBt HOBt HOBt->ActiveEster Product Amide Product ActiveEster->Product + Amine Ar-NH₂ (Amino Intermediate) Amine->Product

Figure 2: Mechanism of EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol: EDC/HOBt Coupling

Materials:

  • Ethyl 1-(4-aminophenyl)piperidine-4-carboxylate (1.0 eq)

  • Desired Carboxylic Acid (1.0-1.2 eq)

  • EDC (or EDC·HCl) (1.2-1.5 eq)

  • HOBt (1.2-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq, as a base)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon supply for inert atmosphere

Procedure:

  • Initial Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the selected carboxylic acid (1.1 eq), the amino intermediate (1.0 eq), and HOBt (1.3 eq).

  • Solvent Addition: Add anhydrous DCM or DMF (15-25 mL per gram of amine) and stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.3 eq) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting amine.

  • Workup (for DCM):

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Workup (for DMF):

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water and brine to remove DMF and other water-soluble components.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the final amide derivative.

Data Presentation: Example Derivatives

The following table illustrates the versatility of the amide coupling protocol with various carboxylic acid partners.

Carboxylic Acid PartnerReagent Equivalents (Acid/EDC/HOBt)SolventTypical Reaction Time (h)
Acetic Acid1.1 / 1.3 / 1.3DCM12
Benzoic Acid1.1 / 1.3 / 1.3DCM16
4-Chlorobenzoic Acid1.1 / 1.3 / 1.3DMF18
Cyclohexanecarboxylic Acid1.1 / 1.3 / 1.3DCM16
Boc-Glycine1.2 / 1.5 / 1.5DMF24

Conclusion

The protocols detailed in this guide provide a robust and scientifically-grounded pathway for the derivatization of this compound. By first executing a clean and efficient reduction of the nitro group, a key amino intermediate is generated. This intermediate serves as a versatile platform for subsequent diversification, particularly through well-established amide coupling methodologies like the EDC/HOBt system. This strategic workflow enables medicinal chemists to rapidly synthesize diverse libraries of novel piperidine derivatives, facilitating the exploration of structure-activity relationships and accelerating the drug discovery process.

References

  • CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • Navigating the Synthesis of Ethyl Piperidine-4-carboxylate: A Manufacturer's Insight. BOC Sciences.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • Process optimization for acid-amine coupling: a c
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ethyl 1-(4-nitrophenyl)
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • WO2015162551A1 - Process for the preparation of apixaban.
  • N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. PubMed.
  • Coupling Reagents in Amide Synthesis - Organic-Reaction. Scribd.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Nitro Reduction - Common Conditions.

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Application Notes and Protocols for the Purification of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and optimized protocols for the purification of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. The guide is intended for researchers, scientists, and professionals in drug development. It outlines two primary purification techniques: flash column chromatography and recrystallization, offering step-by-step instructions, scientific rationale, and troubleshooting advice. The protocols are designed to be self-validating, ensuring high purity and yield of the final compound.

Introduction: The Importance of Purity

This compound (MW: 278.3 g/mol , Formula: C₁₄H₁₈N₂O₄) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity is paramount, as even trace impurities can impact the safety and efficacy of the final drug product. The synthesis of this compound, typically through a nucleophilic aromatic substitution (SₙAr) reaction between a 4-halonitrobenzene and ethyl piperidine-4-carboxylate, can lead to several process-related impurities.[2][3] These may include unreacted starting materials, by-products from side reactions, and residual solvents.

This guide provides robust and reproducible methods for the purification of this compound to a high degree of purity, suitable for downstream applications in drug development.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of the target compound and its potential impurities is fundamental to designing an effective purification strategy.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Polarity
This compound278.30Not readily available in literatureNot readily available in literatureModerately Polar
4-Fluoronitrobenzene (Starting Material)141.10-2.9205Less Polar than product
Ethyl piperidine-4-carboxylate (Starting Material)157.21Not available (liquid at RT)114-115 (15 mmHg)More Polar than 4-fluoronitrobenzene

Note: The melting point of the final product is not widely reported and should be determined experimentally as a key analytical parameter for purity assessment.

Common Impurities

The primary impurities in the synthesis of this compound are typically the unreacted starting materials:

  • 4-Fluoronitrobenzene: A less polar, electron-deficient aromatic compound.

  • Ethyl piperidine-4-carboxylate: A more polar, aliphatic secondary amine.[4]

Understanding the polarity differences between the desired product and these impurities is the cornerstone of the chromatographic separation strategy.

Purification Strategy: A Two-Pronged Approach

We recommend a two-step purification strategy for obtaining highly pure this compound:

  • Flash Column Chromatography: To remove the bulk of impurities with different polarities.

  • Recrystallization: To achieve the final, high-purity crystalline product and remove any remaining minor impurities.

Purification_Workflow Crude_Product Crude Product (with impurities) Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Primary Purification Partially_Purified Partially Purified Product Column_Chromatography->Partially_Purified Removes bulk impurities Recrystallization Recrystallization Partially_Purified->Recrystallization Final Polishing Pure_Product High-Purity Crystalline Product (>99.5%) Recrystallization->Pure_Product Removes trace impurities

Protocol 1: Flash Column Chromatography

Flash column chromatography is a rapid and efficient technique for separating compounds with different polarities.[5] Given the moderate polarity of this compound, a normal-phase silica gel chromatography is the method of choice.

Scientific Rationale

The separation is based on the differential partitioning of the components of the crude mixture between the stationary phase (silica gel, polar) and the mobile phase (a mixture of organic solvents, less polar). The less polar impurities (e.g., 4-fluoronitrobenzene) will have a weaker affinity for the silica gel and will elute first. The more polar product will interact more strongly with the silica gel and elute later.

Materials and Reagents
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Collection tubes

  • Rotary evaporator

Step-by-Step Protocol
  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude product in ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 30% Ethyl Acetate in Hexane).

    • Visualize the spots under UV light (254 nm). The product should be the major, more polar spot (lower Rf value) compared to the less polar impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Carefully load the solution onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a low polarity solvent mixture (e.g., 10% Ethyl Acetate in Hexane).

    • Gradually increase the polarity of the eluent (gradient elution) to 20-40% Ethyl Acetate in Hexane, based on the TLC analysis.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the partially purified product.

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_Analysis TLC Analysis of Crude Column_Packing Pack Column with Silica Gel TLC_Analysis->Column_Packing Sample_Loading Load Crude Product Column_Packing->Sample_Loading Elution Elute with Solvent Gradient Sample_Loading->Elution Collect_Fractions Collect Fractions Elution->Collect_Fractions TLC_Fractions TLC Analysis of Fractions Collect_Fractions->TLC_Fractions Combine_Pure Combine Pure Fractions TLC_Fractions->Combine_Pure Solvent_Removal Solvent Removal Combine_Pure->Solvent_Removal Purified_Product Partially Purified Product Solvent_Removal->Purified_Product

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree of crystalline purity. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Scientific Rationale

An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be highly soluble at all temperatures (and remain in the mother liquor) or insoluble at all temperatures (and can be filtered off hot). For nitroaromatic compounds, polar solvents like alcohols are often a good starting point due to the "like dissolves like" principle.[6]

Materials and Reagents
  • Partially purified this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Ice bath

Step-by-Step Protocol
  • Solvent Selection:

    • Place a small amount of the partially purified product in a test tube.

    • Add a small amount of ethanol and observe the solubility at room temperature.

    • Heat the mixture gently. The compound should dissolve completely.

    • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

    • If the compound is too soluble in hot ethanol, a mixed solvent system (e.g., ethanol/water) can be used.

  • Dissolution:

    • Place the partially purified product in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to completely dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Immediately filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying:

    • Dry the crystals in a vacuum oven at a temperature below the compound's melting point to remove residual solvent.

Recrystallization_Process Start Partially Purified Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Filter Vacuum Filtration Ice_Bath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End High-Purity Crystals Dry->End

Troubleshooting

Problem Possible Cause Solution
Column Chromatography: Product does not elute.Solvent system is not polar enough.Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate).
Column Chromatography: Poor separation of product and impurities.Solvent system is too polar.Use a less polar solvent system (decrease the percentage of ethyl acetate).
Recrystallization: Oiling out instead of crystallization.The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Add a small amount of additional solvent to the hot solution. Ensure slow cooling.
Recrystallization: No crystals form upon cooling.The solution is not saturated, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to concentrate the solution. Try a different solvent or a mixed solvent system.

Conclusion

The combination of flash column chromatography followed by recrystallization provides a robust and reliable methodology for the purification of this compound. By carefully following these protocols and understanding the underlying scientific principles, researchers can consistently obtain a high-purity product, which is essential for the advancement of drug discovery and development programs.

References

  • BenchChem. (2025). Solvent selection for effective recrystallization of nitroaromatic compounds.
  • Cheméco. (2026). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Google Patents. (2009). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • Angene Chemical. (n.d.). ethyl 1-(4-nitrophenyl)-4-piperidine carboxylate(CAS# 216985-30-7). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Role of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the synthesis, application, and mechanistic importance of the pharmaceutical intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine . This molecule is a cornerstone in the synthesis of Imatinib (Gleevec®), a first-generation tyrosine kinase inhibitor that revolutionized the treatment of Chronic Myeloid Leukemia (CML).[1] We will explore the strategic rationale behind its molecular architecture, provide detailed, field-proven synthetic protocols, and connect its chemical features to the profound biological activity of the final drug. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of targeted oncology.

Introduction: The Intermediate as the Blueprint for Specificity

The advent of targeted cancer therapy marked a paradigm shift from cytotoxic agents to drugs designed for specific molecular abnormalities. Imatinib is a prime exemplar of this success, demonstrating remarkable efficacy against cancers driven by the BCR-ABL fusion protein.[2] The clinical success of Imatinib is not merely a property of the final molecule, but is fundamentally encoded within its key structural precursors.

The intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (herein referred to as PAP-Amine ), is the central scaffold of Imatinib. It contains the essential 2-phenylaminopyrimidine (PAP) moiety, which mimics the adenine component of ATP, allowing it to competitively bind to the ATP-binding site of the BCR-ABL kinase.[3][4] Its synthesis and purification are therefore critical control points in the manufacturing of Imatinib, directly impacting the yield, purity, and ultimately, the therapeutic efficacy of the final active pharmaceutical ingredient (API). This guide elucidates the critical role of PAP-Amine, detailing its synthesis and its ultimate translation into a life-saving therapeutic.

The Strategic Importance of the PAP-Amine Scaffold

The structure of PAP-Amine is not arbitrary; each component is deliberately designed to contribute to the final drug's ability to selectively inhibit the BCR-ABL tyrosine kinase.

  • Pyridyl-pyrimidine Core : The pyridine and pyrimidine rings are crucial for positioning the molecule within the ATP-binding pocket of the kinase.[5] The nitrogen atoms in these rings form key hydrogen bonds with amino acid residues in the hinge region of the kinase domain, anchoring the inhibitor.[6]

  • Aniline Linker : The secondary amine linking the pyrimidine and phenyl rings provides conformational flexibility, allowing the molecule to adopt the specific geometry required to bind to the inactive conformation of the ABL kinase domain. This "conformation-specific" binding is a hallmark of Imatinib's high selectivity.[6]

  • Terminal Primary Amine : The amino group (-NH2) on the phenyl ring is the critical reactive handle for the final synthetic step. It serves as the nucleophile for the amide bond formation that attaches the final benzoyl-piperazine side chain, completing the Imatinib molecule.[7]

The diagram below illustrates how the PAP-Amine intermediate forms the core of the final Imatinib structure.

G cluster_0 PAP-Amine Intermediate cluster_1 Side Chain Precursor PAP_Amine N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine Imatinib Imatinib (Final API) PAP_Amine->Imatinib Forms core scaffold Side_Chain 4-(4-methylpiperazinomethyl)benzoyl chloride Side_Chain->Imatinib Final amide coupling

Caption: Assembly of Imatinib from its key intermediate and side chain.

Synthesis and Characterization Protocols

The synthesis of PAP-Amine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common route involves the initial synthesis of its nitro-analogue, followed by a selective reduction.

Protocol 3.1: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine (Nitro-Precursor)

This step involves the condensation of a guanidine derivative with an enaminone to form the core pyrimidine ring structure.[8][9]

  • Principle & Rationale : This is a classic cyclocondensation reaction for pyrimidine synthesis. The enaminone, derived from 3-acetylpyridine, provides the C3-N-C2 fragment, while the guanidine derivative of 2-methyl-5-nitroaniline provides the N-C-N fragment. The reaction is typically base-catalyzed to facilitate the nucleophilic attack and subsequent cyclization.

  • Step-by-Step Methodology :

    • Prepare the guanidine salt of 2-methyl-5-nitroaniline by reacting it with cyanamide in the presence of nitric acid.[8]

    • Prepare the enaminone, 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one, by reacting 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[9]

    • To a solution of the enaminone in isopropanol, add the guanidine salt.

    • Add a base, such as sodium hydroxide, and reflux the mixture for 12-16 hours.[8]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 1:1 Ethyl Acetate/Hexane).

    • Upon completion, cool the reaction mixture, and collect the precipitated product by filtration.

    • Wash the solid with cold isopropanol and then water to remove residual salts.

    • Dry the product under vacuum at 50-60°C.

Protocol 3.2: Synthesis of PAP-Amine via Nitro Group Reduction

The final step in preparing the key intermediate is the selective reduction of the nitro group to a primary amine.[10]

  • Principle & Rationale : Catalytic hydrogenation is a clean and efficient method for nitro group reduction. However, other reagents like stannous chloride (SnCl2) in acidic media are also effective.[10] The choice of reducing agent can depend on scale, cost, and safety considerations. The protocol below details a common lab-scale procedure using SnCl2.

  • Step-by-Step Methodology :

    • Suspend stannous chloride dihydrate (SnCl2·2H2O) in concentrated hydrochloric acid in a round-bottom flask, and cool the mixture to 0°C in an ice bath.[10]

    • Add the nitro-precursor, N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine, portion-wise while maintaining the temperature below 10°C.[10]

    • After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for 6-8 hours.[10]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture carefully onto crushed ice to quench the reaction.

    • Basify the mixture to a pH > 10 using a concentrated sodium hydroxide solution. Caution: This is a highly exothermic process.

    • Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.[10]

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The resulting crude solid can be recrystallized from a solvent like methanol to yield pure PAP-Amine.[10]

Protocol 3.3: Final Amide Coupling to Synthesize Imatinib

The PAP-Amine intermediate is then coupled with the side chain to form the final drug substance.

  • Principle & Rationale : This is a standard nucleophilic acyl substitution reaction. The primary amine of PAP-Amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-(4-methylpiperazinomethyl)benzoyl chloride. A non-nucleophilic base is required to neutralize the HCl byproduct.[7]

  • Step-by-Step Methodology :

    • Dissolve PAP-Amine in a suitable aprotic solvent, such as tetrahydrofuran (THF) or isopropyl alcohol, in the presence of a base like potassium carbonate or pyridine.[7]

    • Slowly add a solution of 4-(4-methylpiperazinomethyl)benzoyl chloride in the same solvent.

    • Stir the reaction at room temperature for 20-24 hours.[8]

    • Monitor the reaction to completion by HPLC or TLC.

    • Upon completion, filter off any inorganic salts.

    • The filtrate is then concentrated, and the crude Imatinib base is purified, often through crystallization or chromatography, to meet pharmaceutical-grade specifications.

Reaction Stage Key Reagents Typical Yield Purity (HPLC) Reference
Nitro-Precursor Synthesis Guanidine salt, Enaminone, NaOH75-85%>98%[8]
Nitro Group Reduction SnCl2·2H2O, HCl80-90%>99%[10]
Final Amide Coupling PAP-Amine, Benzoyl chloride, K2CO3~90%>99.5%[7]

Mechanism of Action: How the Intermediate's Structure Dictates Biological Function

The true significance of the PAP-Amine intermediate is realized when the final Imatinib molecule interacts with its biological target, the BCR-ABL tyrosine kinase. In CML, the BCR-ABL oncoprotein is constitutively active, meaning it is always "on," leading to uncontrolled cell proliferation and the inhibition of apoptosis (programmed cell death).[11][12]

Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase.[13][14] It binds to the inactive conformation of the kinase, preventing it from adopting the active shape required for ATP binding and subsequent phosphorylation of its downstream substrates.[2] This action effectively blocks the entire signaling cascade that drives leukemic cell growth.[15]

The diagram below outlines the BCR-ABL signaling pathway and the point of intervention by Imatinib.

G BCR_ABL BCR-ABL (Constitutively Active Kinase) pSubstrate Phosphorylated Substrate (Active) BCR_ABL->pSubstrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Protein Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Apoptosis Apoptosis (Inhibited) pSubstrate->Apoptosis Imatinib Imatinib Imatinib->BCR_ABL Blocks ATP Binding Site

Caption: Imatinib inhibits the BCR-ABL pathway, blocking leukemic cell growth.

The chemical architecture inherited directly from the PAP-Amine intermediate is what enables this precise inhibition:

  • The 2-phenylaminopyrimidine core occupies the adenine-binding region.[3]

  • The pyridine ring fits into an adjacent hydrophobic pocket.

  • The overall structure stabilizes the inactive "DFG-out" conformation of the kinase, a key feature of its inhibitory mechanism.[16]

By arresting this pathway, Imatinib induces apoptosis in the malignant cells, leading to the high rates of hematologic and cytogenetic remission observed in CML patients.[13]

Conclusion

The pharmaceutical intermediate N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine is far more than a simple precursor. It is the molecular embodiment of the core pharmacophore required for potent and selective BCR-ABL kinase inhibition. Its rational design, precise synthesis, and high-purity production are fundamentally linked to the success of Imatinib as a transformative cancer therapy. Understanding the causality behind its synthesis and its structural role provides invaluable insight for researchers developing the next generation of targeted kinase inhibitors.

References

  • Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications, 44(4), 394-400. Available from: [Link]

  • O'Dwyer, M. E., & Druker, B. J. (2000). Imatinib in Chronic Myeloid Leukemia: an Overview. The Oncologist, 5(5), 363-368. Available from: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)? Available from: [Link]

  • Goldman, J. M., & Melo, J. V. (2003). Mode of action of imatinib. Haematologica, 88(9), 979-984. Available from: [Link]

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  • Iqbal, N., & Iqbal, N. (2014). Imatinib: A Breakthrough of Targeted Therapy in Cancer. Chemotherapy Research and Practice, 2014, 357027. Available from: [Link]

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  • Google Patents. (2011). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • Cortes, J. E., & Quintás-Cardama, A. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Cancers, 14(2), 399. Available from: [Link]

  • Kinigopoulou, M., et al. (2016). An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Advances, 6(63), 58019-58027. Available from: [Link]

  • QIAGEN GeneGlobe. Chronic Myeloid Leukemia Signaling. Available from: [Link]

  • ResearchGate. (2024). Figure 3. The synthesis of Imatinib. Available from: [Link]

  • Talpaz, M., et al. (2004). Targeting BCR-ABL and Its Downstream Signaling Cascade as Therapy for Chronic Myelogenous Leukemia. Blood, 104(11), 273. Available from: [Link]

  • Musumeci, F., et al. (2020). BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia. Frontiers in Oncology, 10, 568344. Available from: [Link]

  • New Drug Approvals. (2014). IMATINIB. Available from: [Link]

  • ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Available from: [Link]

  • Google Patents. (2012). CN102372690B - Intermediate for synthesizing imatinib and application of intermediate in imatinib synthesis.
  • The chemical reaction database. (2008). Novel Imatinib base synthesis. Available from: [Link]

  • Kinigopoulou, M., et al. (2016). An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Advances, 6, 58019-58027. Available from: [Link]

  • Yilmaz, I., et al. (2021). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Journal of Molecular Structure, 1230, 129881. Available from: [Link]

  • Wylie, A. A., et al. (2009). The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2). PLoS ONE, 4(8), e6561. Available from: [Link]

  • Perlovich, G. L. (2021). Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds. Molecules, 26(11), 3326. Available from: [Link]

  • ResearchGate. (2025). Summary of the interactions of each inhibitor and imatinib with the tyrosine kinase BCR-Abl-1 model. Available from: [Link]

Sources

Application Note: Strategic Derivatization of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate for the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in pharmaceuticals.[1] Its prevalence is due to its ability to impart favorable physicochemical properties to drug candidates, including improved solubility, basicity to form salts, and the ability to establish crucial three-dimensional interactions with biological targets.[2][3] The substituted piperidine motif is a key structural feature in numerous drug classes, including analgesics, antipsychotics, and antihistamines.[1][4]

Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate serves as an exceptionally versatile starting material for the synthesis of diverse compound libraries. Its structure contains three key functional handles that can be selectively manipulated:

  • Aromatic Nitro Group: A readily reducible moiety that acts as a precursor to a highly functionalizable aniline.

  • Ethyl Ester: Can be hydrolyzed to a carboxylic acid, opening pathways for amide bond formation and the introduction of a vast array of chemical diversity.

  • Piperidine Ring: The N-aryl bond can be cleaved or the ring itself can be a scaffold for stereochemical control, influencing the spatial arrangement of substituents.

This application note provides a detailed guide on the strategic synthetic transformations of this compound, offering robust protocols for the generation of intermediates primed for the development of novel bioactive molecules.

Core Synthetic Strategy: A Modular Approach to Bioactive Derivatives

The overall strategy is a modular, three-stage approach designed for maximum diversification. The initial step focuses on the transformation of the most reactive functional groups to create versatile intermediates. These intermediates then serve as platforms for subsequent library generation.

G cluster_0 Platform Generation cluster_1 Diversification A This compound (Starting Material) B Step 1: Reduction (e.g., H2, Pd/C) A->B C Ethyl 1-(4-aminophenyl)piperidine-4-carboxylate (Key Intermediate 1) B->C D Step 2: Hydrolysis (e.g., LiOH, THF/H2O) C->D E 1-(4-aminophenyl)piperidine-4-carboxylic acid (Key Intermediate 2) D->E F Step 3: Amide Coupling (Amine Library, Coupling Reagents) E->F G Diverse Library of Bioactive Amide Derivatives F->G

Caption: Overall synthetic strategy for diversification.

Key Synthetic Transformation I: Reduction of the Aromatic Nitro Group

The conversion of the aromatic nitro group to an aniline is a pivotal first step. This transformation is fundamental in organic synthesis as it turns an electron-withdrawing group into an electron-donating and highly versatile nucleophilic handle.[5] The resulting primary amine can be further derivatized into amides, sulfonamides, ureas, and other functional groups common in bioactive molecules.

Principle: Catalytic hydrogenation is one of the most efficient and clean methods for the reduction of nitroarenes.[5] Palladium on carbon (Pd/C) is a widely used catalyst that facilitates the reaction with molecular hydrogen, producing the desired amine and water as the only byproduct.

Protocol 3.1: Catalytic Hydrogenation to Ethyl 1-(4-aminophenyl)piperidine-4-carboxylate

G Start Dissolve Starting Material in Ethanol Add_Catalyst Add 10% Pd/C Catalyst (5-10 mol%) Start->Add_Catalyst Purge Purge Reaction Vessel with H2 Gas Add_Catalyst->Purge React Stir under H2 Atmosphere (1 atm, balloon) at RT for 4-16h Purge->React Monitor Monitor by TLC/LC-MS (disappearance of starting material) React->Monitor Monitor->React Incomplete Filter Filter through Celite® to remove Pd/C Monitor->Filter Complete Concentrate Concentrate Filtrate under Reduced Pressure Filter->Concentrate Purify Purify by Column Chromatography (if necessary) Concentrate->Purify End Obtain Ethyl 1-(4-aminophenyl)piperidine-4-carboxylate Purify->End G Start Combine Carboxylic Acid (1 eq) and Amine (1.1 eq) in DMF Add_Base Add DIPEA (3 eq) Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_HATU Add HATU (1.2 eq) portion-wise Cool->Add_HATU React Stir at RT for 2-12h Add_HATU->React Monitor Monitor by LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Workup: Dilute with EtOAc, wash with H2O and Brine Monitor->Workup Complete Dry Dry Organic Layer (Na2SO4), Filter, and Concentrate Workup->Dry Purify Purify by Column Chromatography or Preparative HPLC Dry->Purify End Obtain Final Amide Product Purify->End

Sources

Application Notes and Protocols for In Vitro Evaluation of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Piperidine Scaffold

The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and capacity to form diverse molecular interactions make it a versatile and highly sought-after scaffold in the design of novel therapeutics. Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and neuroprotective properties.[1][2] This guide provides a detailed framework for the in vitro evaluation of a specific derivative, Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate, offering robust protocols for assessing its potential as a therapeutic agent.

Compound Profile: this compound

Property Value
IUPAC Name This compound
CAS Number 216985-30-7
Molecular Formula C14H18N2O4
Molecular Weight 278.30 g/mol [3]
Structure (See Figure 1)
Figure 1: Chemical structure of this compound

Rationale for In Vitro Assays

Given the well-documented anticancer and neuroprotective activities of various piperidine derivatives, the following in vitro assays are proposed to comprehensively characterize the biological profile of this compound.[1][4] These protocols are designed to be self-validating and provide a clear rationale for each experimental step.

PART 1: ANTICANCER ACTIVITY ASSESSMENT

Many piperidine derivatives exhibit potent cytotoxic effects against various cancer cell lines by modulating critical signaling pathways, inducing apoptosis, and interacting directly with DNA.[1][4] The following protocols are designed to investigate these potential anticancer properties.

Protocol 1.1: Cell Viability and Cytotoxicity Assay using MTT

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer, HT29 for colon cancer)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Workflow for Anticancer Activity Assessment

Anticancer_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cancer Cell Culture (e.g., MCF-7, PC3) C Seed Cells in 96-well Plates A->C B Prepare Compound Stock (this compound in DMSO) D Treat with Serial Dilutions of Compound B->D C->D E Incubate for 48-72 hours D->E F Add MTT Reagent E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Anticancer activity assessment workflow.

PART 2: NEUROPROTECTIVE ACTIVITY ASSESSMENT

Piperidine derivatives have shown promise as neuroprotective agents, potentially through mechanisms involving the modulation of sigma receptors or other neuronal pathways.[5][6] The following protocols are designed to explore the neuroprotective potential of this compound.

Protocol 2.1: Neuroprotection against Oxidative Stress-Induced Cell Death

Objective: To evaluate the ability of this compound to protect neuronal cells from oxidative stress.

Principle: Oxidative stress is a key contributor to neurodegenerative diseases. This assay uses hydrogen peroxide (H2O2) to induce oxidative stress and subsequent cell death in a neuronal cell line (e.g., SH-SY5Y). The neuroprotective effect of the compound is quantified by measuring cell viability.

Materials:

  • SH-SY5Y neuroblastoma cell line

  • This compound

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hydrogen peroxide (H2O2)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 10,000-20,000 cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 2 hours.

  • Induction of Oxidative Stress: Add H2O2 to the wells to a final concentration of 100-200 µM. Include a control group with no H2O2 and a group with H2O2 only.

  • Incubation: Incubate the plate for 24 hours.

  • Cell Viability Assessment: Perform the MTT assay as described in Protocol 1.1.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group (no H2O2). A significant increase in viability in the compound-treated groups compared to the H2O2-only group indicates a neuroprotective effect.

Signaling Pathway for Neuroprotection

Neuroprotection_Pathway cluster_stress Cellular Stress cluster_compound Therapeutic Intervention cluster_pathway Cellular Response A Oxidative Stress (e.g., H2O2) C Activation of Pro-Apoptotic Pathways A->C B This compound D Inhibition of Pro-Apoptotic Pathways B->D E Neuronal Cell Death C->E F Enhanced Cell Survival D->F

Hypothesized neuroprotective mechanism.

Data Interpretation and Further Steps

The IC50 values obtained from the cytotoxicity assays will provide a quantitative measure of the compound's anticancer potency. For the neuroprotection assay, a dose-dependent increase in cell viability in the presence of an oxidative stressor will indicate a protective effect.

Positive results from these initial screens should be followed by more detailed mechanistic studies. For anticancer activity, this could include assays for apoptosis (e.g., caspase activity assays, Annexin V staining) and cell cycle analysis. For neuroprotective effects, further investigation into the specific signaling pathways involved, such as antioxidant enzyme expression or modulation of specific receptors, would be warranted.

References

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  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports. [Link]

  • Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 18(11), 1051-1064. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]

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Application Notes and Protocols: Strategic Development of Analogs from Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmaceuticals and natural products.[1][2][3][4] Its inherent three-dimensional conformation allows for the precise spatial arrangement of substituents, making it an invaluable tool for optimizing drug-target interactions.[2] Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate serves as a versatile starting material for the generation of diverse chemical libraries. The strategic manipulation of its three key regions—the nitroaryl moiety, the piperidine core, and the ethyl ester—opens avenues to a vast chemical space with significant potential for identifying novel bioactive agents.[5]

This guide provides a comprehensive framework for the systematic development of analogs from this core structure. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for key transformations, and present data in a clear, comparative format to aid in experimental design and execution.

Strategic Approaches to Analog Development

The development of analogs from this compound can be systematically approached by considering modifications at three primary positions:

  • Modification of the N-Aryl Substituent: The nitro group offers a versatile handle for a variety of transformations, most notably its reduction to an aniline. This primary amine can then be further functionalized through acylation, alkylation, or participation in coupling reactions.

  • Functionalization of the Piperidine Nitrogen: While the piperidine nitrogen is functionalized with a nitrophenyl group, in related scaffolds, direct N-alkylation is a common strategy to introduce diverse substituents.[6][7]

  • Modification of the C4-Ester: The ethyl ester at the 4-position of the piperidine ring can be hydrolyzed to the corresponding carboxylic acid, which then serves as a key intermediate for the formation of a wide range of amides and esters.

The following sections will provide detailed protocols for these key transformations.

Diagram: Strategic Diversification of this compound

G cluster_0 N-Aryl Modification cluster_1 C4-Ester Modification A Ethyl 1-(4-nitrophenyl) piperidine-4-carboxylate B Reduction of Nitro Group A->B e.g., Fe/NH4Cl, H2/Pd-C J Ester Hydrolysis A->J e.g., LiOH, NaOH C Ethyl 1-(4-aminophenyl) piperidine-4-carboxylate B->C D Amide Coupling (Acylation) C->D E Reductive Amination (Alkylation) C->E F Buchwald-Hartwig Amination C->F G Diverse N-Aryl Amides D->G H Diverse N-Aryl Alkylamines E->H I Diverse N-Aryl Amines F->I K 1-(4-Nitrophenyl)piperidine- 4-carboxylic acid J->K L Amide Coupling K->L M Esterification K->M N Diverse C4-Amides L->N O Diverse C4-Esters M->O

Caption: Strategic pathways for analog development.

Experimental Protocols

Part 1: Modification of the N-Aryl Substituent
Protocol 1.1: Reduction of the Nitro Group to an Aniline

The reduction of an aromatic nitro group to an aniline is a fundamental transformation in medicinal chemistry, providing a key intermediate for further functionalization.[8][9][10][11] Common methods include catalytic hydrogenation and metal-mediated reductions.[8][9]

Catalytic Hydrogenation

Reagent/ParameterConditionPurpose
Catalyst10% Palladium on Carbon (Pd/C)Facilitates the addition of hydrogen across the nitro group.
Hydrogen SourceH₂ gas (balloon or Parr shaker)The reducing agent.
SolventMethanol (MeOH) or Ethanol (EtOH)Solubilizes the starting material.
TemperatureRoom TemperatureMild conditions are typically sufficient.
Pressure1 atm (balloon) to 50 psi (Parr)Higher pressure can increase reaction rate.

Step-by-Step Protocol (Catalytic Hydrogenation):

  • To a solution of this compound (1.0 eq) in methanol (0.1 M), carefully add 10% Pd/C (0.1 eq by weight).

  • Securely attach a balloon filled with hydrogen gas to the reaction flask.

  • Evacuate the flask under vacuum and backfill with hydrogen. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield Ethyl 1-(4-aminophenyl)piperidine-4-carboxylate.

Metal-Mediated Reduction

Reagent/ParameterConditionPurpose
MetalIron powder (Fe)The reducing agent.
AdditiveAmmonium Chloride (NH₄Cl)Activates the metal surface and acts as a proton source.
SolventEthanol/Water (e.g., 4:1)Provides a protic medium for the reaction.
TemperatureRefluxIncreased temperature drives the reaction to completion.

Step-by-Step Protocol (Metal-Mediated Reduction):

  • To a suspension of this compound (1.0 eq) in a 4:1 mixture of ethanol and water (0.2 M), add iron powder (5.0 eq) and ammonium chloride (4.0 eq).

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through Celite.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired aniline.

Protocol 1.2: N-Acylation of the Aniline

The resulting aniline is a versatile nucleophile for the formation of amides via coupling with carboxylic acids.[12][13]

Reagent/ParameterConditionPurpose
Coupling AgentHATU or HBTUActivates the carboxylic acid for amide bond formation.[12]
BaseDiisopropylethylamine (DIPEA)Scavenges the acid formed during the reaction.
SolventDichloromethane (DCM) or Dimethylformamide (DMF)Anhydrous conditions are crucial.
Temperature0 °C to Room TemperatureInitial cooling can minimize side reactions.

Step-by-Step Protocol:

  • To a solution of the desired carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M), add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of Ethyl 1-(4-aminophenyl)piperidine-4-carboxylate (1.0 eq) in anhydrous DMF.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 2: Modification of the C4-Ester
Protocol 2.1: Ester Hydrolysis to the Carboxylic Acid

Saponification of the ethyl ester provides the corresponding carboxylic acid, a key building block for further analog synthesis.[14]

Reagent/ParameterConditionPurpose
BaseLithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)Hydrolyzes the ester.
SolventTetrahydrofuran (THF)/Water or Methanol/WaterCo-solvent system to ensure solubility of the starting material.
TemperatureRoom Temperature to 40 °CGentle heating can accelerate the reaction.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).

  • Add lithium hydroxide monohydrate (2.0 eq).

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-nitrophenyl)piperidine-4-carboxylic acid.

Protocol 2.2: Amide Coupling of the Carboxylic Acid

The resulting carboxylic acid can be coupled with a diverse range of amines to generate a library of amides.[15]

Step-by-Step Protocol:

  • Follow the general N-acylation protocol (1.2), using 1-(4-nitrophenyl)piperidine-4-carboxylic acid as the carboxylic acid component and the desired amine as the nucleophile.

Part 3: N-Alkylation of the Piperidine Nitrogen (Illustrative for Related Scaffolds)

While the starting material has a fixed N-aryl substituent, N-alkylation is a common strategy for diversifying similar piperidine cores.[6][7][16][17]

Reagent/ParameterConditionPurpose
Alkylating AgentAlkyl halide (e.g., R-Br, R-I)Provides the alkyl group for substitution.
BasePotassium Carbonate (K₂CO₃) or DIPEANeutralizes the acid byproduct.[6][7]
SolventAcetonitrile (ACN) or DMFPolar aprotic solvents are generally effective.
TemperatureRoom Temperature to 80 °CMay require heating for less reactive alkyl halides.

Step-by-Step Protocol:

  • To a solution of the piperidine starting material (1.0 eq) in acetonitrile (0.2 M), add the alkyl halide (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at the desired temperature (start at room temperature and heat if necessary).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram: Experimental Workflow for Amide Synthesis

G A Start: Carboxylic Acid & Amine Starting Materials B Pre-activation: Carboxylic Acid + Coupling Agent + Base in Anhydrous Solvent A->B C Addition of Amine B->C D Reaction Monitoring (TLC or LC-MS) C->D E Aqueous Workup: Dilution, Washing, Extraction D->E Upon Completion F Drying and Concentration E->F G Purification: Flash Column Chromatography F->G H Characterization: NMR, MS G->H

Caption: Workflow for a typical amide coupling reaction.

Trustworthiness and Self-Validation

The protocols outlined above are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • Reaction Monitoring: The use of TLC and LC-MS at regular intervals is critical to confirm the consumption of starting materials and the formation of the desired product. This allows for real-time assessment of reaction progress and helps in troubleshooting any issues that may arise.

  • Purification: Flash column chromatography is a standard and effective method for isolating the target compound from unreacted starting materials, reagents, and byproducts. The purity of the collected fractions should be assessed by TLC before combining and concentrating.

  • Structural Verification: The identity and purity of the final analogs must be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS), to ensure the correct structure has been synthesized.

By adhering to these principles of monitoring, purification, and characterization, researchers can have a high degree of confidence in the integrity of their synthesized analogs.

References

  • Benchchem. (n.d.). Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl - Application Notes and Protocols.
  • Benchchem. (n.d.). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.
  • ResearchGate. (n.d.). Piperidine derivatives scope of this review.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Piperidine Carboxamides.
  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • ACS Publications. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • ACS Publications. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review.
  • Chemistry Stack Exchange. (2020). Mechanism for simultaneous reduction of nitro group (into aniline) and aromatic substitution (into benzonitrile) by Ethyl cyanoacetate?.
  • ResearchGate. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.
  • RSC Publishing. (n.d.). Reduction of nitroarenes to anilines in basic alcoholic media.
  • Benchchem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Piperidines.
  • SpringerLink. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines.
  • Google Patents. (n.d.). N-alkyl-piperidine DERIVATIVES.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • PubMed Central. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • PubMed Central. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC - NIH.
  • Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • PubChem. (n.d.). Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate.
  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.
  • Technical Disclosure Commons. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS.
  • angenechemical.com. (n.d.). ethyl 1-(4-nitrophenyl)-4-piperidine carboxylate(CAS# 216985-30-7).
  • ResearchGate. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction yield and purity.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates. The primary reaction pathway is a nucleophilic aromatic substitution (SNAr) between a 4-halo-nitrobenzene (typically 4-fluoronitrobenzene) and ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate). Achieving a high yield of a pure product can be challenging and is often dependent on carefully controlled reaction conditions. This guide will address common issues encountered during this synthesis and provide evidence-based solutions.

Reaction Mechanism Overview

The synthesis proceeds via a bimolecular addition-elimination mechanism. The electron-withdrawing nitro group (-NO₂) in the para position of the benzene ring activates the aromatic ring for nucleophilic attack by the secondary amine of the piperidine ring. This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The subsequent elimination of the halide leaving group restores the aromaticity of the ring and yields the desired product.

SNAr_Mechanism Reactants Ethyl piperidine-4-carboxylate + 4-Fluoronitrobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product This compound + HF Meisenheimer->Product Elimination of F-

Caption: The SNAr mechanism for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficiently activated aromatic ring: The electron-withdrawing group is not strong enough or is in the wrong position. 2. Poor leaving group: The halide on the nitrobenzene is not reactive enough. 3. Low reaction temperature: The activation energy for the reaction is not being met. 4. Inappropriate solvent: The solvent may not be suitable for an SNAr reaction. 5. Presence of water: Moisture can protonate the amine nucleophile, reducing its nucleophilicity.1. Ensure you are using a nitro-substituted benzene ring, preferably with the nitro group para or ortho to the leaving group. 2. The reactivity of the leaving group in SNAr reactions is generally F > Cl > Br > I. 4-Fluoronitrobenzene is the most reactive and is recommended. 3. Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS. 4. Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) to facilitate the reaction.[1] 5. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
Formation of Multiple Products (Side Reactions) 1. Reaction with the ester group: The base used may be strong enough to hydrolyze or transesterify the ethyl ester. 2. Di-nitrophenyl piperidine formation: If a dihalonitrobenzene is used as the starting material, a second substitution can occur. 3. Ring-opening of the piperidine: Under harsh basic conditions, the piperidine ring could potentially undergo cleavage.1. Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of strong inorganic bases like NaOH or KOH. 2. Use a monohalo-nitrobenzene as your starting material. If a dihalo- starting material is necessary, use a stoichiometric amount of the piperidine nucleophile. 3. Avoid excessively high temperatures and prolonged reaction times with strong bases.
Difficult Product Purification 1. Unreacted starting materials: Incomplete reaction leading to a mixture of starting materials and product. 2. Formation of polar byproducts: Side reactions can produce impurities with similar polarity to the product. 3. Charring or decomposition on silica gel: The product may be unstable on silica gel during column chromatography.1. Monitor the reaction to completion using TLC or LC-MS before workup. 2. A careful workup procedure, including aqueous washes to remove the base and any salts, is crucial. For purification, consider using a gradient elution in your column chromatography to improve separation.[2] 3. If decomposition is observed, consider using a less acidic stationary phase like alumina or a different purification technique such as recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Polar aprotic solvents are generally the best choice for SNAr reactions as they can solvate the cation of the base while leaving the anion (the active base) more reactive. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices that can significantly accelerate the reaction rate. Acetonitrile (MeCN) is also a suitable option.[1]

Q2: Which base should I use and in what quantity?

A2: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to avoid side reactions with the ester functionality. Typically, 1.1 to 1.5 equivalents of the base are used to neutralize the hydrohalic acid formed during the reaction.

Q3: What is the ideal reaction temperature and time?

A3: The optimal temperature will depend on the specific reactants and solvent used. A good starting point is 80-100°C. The reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion, which can range from a few hours to overnight.

Q4: How can I effectively monitor the progress of the reaction?

A4: TLC is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials (4-fluoronitrobenzene and ethyl piperidine-4-carboxylate) and the more polar product. The spots can be visualized under UV light. LC-MS is a more quantitative method to monitor the disappearance of reactants and the appearance of the product with the expected mass-to-charge ratio (m/z).[3]

Q5: What are the expected 1H and 13C NMR chemical shifts for the product?

A5: While the exact chemical shifts can vary depending on the solvent used, you can expect to see characteristic signals for the aromatic protons of the 4-nitrophenyl group, the protons of the piperidine ring, and the ethyl ester group. Based on similar structures, the aromatic protons will appear as two doublets in the downfield region (around 7-8.5 ppm). The piperidine and ethyl group protons will be in the upfield region.[4][5]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 4-Fluoronitrobenzene

  • Ethyl piperidine-4-carboxylate (Ethyl isonipecotate)[6][7]

  • Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography[2]

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl piperidine-4-carboxylate (1.0 eq.).

  • Dissolve the starting material in anhydrous DMF.

  • Add triethylamine (1.2 eq.) to the solution.

  • Add 4-fluoronitrobenzene (1.05 eq.) to the reaction mixture.

  • Heat the reaction mixture to 90°C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Sources

Technical Support Center: Synthesis of Nitrophenylpiperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of nitrophenylpiperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Introduction

N-arylpiperidines are crucial scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The introduction of a nitrophenyl group can be a key step in building molecular complexity. The two most prevalent methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. While powerful, both methods are susceptible to side reactions that can complicate synthesis and purification. This guide provides in-depth, question-and-answer-based troubleshooting for these specific issues.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a classical and often cost-effective method for forming C-N bonds. It relies on the activation of an aromatic ring by potent electron-withdrawing groups (EWGs), such as a nitro group (–NO₂), which makes the ring susceptible to attack by a nucleophile like piperidine.[2][3] The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex.[4][5]

SNAr Troubleshooting FAQs

Question 1: My SNAr reaction is sluggish or incomplete, even with a nitro-activated aryl halide. What factors should I investigate?

Answer: A slow or incomplete reaction is a common issue. The stability of the Meisenheimer complex and the reactivity of the leaving group are paramount.

  • Causality: The reaction rate is dependent on the initial nucleophilic attack to form the Meisenheimer complex and the subsequent expulsion of the leaving group to restore aromaticity.[6] The nitro group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate through resonance.[3] A meta positioning offers no such stabilization, rendering the reaction extremely slow or unfeasible.

  • Troubleshooting Steps:

    • Verify Substituent Positioning: Confirm that the nitro group is ortho or para to your leaving group.

    • Leaving Group Efficiency: The typical reactivity order for leaving groups in SNAr is F > Cl > Br > I.[6] This is because the rate-determining step is often the initial attack of the nucleophile, which is accelerated by a more electronegative halogen that enhances the ring's electrophilicity. If you are using an iodide or bromide, consider switching to the corresponding chloride or fluoride starting material.

    • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they solvate the cation of the base but leave the nucleophile relatively "bare" and more reactive. They also help to stabilize the charged Meisenheimer complex.

    • Temperature: SNAr reactions often require heat to overcome the activation energy.[5] A systematic increase in temperature (e.g., from 80 °C to 120 °C) can significantly accelerate the reaction rate. Monitor for potential decomposition at higher temperatures.

Question 2: I've isolated my product, but NMR analysis shows a mixture of regioisomers. How did this happen and how can I improve selectivity?

Answer: The formation of regioisomers typically occurs when the starting nitroaryl compound has multiple potential leaving groups or activating groups, leading to nucleophilic attack at different positions.

  • Causality: For example, in the reaction of 1,4-dimethoxy-2,3-dinitrobenzene with piperidine, substitution can occur at both the 2- and 3-positions, leading to a mixture of products.[7] The relative yields will depend on the steric hindrance and the electronic activation at each site.

  • Troubleshooting Steps:

    • Purify Starting Material: If your starting material is a mixture of isomers (e.g., from a nitration reaction), the impurity will carry through to the final product.[7] Purifying the starting nitroaryl compound via chromatography or recrystallization is the most effective solution.

    • Control Reaction Temperature: In some cases, the activation energies for the formation of different isomers may vary. Running the reaction at a lower temperature could favor the thermodynamically more stable product or the product formed via the pathway with the lower activation energy.

    • Chromatographic Separation: If isomeric starting materials cannot be separated, you will likely need to separate the final products. Techniques like flash column chromatography are often effective for this purpose.[7]

Question 3: Besides my desired product, I'm observing a significant byproduct where the nitro group appears to have been reduced. What could be causing this?

Answer: While less common under standard SNAr conditions, the reduction of the nitro group to an amino, azo, or azoxy group is a potential side reaction, especially if certain contaminants are present or if the reaction is run under harsh conditions for extended periods.

  • Causality: Piperidine itself is not a strong reducing agent. However, trace metal impurities, prolonged heating in the presence of certain solvents, or the use of specific bases could potentially facilitate undesired redox reactions. Some complex amines or additives might also act as reducing agents.

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Ensure your piperidine, solvent, and base are of high purity and free from metal contaminants.

    • Inert Atmosphere: While not always strictly necessary for SNAr, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions that might lead to complex byproduct profiles.

    • Moderate Reaction Time and Temperature: Avoid excessively long reaction times or unnecessarily high temperatures. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to minimize byproduct formation.

SNAr Troubleshooting Summary
ObservationPossible CauseRecommended Solution
Low or No Conversion 1. Nitro group is meta to the leaving group. 2. Inefficient leaving group (e.g., I, Br). 3. Suboptimal solvent or temperature.1. Redesign synthesis with ortho or para activation.[3] 2. Switch to an aryl chloride or fluoride starting material.[6] 3. Use a polar aprotic solvent (DMSO, DMF) and increase temperature.
Mixture of Isomers Starting material is an isomeric mixture.Purify the starting nitroaryl compound before the substitution reaction.[7]
Nitro Group Reduction 1. Contaminants in reagents. 2. Prolonged reaction at high temperature.1. Use high-purity reagents and solvents. 2. Monitor the reaction and work up promptly upon completion.
Generalized Protocol for SNAr Synthesis
  • Reactor Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the nitroaryl halide (1.0 eq).

  • Reagent Addition: Add the solvent (e.g., DMSO, 5-10 mL per mmol of halide), followed by piperidine (2.0-3.0 eq). Finally, add a suitable base if required (e.g., K₂CO₃, 2.0 eq) for reactions where an acidic proton is generated.

  • Execution: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash extensively with water and brine to remove the high-boiling solvent and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

SNAr Reaction Mechanism and Side Pathways

SNAr_Mechanism Reactants Nitroaryl-X + Piperidine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Reduced Reduced Nitro Byproduct Reactants->Reduced Undesired Reduction Product Nitrophenylpiperidine Meisenheimer->Product Elimination of X⁻ Isomer Isomeric Product Start_Isomer Isomeric Starting Material Start_Isomer->Isomer S_NAr Reaction

Caption: SNAr mechanism showing the desired pathway and potential side reactions.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds under milder conditions than many classical methods.[8][9] It is particularly useful for substrates that are unreactive under SNAr conditions or for constructing sterically hindered C-N bonds.[10] The reaction's success is highly dependent on the careful selection of the palladium source, phosphine ligand, and base.[11]

Buchwald-Hartwig Troubleshooting FAQs

Question 1: My main byproduct is the hydrodehalogenated arene (the starting aryl halide without the halogen). Why is this happening and how can I suppress it?

Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig couplings. It arises from an off-cycle pathway that competes with the desired reductive elimination step.

  • Causality: After the palladium-amide complex is formed, it can undergo β-hydride elimination if the amide has an α-proton, which is the case with piperidine. This process eliminates an imine and forms a palladium-hydride species. This palladium-hydride can then react with the aryl halide starting material, leading to the hydrodehalogenated arene and regenerating the active catalyst in a non-productive cycle.[8]

  • Troubleshooting Steps:

    • Ligand Choice: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are designed to promote the rate of reductive elimination over β-hydride elimination.[10][11] If you are using older or less bulky ligands (like PPh₃), switching to a modern Buchwald-type ligand is the most effective solution.

    • Base Selection: The choice of base can influence the concentration of the key intermediates. While strong bases like NaOtBu are common, they can sometimes promote side reactions. In some cases, a weaker base like K₃PO₄ or Cs₂CO₃ might give cleaner results, albeit potentially at the cost of reaction speed.[12]

    • Temperature Optimization: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway relative to the desired C-N bond formation.

Question 2: The reaction is stalled with significant starting material remaining. What are the most critical parameters to optimize for a successful coupling?

Answer: A stalled reaction usually points to an issue with catalyst activity, reagent purity, or reaction setup.

  • Causality: The catalytic cycle can be inhibited at multiple stages. The Pd(0) active catalyst may not form efficiently from the Pd(II) precatalyst, or it may be deactivated by oxygen or other impurities.[11] The oxidative addition step can be slow, especially with aryl chlorides. Finally, the choice of ligand and base is critical and highly substrate-dependent.[13]

  • Troubleshooting Steps:

    • Ensure an Inert Atmosphere: The Pd(0) species is oxygen-sensitive. It is critical to thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and execution.[10]

    • Select the Right Ligand/Catalyst System: For electron-deficient aryl halides (like nitro-substituted ones), a strongly electron-donating ligand is often required. Consult literature for recommended ligands for your specific substrate class. For example, tBuBrettPhos has been shown to be effective for coupling with amides, which are poor nucleophiles.[12]

    • Base and Solvent Compatibility: Ensure your base is sufficiently soluble in the reaction solvent. Sodium tert-butoxide (NaOtBu) is highly active but incompatible with some functional groups.[12] Toluene and dioxane are common solvents; ensure your reagents are soluble at the reaction temperature.[11]

    • Check Reagent Quality: The amine and aryl halide must be pure. The base should be fresh and anhydrous, as water can interfere with the catalyst.

Question 3: I am concerned about the nitro group being reduced by the phosphine ligand. Is this a valid concern?

Answer: Yes, this is a valid and important concern. Phosphine ligands, particularly triphenylphosphine (PPh₃), are known to reduce nitroarenes to various products, a reaction related to the Staudinger reaction which reduces azides.[14][15]

  • Causality: The phosphorus(III) center in the phosphine ligand is readily oxidized to a phosphorus(V) center (phosphine oxide). It can deoxygenate the nitro group, leading to nitroso, azoxy, or even amino byproducts. This not only consumes the starting material but also the ligand, inhibiting the primary catalytic cycle.

  • Troubleshooting Steps:

    • Avoid PPh₃: Do not use simple triarylphosphines like PPh₃ for these substrates. Opt for the bulky biarylphosphine ligands (XPhos, SPhos, RuPhos, etc.). Their steric bulk and electronic properties are less conducive to this side reaction and are primarily designed to facilitate the C-N coupling cycle.

    • Use a Pre-formed Catalyst: Using a pre-formed Pd(0) catalyst with the appropriate ligand can sometimes give cleaner results than generating it in situ from a Pd(II) source and free phosphine.

    • Stoichiometry Control: Use the minimum effective amount of ligand. A typical Pd:ligand ratio is 1:1 to 1:2. Excess ligand increases the likelihood of side reactions.

Buchwald-Hartwig Troubleshooting Summary
ObservationPossible CauseRecommended Solution
Hydrodehalogenation β-hydride elimination is competing with reductive elimination.1. Use a bulky, electron-rich biarylphosphine ligand (e.g., XPhos).[10] 2. Optimize base and temperature (try a weaker base or lower temperature).
Stalled Reaction 1. Catalyst deactivation by oxygen. 2. Inappropriate ligand or base. 3. Poor reagent quality.1. Ensure rigorous inert atmosphere conditions.[11] 2. Select a ligand/base combination known to be effective for your substrate class.[12] 3. Use fresh, pure, and anhydrous reagents.
Nitro Group Reduction Phosphine ligand is acting as a reducing agent.1. Avoid using PPh₃.[14] 2. Use modern, bulky biarylphosphine ligands. 3. Control ligand stoichiometry carefully.
Generalized Protocol for Buchwald-Hartwig Amination
  • Reactor Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Reagent Addition: Add the nitroaryl halide (1.0 eq) and a magnetic stir bar. Evacuate and backfill the flask with argon three times.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe, followed by piperidine (1.2 eq).

  • Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Catalytic Cycle and Off-Cycle Pathways

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd + Ar-X (Oxidative Addition) Amide_Complex Ar-Pd(II)-N(Pip)(L_n) OxAdd->Amide_Complex + Piperidine - HX Amide_Complex->Pd0 Reductive Elimination PdH L_n-Pd(II)-H Amide_Complex->PdH β-Hydride Elimination Product Ar-Piperidine Amide_Complex->Product Dehalogenated Dehalogenated Arene PdH->Dehalogenated + Ar-X - Pd(0) - HX

Sources

Technical Support Center: Purity Enhancement of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the purity of this compound during and after its synthesis.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Q1: My final product is a persistent yellow oil or solid. What causes this discoloration, and how can I obtain a pure, colorless product?

A yellow tint in your product is often indicative of residual starting materials, byproducts, or oxidation.[1] The nitro group on the phenyl ring is a strong chromophore, and even trace amounts of impurities containing this group can impart color.

  • Causality: The most common cause is unreacted 1-fluoro-4-nitrobenzene or related aromatic precursors. Inadequate quenching of the reaction or insufficient purification can also lead to the formation of colored polymeric side products, particularly if the reaction is run at elevated temperatures for extended periods.

  • Troubleshooting Protocol: Recrystallization

    Recrystallization is a highly effective method for removing colored impurities and improving the crystalline nature of your product.

    Step-by-Step Recrystallization Protocol:

    • Solvent Selection: Choose a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common and effective system is a mixture of ethanol and water.

    • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol. The goal is to create a saturated solution.

    • Decolorization (Optional): If the solution is still significantly colored, add a small amount of activated charcoal and briefly heat the solution. The charcoal will adsorb colored impurities.

    • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated charcoal and any insoluble impurities.

    • Crystallization: Slowly add water to the hot filtrate until you observe persistent cloudiness. Then, add a few more drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Q2: My NMR spectrum shows unexpected peaks, suggesting the presence of impurities. What are the likely side products, and how can I remove them?

Side reactions are common in piperidine synthesis.[1] Identifying the impurities through spectral data is the first step to selecting an appropriate purification strategy.

  • Common Impurities and Their Spectral Signatures:

    • Unreacted Ethyl Piperidine-4-carboxylate: Look for characteristic peaks of the piperidine ring protons without the influence of the nitrophenyl group.[2][3]

    • Di-substituted Products: In some cases, a second piperidine unit can react, leading to more complex aromatic signals in the 1H NMR spectrum.

    • Hydrolysis of the Ester: The presence of a carboxylic acid peak (broad singlet >10 ppm in 1H NMR) indicates hydrolysis of the ethyl ester.

  • Troubleshooting Protocol: Flash Column Chromatography

    For removing structurally similar impurities, flash column chromatography is the method of choice.[4][5]

    Step-by-Step Column Chromatography Protocol:

    • Stationary Phase: Use silica gel as the stationary phase. If your compound is sensitive to acid, you can neutralize the silica by flushing the packed column with a solvent system containing 1-3% triethylamine.[4]

    • Mobile Phase Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of ~0.2-0.3 for your desired product.

    • Column Packing: Pack the column with a slurry of silica gel in the chosen mobile phase.

    • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, you can dry-load the sample by adsorbing it onto a small amount of silica gel.[4]

    • Elution: Run the column with the selected mobile phase, collecting fractions. Monitor the elution of your compound using TLC.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

    Parameter Recommendation Rationale
    Stationary Phase Silica Gel (230-400 mesh)Provides good resolution for moderately polar compounds.
    Mobile Phase Hexanes:Ethyl Acetate (e.g., 8:2 to 7:3 v/v)Allows for good separation of the desired product from less polar starting materials and more polar byproducts.
    Gradient Elution Start with a lower polarity and gradually increaseCan improve separation of closely eluting compounds.[4]

Q3: I'm struggling to achieve a purity level above 98.5% for my final product. What advanced purification techniques can I employ?

Achieving very high purity often requires a combination of purification methods or more advanced techniques.

  • Rationale: Even after initial purification, trace impurities may remain that co-elute or co-crystallize with your product.

  • Troubleshooting Protocol: Preparative HPLC

    For the highest purity, preparative High-Performance Liquid Chromatography (HPLC) is an excellent option.[6][7]

    Workflow for Preparative HPLC:

    • Analytical Method Development: First, develop an analytical HPLC method to resolve your compound from its impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility) is a good starting point.[6][7]

    • Method Scaling: Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate.

    • Fraction Collection: Collect the fractions corresponding to your pure product.

    • Solvent Removal: Remove the mobile phase solvents, often by lyophilization or rotary evaporation, to yield the highly pure compound.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance and melting point of pure this compound?

A: Pure this compound should be a pale yellow or off-white solid. The melting point is typically in the range of 100-104°C. Significant deviations from this may indicate the presence of impurities.

Q: Which analytical techniques are best for assessing the purity of my compound?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • HPLC: Ideal for quantifying purity and detecting non-volatile impurities.[6][7]

  • NMR (1H and 13C): Provides structural confirmation and can reveal the presence of proton-containing impurities.

  • GC-MS: Useful for identifying volatile impurities and byproducts.

  • Elemental Analysis: Confirms the elemental composition of your final product.

Q: How should I store the purified this compound to maintain its purity?

A: To prevent degradation, store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[1]

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_primary_purification Primary Purification cluster_analysis1 Purity Check cluster_secondary_purification Secondary Purification (if needed) cluster_final_product Final Product CrudeProduct Crude Product (Often colored oil/solid) Recrystallization Recrystallization (Ethanol/Water) CrudeProduct->Recrystallization Initial Cleanup ColumnChromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) CrudeProduct->ColumnChromatography For complex mixtures PurityAnalysis1 Purity Analysis (TLC, NMR) Recrystallization->PurityAnalysis1 ColumnChromatography->PurityAnalysis1 PrepHPLC Preparative HPLC (Reverse Phase) PurityAnalysis1->PrepHPLC Purity < 99% FinalProduct Pure Product (>99% Purity) PurityAnalysis1->FinalProduct Purity ≥ 99% FinalAnalysis Final Analysis (HPLC, NMR, MS, EA) PrepHPLC->FinalAnalysis FinalAnalysis->FinalProduct

Caption: Purification workflow for this compound.

References

  • SIELC Technologies. Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate. [Link]

  • SpectraBase. ethyl 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]-4-piperidinecarboxylate. [Link]

  • SIELC Technologies. Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Google Patents.
  • Supporting Information. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • UCL Discovery. Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. [Link]

  • Angene Chemical. ethyl 1-(4-nitrophenyl)-4-piperidine carboxylate(CAS# 216985-30-7 ). [Link]

  • Cheméo. Ethyl piperidine-4-carboxylate. [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Reddit. Preparation of Piperidine? : r/chemistry. [Link]

  • Scripps Research. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • European Patent Office. 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS. [Link]

  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • IUCr. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. [Link]

  • PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

  • PubChem. Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate. [Link]

  • PubMed Central. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. [Link]

  • Pharmaffiliates. Ethyl 1-nitrosopiperidine-4-carboxylate. [Link]

  • Google Patents.
  • ResearchGate. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. [Link]

  • National Institutes of Health. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

Sources

Technical Support Center: Reaction Monitoring of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and Thin Layer Chromatography (TLC) monitoring of ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful execution and monitoring of this important N-arylation reaction.

The synthesis of this compound is a foundational reaction in medicinal chemistry, often serving as a key intermediate. Accurate monitoring of its progress via TLC is critical for determining reaction completion, identifying potential side products, and optimizing reaction conditions. This guide combines theoretical principles with practical, field-tested solutions to common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the TLC monitoring of the this compound synthesis.

Q1: What is a good starting solvent system for the TLC analysis of this reaction?

A common and effective starting solvent system is a mixture of hexane and ethyl acetate.[1] A 1:1 ratio is often a good starting point.[2] You can then adjust the polarity by varying the ratio of these two solvents to achieve optimal separation of your starting materials and product.[1][3] For this specific reaction, a system of 70:30 or 80:20 hexane:ethyl acetate is often a good starting point, as the product is significantly less polar than the starting amine.

Q2: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?

Streaking is a common issue in TLC and can be caused by several factors:

  • Overloading the sample: Applying too much of the reaction mixture to the TLC plate is a frequent cause of streaking.[4][5][6][7] Try diluting your sample before spotting it on the plate.[4][5]

  • Highly polar compounds: The starting material, ethyl piperidine-4-carboxylate, is a secondary amine and can interact strongly with the acidic silica gel on the TLC plate, leading to streaking.[7] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (1-2%), to your eluting solvent system.[2][8]

  • Inappropriate spotting solvent: If the solvent used to dissolve your sample for spotting is too polar, it can cause the initial spot to be too large, leading to streaking.[7] It is best to use a volatile, less polar solvent like ethyl acetate or dichloromethane for sample preparation.

  • High boiling point reaction solvent: If your reaction is performed in a high-boiling point solvent like DMF or DMSO, residual solvent in your TLC sample can cause streaking.[9][10] It is crucial to ensure the spot is completely dry before developing the plate.[10][11] You can aid this by gently warming the plate with a heat gun or placing it under high vacuum for a few minutes before elution.[9][10]

Q3: I don't see any spots on my TLC plate after development. What should I do?

There are several potential reasons for not observing any spots:

  • Insufficient sample concentration: The concentration of your reaction mixture might be too low to be detected.[4][6] Try spotting the sample multiple times in the same location, ensuring the solvent dries completely between applications.[4][6]

  • The compound is not UV-active: While the starting material 4-fluoronitrobenzene and the product are UV-active due to the nitro-aromatic ring, the starting amine, ethyl piperidine-4-carboxylate, is not.[12][13] Therefore, you will need to use a chemical stain for visualization.

  • The spotting line was below the solvent level: If the initial spots are submerged in the developing solvent, the compounds will dissolve into the solvent pool instead of moving up the plate.[4][6] Always ensure your spotting line is above the solvent level in the developing chamber.

  • Reaction failure: It is possible that the reaction has not proceeded as expected, and there is no product to detect.[4][6]

Q4: How can I visualize the spots on my TLC plate for this reaction?

A multi-step visualization process is recommended:

  • UV Light (254 nm): The 4-fluoronitrobenzene starting material and the this compound product contain a chromophore and will be visible under short-wave UV light as dark spots on a fluorescent background.[12][13] The starting amine will not be visible.

  • Potassium Permanganate (KMnO4) Stain: This stain is excellent for visualizing the starting amine, which will appear as a yellow spot on a purple background. The product will also be visualized by this stain. This is a destructive technique and should be performed after UV analysis.[13]

  • Ninhydrin Stain: While typically used for primary and secondary amines, ninhydrin can sometimes visualize secondary amines like ethyl piperidine-4-carboxylate, often appearing as a colored spot after heating.[14][15][16]

Q5: The Rf values of my spots are too high (or too low). How can I adjust them?

The retention factor (Rf) is a measure of how far a compound travels up the TLC plate and is dependent on the polarity of the compound and the solvent system.[2]

  • If the Rf is too high (spots are near the solvent front): Your eluting solvent is too polar.[1] To decrease the Rf, you need to decrease the polarity of the solvent system. For a hexane/ethyl acetate mixture, this means increasing the proportion of hexane.

  • If the Rf is too low (spots are near the baseline): Your eluting solvent is not polar enough.[1] To increase the Rf, you need to increase the polarity of the solvent system by increasing the proportion of ethyl acetate.

An ideal Rf value for good separation is typically between 0.2 and 0.8.[8]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting more complex issues you might encounter during the TLC monitoring of your reaction.

Problem Potential Cause(s) Recommended Solution(s)
Elongated or "Tailing" Spots 1. Sample is too concentrated.[5] 2. The compound is acidic or basic and interacting strongly with the silica gel.[2][7] 3. Impurities are present in the sample.[5]1. Dilute the sample before spotting.[5] 2. Add a modifier to the eluent: a few drops of triethylamine for basic compounds or acetic acid for acidic compounds.[2][7] 3. If possible, purify a small aliquot of the reaction mixture to see if the tailing persists.
Spots are not Round (Crescent or Distorted Shape) 1. The TLC plate was damaged during spotting.[7] 2. The spotting solvent was too polar, causing the initial spot to spread unevenly.[7]1. Be gentle when spotting the TLC plate to avoid scratching the silica surface. 2. Use a less polar, volatile solvent for spotting, such as dichloromethane or ethyl acetate.
Solvent Front is Uneven 1. The TLC plate is touching the side of the developing chamber or the filter paper.[6] 2. The bottom of the TLC plate is not level in the chamber.[2] 3. The adsorbent has flaked off the edges of the plate.[4]1. Ensure the plate is centered in the chamber and not in contact with the sides. 2. Make sure the developing chamber has a flat bottom and the plate is placed evenly. 3. Handle the TLC plates carefully to avoid damaging the edges.
Reactant and Product Spots are Very Close (Poor Resolution) 1. The solvent system is not optimized for separation.[9]1. Systematically vary the ratio of your hexane/ethyl acetate eluent. Try small increments (e.g., 90:10, 85:15, 80:20) to find the optimal separation. 2. Consider trying a different solvent system altogether, such as dichloromethane/methanol or toluene/ethyl acetate.
Appearance of Unexpected Spots 1. Side reactions may be occurring. 2. The reaction may be decomposing on the silica gel plate.[9] 3. Contamination of the TLC plate.[4]1. Analyze the reaction conditions (temperature, base, etc.) to identify potential side products. 2. To check for decomposition, you can run a 2D TLC.[9] Spot the sample in one corner, run the plate in one solvent system, then rotate it 90 degrees and run it in a second solvent system. If new spots appear off the diagonal, it indicates decomposition. 3. Handle TLC plates with care, touching only the edges to avoid introducing contaminants from your fingers.[1]

Experimental Protocols

Protocol 1: Standard TLC Monitoring of the Reaction

This protocol outlines the standard procedure for monitoring the progress of the this compound synthesis.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary spotters

  • Eluent: Hexane/Ethyl Acetate (start with 80:20)

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO4) stain

  • Heat gun or hot plate

Procedure:

  • Prepare the Developing Chamber: Pour the eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and cover with the lid. Allow it to equilibrate for at least 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[8] Mark three lanes: "SM" (Starting Material - ethyl piperidine-4-carboxylate), "Co" (Co-spot), and "Rxn" (Reaction Mixture).

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of the starting amine.

    • In the "Rxn" lane, spot a small aliquot of the reaction mixture.

    • In the "Co" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the first spot.[17]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level.[4][6] Cover the chamber and allow the solvent to ascend the plate.

  • Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[17]

  • Visualize the Spots:

    • Allow the plate to dry completely.

    • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[18]

    • Dip the plate into the KMnO4 stain, then gently heat with a heat gun until spots appear.

Diagrams
Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product Amine Ethyl piperidine-4-carboxylate Product This compound Amine->Product + ArylHalide 4-Fluoronitrobenzene ArylHalide->Product Base, Solvent, Heat

Caption: Synthesis of the target compound.

TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_application Sample Application cluster_development Development & Visualization A Prepare Eluent & Chamber B Prepare & Mark TLC Plate A->B C Spot Starting Material (SM) B->C D Spot Reaction Mixture (Rxn) C->D E Create Co-spot (Co) D->E F Develop Plate E->F G Visualize under UV (254 nm) F->G H Apply Chemical Stain (e.g., KMnO4) G->H I Analyze Results H->I

Caption: Step-by-step TLC monitoring process.

References

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • El-Work. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for TLC. Retrieved from [Link]

  • Bitesize Bio. (2021, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • Searle Separations Department. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Reddit. (2022, August 24). Effect of reaction mixture solvent on Developing solvent in TLC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, April 8). TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • ACS Publications. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]

  • Amazon S3. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]

  • Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Retrieved from [Link]

  • Reddit. (2022, April 12). TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain. Retrieved from [Link]

  • Research Square. (2021, August 6). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • YouTube. (2021, August 22). Visualizing a TLC plate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • ResearchGate. (2014, February 18). Will the solvent that dissolves the extract affect the results in TLC?. Retrieved from [Link]

  • Angene Chemical. (n.d.). ethyl 1-(4-nitrophenyl)-4-piperidine carboxylate(CAS# 216985-30-7). Retrieved from [Link]

  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015162551A1 - Process for the preparation of apixaban.
  • NIST WebBook. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

  • Marz Chemistry. (n.d.). RF Values. Retrieved from [Link]

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Technical Support Center: A Guide to the Stability and Degradation of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this compound. By understanding its potential degradation pathways, you can ensure the integrity of your results and the stability of your materials.

This document will delve into the likely stability challenges you may encounter and provide practical, step-by-step guidance to identify, control, and mitigate the degradation of this compound.

Part 1: Understanding the Molecule's Stability Profile

This compound possesses three key functional groups that dictate its chemical stability: an ethyl ester, a tertiary amine within a piperidine ring, and a nitroaromatic moiety. Each of these groups is susceptible to specific degradation pathways under common laboratory and storage conditions.

  • Ester Group: Prone to hydrolysis under both acidic and basic conditions.

  • Piperidine Ring: The tertiary amine is a site for potential oxidation.[1]

  • Nitroaromatic Group: This group can be susceptible to photolytic degradation and reduction.[2][3]

Understanding these potential liabilities is the first step in designing robust experiments and ensuring the reliability of your data.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling, storage, and analysis of this compound.

FAQ 1: I'm observing a loss of my parent compound's peak area in my chromatograms over time, even when stored in a freezer. What is the likely cause?

A gradual loss of the parent compound, even under cold storage, suggests slow degradation. The most probable culprits are hydrolysis due to residual moisture or oxidation from atmospheric oxygen.

Troubleshooting & Prevention:

  • Moisture Control: Ensure the compound is stored in a desiccated environment. Use of a desiccator with a fresh desiccant is recommended. For solutions, use anhydrous solvents and store under an inert atmosphere (e.g., nitrogen or argon).

  • Oxygen Exclusion: The tertiary amine on the piperidine ring is susceptible to oxidation.[1] Storing solid samples and solutions under an inert atmosphere can prevent the formation of N-oxide and other oxidative degradants.

  • pH of Solutions: If your compound is in a solution, the pH can significantly impact its stability. Unbuffered solutions can have a pH that promotes hydrolysis. It is crucial to control the pH of your analytical and storage solutions.

Protocol 1: Basic Stability Assessment

  • Prepare a stock solution of your compound in a relevant solvent (e.g., acetonitrile/water).

  • Divide the solution into three vials:

    • Vial A (Control): Analyze immediately using a suitable chromatographic method (e.g., RP-HPLC).

    • Vial B (Room Temp): Store at room temperature, exposed to light and air.

    • Vial C (Controlled): Store at 4°C, protected from light, and under an inert atmosphere.

  • Analyze samples from Vials B and C at regular intervals (e.g., 24, 48, 72 hours) and compare the peak area of the parent compound to the control. A significant decrease in the peak area in Vial B compared to Vial C would indicate thermal and/or photolytic degradation.

FAQ 2: My HPLC/LC-MS analysis shows several new, unexpected peaks after sample processing. How can I determine if these are degradation products?

The appearance of new peaks is a strong indicator of degradation, likely induced by your sample preparation or analytical conditions (e.g., pH, temperature, or light exposure). A forced degradation study is the most effective way to identify these potential degradation products.[4][5]

Forced degradation studies intentionally stress the compound to generate degradation products, helping to elucidate degradation pathways and develop stability-indicating analytical methods.

Protocol 2: Forced Degradation Study

  • Preparation: Prepare several aliquots of a stock solution of this compound.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl to an aliquot. Heat at 60°C for 24 hours.[1]

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH to an aliquot. Keep at room temperature for 24 hours.[1][6]

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂ to an aliquot. Keep at room temperature for 8 hours.[1]

    • Thermal Degradation: Place a solid sample and a solution in an oven at 80°C for 48 hours.[1]

    • Photolytic Degradation: Expose a solid sample and a solution to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines.[1]

  • Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, by LC-MS to compare the retention times and mass-to-charge ratios of the new peaks with those observed in your original sample.

Table 1: Potential Degradation Products and Their Expected m/z

Degradation Pathway Potential Product Structure Expected [M+H]⁺
Parent Compound This compound C₁₃H₁₆N₂O₄ 265.12
Base/Acid Hydrolysis 1-(4-nitrophenyl)piperidine-4-carboxylic acid C₁₂H₁₄N₂O₄ 237.10
Oxidation This compound N-oxide C₁₃H₁₆N₂O₅ 281.11

| Nitro Reduction | Ethyl 1-(4-aminophenyl)piperidine-4-carboxylate | C₁₃H₁₈N₂O₂ | 235.14 |

FAQ 3: How can I develop an analytical method that separates the parent compound from its degradation products?

A "stability-indicating" method is crucial for accurately quantifying the parent compound in the presence of its degradants. This is typically achieved using a high-resolution chromatographic technique like HPLC or UPLC.

Workflow for Developing a Stability-Indicating Method:

  • Generate Degradants: Perform a forced degradation study as described in Protocol 2 to create a mixture of the parent compound and its degradation products.

  • Column and Mobile Phase Screening:

    • Start with a standard C18 reversed-phase column.

    • Screen different mobile phase compositions (e.g., gradients of acetonitrile or methanol with water containing a buffer like ammonium acetate or formic acid).

  • Method Optimization: Adjust the gradient slope, flow rate, and temperature to achieve baseline separation of the parent peak from all degradation peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector or mass spectrometer (MS) to confirm that the parent peak is pure and does not co-elute with any degradants.

G cluster_0 Method Development Workflow start Prepare Forced Degradation Sample Mixture screen Screen Columns & Mobile Phases (C18, C8, Phenyl) start->screen Inject mixture optimize Optimize Gradient, Flow Rate, Temperature screen->optimize Initial separation achieved optimize->screen Poor separation validate Perform Peak Purity Analysis (PDA/MS) optimize->validate Good separation observed validate->optimize Peak is not pure final Final Stability-Indicating Method validate->final Peak is pure G cluster_0 Base-Catalyzed Hydrolysis Parent This compound Product 1-(4-nitrophenyl)piperidine-4-carboxylic acid + Ethanol Parent->Product OH⁻, H₂O

Sources

Technical Support Center: A Troubleshooting Guide for Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperidine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of piperidine-based compounds. The piperidine moiety is a cornerstone in a vast number of pharmaceuticals and alkaloids, making its efficient and controlled synthesis a critical endeavor.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.

Section 1: Frequently Asked Questions (FAQs) - General Issues

Q1: My purified piperidine derivative is a yellow-tinged oil, but I expected a colorless product. What is the likely cause and how can I fix it?

A: A yellow discoloration in piperidine derivatives is typically a sign of oxidation.[2][3] While this may not impact the utility of the compound in all subsequent applications, for high-purity requirements, purification is necessary.

  • Causality: The lone pair of electrons on the nitrogen atom in the piperidine ring can be susceptible to oxidation, leading to the formation of colored impurities. This process can be accelerated by exposure to air, light, and heat.

  • Troubleshooting & Prevention:

    • Purification: The most effective method for removing these colored impurities is distillation.[3]

    • Prevention: To prevent re-oxidation, it is crucial to store the purified piperidine derivative under an inert atmosphere, such as nitrogen or argon. Additionally, protecting the compound from light by storing it in an amber vial and keeping it in a cool environment can significantly prolong its shelf life.[3]

Q2: I'm struggling to separate my final piperidine product from the starting pyridine material using distillation. Why is this so challenging?

A: The difficulty in separating piperidine from pyridine by simple fractional distillation arises from the formation of a constant-boiling azeotropic mixture.[2][3] This azeotrope consists of approximately 92% piperidine and 8% pyridine and boils at a near-constant temperature, making complete separation by this method impossible.[3]

  • Causality: Azeotropes are mixtures of liquids that have a constant boiling point and composition throughout distillation.

  • Troubleshooting:

    • Azeotropic Distillation with Water: One approach is to use azeotropic distillation with water to break the piperidine-pyridine azeotrope.

    • Selective Salt Formation: A more effective chemical approach is to exploit the difference in basicity between piperidine and pyridine. Piperidine can react with carbon dioxide (CO2) to form a solid piperidine carbonate salt, while the less basic pyridine will not react under the same conditions.[3][4] The solid salt can then be separated by filtration. The piperidine can be regenerated by treating the salt with a strong base, followed by extraction and distillation.[4]

Q3: My solution of a piperidine derivative in an organic solvent, like DMF, has formed crystals upon storage. What has happened?

A: This is a common observation with amine compounds. The crystallization is likely due to the formation of a salt.[3] Piperidine is a basic compound and can react with acidic gases present in the atmosphere, most notably carbon dioxide (CO2), to form piperidine carbonate.[3] If other acidic reagents are stored nearby, it could also react with liberated gases like hydrogen chloride (HCl) to form piperidine hydrochloride.[3]

  • Resolution: The crystals can often be redissolved, but for sensitive applications, it is best to prepare a fresh solution.

  • Prevention: To prevent this, ensure that the storage container is well-sealed. For long-term storage, consider storing the solution under an inert atmosphere.[3]

Section 2: Troubleshooting Guides by Synthetic Method

Guide 1: Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a fundamental and widely used industrial method for synthesizing the piperidine core.[5][6] However, the aromaticity of the pyridine ring presents a significant activation barrier, and the reaction can be prone to catalyst poisoning.[3]

Problem: Slow or Incomplete Reaction

  • Potential Cause 1: Catalyst Poisoning. Impurities from previous synthetic steps, such as sulfur-containing compounds, can poison the catalyst, leading to reduced activity.

    • Solution: Ensure the pyridine substrate is of high purity. If necessary, purify the starting material by distillation or chromatography before the hydrogenation step.

  • Potential Cause 2: Inactive Catalyst. The catalyst may have been improperly handled or stored, leading to oxidation or deactivation.

    • Solution: Use fresh, high-quality catalyst. For catalysts like PtO₂ (Adams' catalyst), ensure it is properly activated according to established procedures.[3]

  • Potential Cause 3: Insufficient Hydrogen Pressure or Temperature. The reaction conditions may not be vigorous enough to overcome the activation energy of pyridine ring reduction.

    • Solution: Gradually increase the hydrogen pressure and/or the reaction temperature. Common conditions range from 30-80 bar and 60-80°C, depending on the catalyst.[3]

Problem: Poor Stereoselectivity

  • Potential Cause: Reaction Conditions. The choice of catalyst, solvent, and reaction conditions can significantly influence the stereochemical outcome, particularly with substituted pyridines.

    • Solution:

      • Catalyst Selection: Rhodium-based catalysts are often more effective for certain substrates than palladium or platinum.[7]

      • Solvent Choice: The polarity and coordinating ability of the solvent can affect the substrate's approach to the catalyst surface. Experiment with different solvents like acetic acid or various alcohols.[3]

      • Pressure and Temperature Optimization: Systematically vary the pressure and temperature. For instance, increasing pressure has been shown to improve the cis:trans ratio in some cases.[3]

CatalystTypical Pressure (bar)Typical Temperature (°C)Common SolventsNotes
PtO₂ 50 - 70Room Temp - 80Glacial Acetic AcidOften effective for substituted pyridines.[3]
Rh/C 30 - 8060 - 80Acetic Acid, AlcoholsGenerally more active than Palladium for pyridine reduction.[3]
Pd/C 30 - 8060 - 80Alcohols, Ethyl AcetateCan be prone to catalyst poisoning.[3]
Nickel High170 - 200-Often used for the industrial synthesis of piperidine itself.[3]

Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂ [3]

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours). Monitor the reaction progress by techniques like GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.

Guide 2: N-Alkylation of Piperidines

Problem: Low Yield of N-Alkylated Product

  • Potential Cause 1: Steric Hindrance. Bulky substituents on either the piperidine ring or the alkylating agent can slow down the reaction.[8]

    • Solution: Increase the reaction temperature or use a more reactive alkylating agent (e.g., an alkyl iodide instead of a chloride). In cases of severe steric hindrance, a different synthetic route might be necessary.[8]

  • Potential Cause 2: Poor Solvent Choice. The solvent can significantly impact the reaction rate.

    • Solution: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they can stabilize the transition state.[8]

Problem: Formation of a Quaternary Ammonium Salt as a Major Byproduct

  • Potential Cause: Over-alkylation. The desired mono-alkylated piperidine product is still nucleophilic and can react with another molecule of the alkylating agent, leading to the formation of a quaternary ammonium salt.[8] This is especially common with highly reactive alkylating agents.

    • Solution 1: Control Stoichiometry. Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[8]

    • Solution 2: Slow Addition. Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[8]

Logical Workflow for Troubleshooting N-Alkylation

start Start: N-Alkylation Reaction check_yield Low Yield? start->check_yield check_quaternary Quaternary Salt Formation? check_yield->check_quaternary No steric_hindrance Increase Temperature or Use More Reactive Alkylating Agent check_yield->steric_hindrance Yes control_stoichiometry Use Slight Excess of Piperidine (1.1-1.2 eq.) check_quaternary->control_stoichiometry Yes success Successful Alkylation check_quaternary->success No solvent_choice Switch to Polar Aprotic Solvent (e.g., DMF, MeCN) steric_hindrance->solvent_choice solvent_choice->success slow_addition Add Alkylating Agent Slowly (Syringe Pump) control_stoichiometry->slow_addition slow_addition->success

Caption: Troubleshooting workflow for N-alkylation of piperidines.

Guide 3: Stereocontrol in Piperidine Synthesis

Achieving the desired stereochemistry is often the most critical challenge in the synthesis of complex piperidine derivatives for pharmaceutical applications.[9] Low diastereoselectivity can arise from various factors, including the reaction mechanism and conditions.[10]

Problem: Low Diastereomeric Ratio (dr)

  • Potential Cause 1: Insufficient Steric or Electronic Differentiation. The substrate or reagents may not have enough built-in bias to favor one stereochemical outcome over another.[10]

    • Solution:

      • Substrate Control: Introduce a bulky protecting group or a directing group on the substrate to guide the approach of the reagent.[10]

      • Reagent Control: Employ reagents with greater steric hindrance to enhance facial selectivity.[10]

  • Potential Cause 2: High Reaction Temperature. Higher temperatures can provide enough energy to overcome the small activation energy difference between the pathways leading to different diastereomers, thus eroding selectivity.[10]

    • Solution: Conduct the reaction at a lower temperature. This often requires longer reaction times but can significantly improve the diastereomeric ratio.

  • Potential Cause 3: Unfavorable Reaction Mechanism. For reactions like the aza-Diels-Alder, a stepwise mechanism (e.g., Mannich-Michael) promoted by strong Lewis acids can lead to poor stereoselectivity compared to a concerted [4+2] cycloaddition.[3]

    • Solution:

      • Catalyst Control: Use chiral catalysts, such as transition metal complexes or organocatalysts, to create a chiral environment that favors the formation of one diastereomer.[10]

      • Optimize Lewis Acid: Screen different Lewis acids and their stoichiometry to find conditions that favor a concerted pathway.

Section 3: Purification Protocols

The robust and efficient purification of piperidine derivatives is a critical step to obtain high-purity compounds for downstream applications.[2] The choice of method depends on the physicochemical properties of the target compound and the nature of the impurities.[2]

Protocol 1: General Purification by Column Chromatography

This is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system.

  • Column Packing: Pack a glass column with the silica slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification via Carbonate Salt Formation (for removing pyridine) [2]

This method is highly effective for removing residual pyridine.

  • Dissolution: Dissolve the crude mixture of piperidine and pyridine in an appropriate organic solvent.

  • CO2 Introduction: Bubble CO2 gas through the solution. The piperidine will react to form a solid piperidine carbonate precipitate.

  • Filtration: Filter the mixture to isolate the solid piperidine carbonate.

  • Regeneration: Suspend the piperidine carbonate salt in water and add a strong base (e.g., aqueous NaOH or KOH) to regenerate the free piperidine.

  • Extraction & Drying: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ether). Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified piperidine.

References

  • Wang, G., & Vedejs, E. (2009). Stereocontrol in N-directed hydroboration: synthesis of amino alcohols related to the piperidine alkaloids. Organic Letters, 11(5), 1059–1061. [Link]

  • Asymmetric one-pot 6π-azaelectrocyclization for stereocontrolled synthesis of substituted chiral piperidines. (2012). Journal of the American Chemical Society.
  • Wang, G., & Vedejs, E. (2009). Stereocontrol in N-directed hydroboration: synthesis of amino alcohols related to the piperidine alkaloids. PubMed. [Link]

  • Recent advances in the synthesis of piperidones and piperidines. (n.d.). ScienceDirect.
  • A kind of purification method of high-purity piperidine. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed Central. [Link]

  • Piperidine Synthesis. (n.d.). DTIC.
  • Making Piperidine to piss off my FBI Agent. (2023, June 4). YouTube. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14). ResearchGate. [Link]

  • Piperidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (2025, August 10). ResearchGate. [Link]

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Technical Support Center: Recrystallization of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate via recrystallization. We address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles to ensure procedural success and high product purity.

Part 1: Foundational Recrystallization Protocol

Recrystallization is a purification technique used to remove impurities from solid organic compounds.[1] The core principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal solvent will dissolve the compound sparingly at low temperatures but extensively at higher temperatures.[3]

Workflow for Recrystallization

G General Recrystallization Workflow cluster_0 Preparation & Dissolution cluster_1 Purification cluster_2 Crystallization & Isolation Solvent_Selection 1. Select Optimal Solvent System Dissolution 2. Dissolve Crude Solid in Minimum Hot Solvent Solvent_Selection->Dissolution Hot_Filtration 3. Hot Filtration (If Insoluble Impurities Present) Dissolution->Hot_Filtration Decolorization Optional: Add Activated Charcoal for Colored Impurities Dissolution->Decolorization Cooling 4. Slow Cooling to Induce Crystallization Hot_Filtration->Cooling Decolorization->Hot_Filtration Collection 5. Collect Crystals via Vacuum Filtration Cooling->Collection Washing 6. Wash Crystals with Minimal Cold Solvent Collection->Washing Drying 7. Dry Crystals Under Vacuum Washing->Drying Product Pure Product Drying->Product

Caption: A standard workflow for purifying a solid organic compound by recrystallization.

Solvent Selection

The choice of solvent is the most critical step for a successful recrystallization.[2] this compound is a polar molecule due to the presence of the nitro group and the ester functionality. Therefore, polar solvents are generally good candidates.[3]

Table 1: Potential Solvents for Recrystallization

SolventBoiling Point (°C)PolarityRationale & Considerations
Ethanol 78PolarA common and effective choice for nitroaromatic compounds.[3] Good solubility differential between hot and cold is likely.
Methanol 65PolarSimilar to ethanol but with a lower boiling point, which can be useful if the compound tends to "oil out."[3]
Isopropanol 82PolarAnother alcoholic solvent that often works well when ethanol is too effective a solvent (i.e., high solubility at room temp).
Acetonitrile 82Polar AproticCan be effective for compounds with aromatic rings.[4] May require a co-solvent.
Ethanol/Water VariablePolarA mixed-solvent system is useful if the compound is too soluble in pure ethanol.[3] Water acts as an anti-solvent.
Ethyl Acetate 77MediumMay be a good candidate, but testing is required. Often used in solvent/anti-solvent pairs with hexanes.
Step-by-Step Experimental Protocol (Single Solvent)
  • Solubility Test: Place ~20 mg of the crude solid into a small test tube. Add a potential solvent (e.g., ethanol) dropwise at room temperature. A good solvent will dissolve the compound poorly.[5]

  • Heating: Gently heat the test tube. If the solid dissolves completely, the solvent is a good candidate.[5]

  • Cooling: Allow the solution to cool to room temperature, then place it in an ice bath. The formation of a crystalline precipitate confirms the solvent's suitability.[5]

  • Dissolution: Place the bulk of the crude product into an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid. Adding too much solvent is a common cause of low yield.[6][7]

  • Hot Filtration (if needed): If insoluble impurities are visible in the hot solution, perform a hot filtration using a pre-heated funnel and flask to prevent premature crystallization.[5]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Rapid cooling can trap impurities.[9]

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for 15-20 minutes to maximize product recovery. Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[10]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[11] A melting point analysis should show a narrower and higher range compared to the crude material.[8]

Part 2: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound.

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?

Answer: "Oiling out" is a phenomenon where the dissolved compound separates from the solution as a liquid (an oil) instead of a solid.[12][13] This is problematic because impurities are often more soluble in the oil than in the solvent, leading to poor purification.[9]

Common Causes:

  • High Impurity Level: A significant amount of impurity can depress the melting point of your compound, causing it to liquefy at the solution's temperature.[9]

  • Low Melting Point: The melting point of the compound may be lower than the boiling point of the solvent.[6][14]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to separate from the solution above its freezing point.[13]

  • High Concentration: The solution may be too concentrated (supersaturated), favoring the formation of an oil over an ordered crystal lattice.[13]

Troubleshooting Steps:

  • Re-heat and Dilute: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% more) to lower the saturation point.[6][9]

  • Slow Down Cooling: Allow the flask to cool as slowly as possible. Insulating the flask (e.g., by placing it on a cork ring or wooden block) can promote the formation of crystals over oil.[6]

  • Change Solvent: If oiling persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point. For example, if you are using isopropanol (BP 82°C), try switching to ethanol (BP 78°C) or methanol (BP 65°C).

  • Use a Seed Crystal: If you have a small amount of pure, solid product, adding a "seed crystal" to the slightly cooled, saturated solution can provide a nucleation site and induce proper crystallization.[11]

G Troubleshooting 'Oiling Out' start Oiling Out Occurs reheat 1. Re-heat solution to dissolve oil start->reheat add_solvent 2. Add small amount of additional hot solvent reheat->add_solvent slow_cool 3. Cool solution VERY slowly add_solvent->slow_cool outcome Crystals Form? slow_cool->outcome success Success! Proceed to Isolation outcome->success Yes failure Oiling Persists outcome->failure No change_solvent 4. Re-attempt with a lower-boiling point solvent or a different solvent system failure->change_solvent

Caption: A decision tree for resolving the issue of a compound oiling out during recrystallization.

Q2: I've cooled my solution, but no crystals have formed. What should I do?

Answer: A failure to crystallize typically indicates one of two issues: either too much solvent was used, or the solution is supersaturated but requires induction to begin crystallization.[6][8]

Solutions (in order of preference):

  • Induce Nucleation:

    • Scratch Method: Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide a surface for crystal nucleation to begin.[11]

    • Seed Crystal: Add a tiny crystal of the pure compound to the solution. This is the most effective method for inducing crystallization.[11]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[7] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow it to cool again slowly.

  • Drastic Cooling: As a final resort, place the flask in an ice-salt bath to achieve a lower temperature.[11] Be aware that this can cause rapid precipitation, which may trap impurities.[14]

Q3: My final yield is very low. What went wrong?

Answer: A low yield is a common frustration in recrystallization. Several factors can contribute to product loss.

Potential Causes & Solutions:

  • Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution is the most frequent cause of low recovery, as a significant portion of your product will remain in the mother liquor.[7][9] Solution: In the future, add hot solvent in small portions until the solid just dissolves.

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, this portion of the product is often lost. Solution: Always use a pre-heated funnel and receiving flask for hot filtrations.[3]

  • Inappropriate Solvent: The chosen solvent may be too effective, meaning the compound has significant solubility even at low temperatures. Solution: Re-evaluate your solvent choice or consider an anti-solvent recrystallization method.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can redissolve and wash away a portion of your product.[7] Solution: Use a minimal amount of ice-cold solvent for washing.

Q4: My product is still colored after recrystallization. How do I remove the color?

Answer: If your product is expected to be colorless or white, a persistent color indicates the presence of highly colored impurities.

Solution:

  • Activated Charcoal: These impurities can often be removed by using activated charcoal (also called decolorizing carbon).[14]

  • Procedure: After dissolving your crude solid in the hot solvent, remove the flask from the heat and allow it to cool slightly. Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the solution. Using too much charcoal can adsorb your product and reduce the yield.[9] Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.[14]

Part 3: Frequently Asked Questions (FAQs)
  • Q: When should I use a mixed-solvent system?

    • A: A mixed-solvent system (solvent/anti-solvent) is ideal when no single solvent has the desired solubility properties.[3] This technique is used when your compound is highly soluble in one solvent (the "good" solvent) but poorly soluble in another (the "anti-solvent"), and both solvents are miscible. You dissolve the compound in a minimum of the hot "good" solvent and then add the "anti-solvent" dropwise until the solution becomes cloudy (the saturation point), then allow it to cool.[3][15] For this compound, an ethanol/water system could be effective.[3]

  • Q: How do I know if my final product is pure?

    • A: The two most common indicators of purity after recrystallization are visual inspection and melting point analysis. Pure crystals should appear uniform with sharp edges and shiny surfaces.[8] For melting point, a pure compound will have a sharp melting range (typically < 2°C), which will be elevated compared to the broader, depressed melting range of the impure starting material.[8]

  • Q: How long should I dry my crystals?

    • A: Crystals should be dried until they reach a constant weight. This is typically done under vacuum to efficiently remove residual solvent.[11] Leaving the crystals on the vacuum filter for 10-15 minutes after the final wash will remove the bulk of the solvent, but for complete dryness, transferring them to a vacuum oven or desiccator is recommended, often for several hours or overnight.

References
  • Sandtorv, A. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Crystallization System. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Michigan State University. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Jasperse, J. (n.d.). Recrystallization I. Minnesota State University Moorhead. Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges encountered during the purification of this compound. Our focus is on delivering scientifically sound, experience-driven advice to ensure the integrity and purity of your final product.

Introduction: The Synthetic Pathway and Impurity Profile

This compound is commonly synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of ethyl piperidine-4-carboxylate with 4-fluoronitrobenzene. The electron-withdrawing nitro group on the aromatic ring activates the fluoride as a good leaving group, facilitating the substitution by the secondary amine of the piperidine ring.

While this reaction is generally efficient, the crude product is often contaminated with byproducts and unreacted starting materials. A thorough understanding of the potential impurities is the first step toward developing a robust purification strategy.

Visualizing the Reaction and Potential Byproducts

Reaction_and_Byproducts cluster_impurities Common Impurities Reactant1 Ethyl piperidine-4-carboxylate Product This compound Reactant1->Product Nucleophilic Aromatic Substitution (SNAr) Reactant2 4-Fluoronitrobenzene Reactant2->Product Nucleophilic Aromatic Substitution (SNAr) Byproduct1 Unreacted Ethyl piperidine-4-carboxylate Byproduct2 Unreacted 4-Fluoronitrobenzene Byproduct3 Oxidation Products Byproduct4 Side Reaction Products Purification_Workflow Start Crude Reaction Mixture Extraction Acid-Base Extraction Start->Extraction Initial Cleanup Chromatography Column Chromatography Extraction->Chromatography Further Purification Decision1 Solid or Oil? Chromatography->Decision1 Recrystallization Recrystallization Analysis Purity Analysis (TLC, NMR, HPLC) Recrystallization->Analysis Decision2 Purity > 98%? Analysis->Decision2 Product Pure Product Decision1->Recrystallization Solid Decision1->Analysis Oil Decision2->Chromatography No, re-purify Decision2->Product Yes

Technical Support Center: Stability of Nitrophenyl Compounds in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for stability issues encountered with nitrophenyl compounds in solution. By understanding the underlying chemical principles and following best practices, you can ensure the reliability and reproducibility of your experimental results.

I. Understanding the Core Problem: The Instability of Nitrophenyl Compounds

Nitrophenyl compounds, particularly derivatives like p-nitrophenyl phosphate (pNPP), are widely used as chromogenic substrates in various biochemical assays, including ELISAs and phosphatase activity studies.[1][2] Their utility lies in the enzymatic or chemical cleavage that releases p-nitrophenol (pNP), which, under alkaline conditions, forms the intensely yellow p-nitrophenolate ion, easily quantifiable by spectrophotometry.[1][3]

However, the very reactivity that makes these compounds useful also renders them susceptible to degradation in solution. The primary stability concerns are hydrolysis and photodegradation .

A. Hydrolysis: The Unwanted Reaction

Hydrolysis is the cleavage of a chemical bond by the addition of water. In the context of nitrophenyl compounds like pNPP, this results in the "spontaneous" release of pNP, leading to high background signals and inaccurate measurements.[4] The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of certain ions.

Hydrolysis cluster_reaction Hydrolysis Pathway cluster_detection Colorimetric Detection pNPP p-Nitrophenyl Phosphate (pNPP) (Colorless) pNP p-Nitrophenol (pNP) + Inorganic Phosphate pNPP->pNP Spontaneous Hydrolysis (pH, Temp dependent) H2O H₂O (Water) pNP_ion p-Nitrophenolate Ion (Yellow) pNP->pNP_ion Deprotonation (pH > 7.15) OH_minus OH⁻ (Alkaline pH)

B. Photodegradation: The Light-Induced Breakdown

Nitrophenyl compounds are sensitive to light.[2] Exposure to light, especially UV radiation, can induce photochemical reactions that lead to the degradation of the compound. This can result in a loss of substrate activity and the formation of interfering byproducts.[5][6]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing step-by-step solutions grounded in chemical principles.

Issue 1: High Background Signal in My Assay

You Observe: Your blank or negative control wells show a significant yellow color, even before the addition of the enzyme.

Root Cause Analysis: This is a classic sign of spontaneous hydrolysis of the nitrophenyl substrate in your solution.

Troubleshooting Protocol:
  • pH Verification and Optimization:

    • The "Why": The stability of p-nitrophenol (pNP) solutions is highly pH-dependent. Solutions are most stable at a pH of 9 or higher, where pNP exists in its completely ionized form.[7] However, the substrate itself, like p-nitrophenyl palmitate, can be unstable at alkaline pH.[4]

    • Action:

      • Measure the pH of your substrate buffer.

      • For enzyme assays, ensure the buffer pH is optimal for enzyme activity but does not excessively accelerate substrate hydrolysis. A compromise is often necessary.

      • If possible, prepare the substrate solution fresh just before use to minimize the time it spends in a potentially destabilizing buffer.[8]

  • Temperature Control:

    • The "Why": Higher temperatures accelerate the rate of spontaneous hydrolysis.[9]

    • Action:

      • Always store your stock and working solutions of nitrophenyl compounds at the recommended temperature, typically 2-8°C or frozen at -20°C for long-term storage.[10][11][12]

      • During the assay, bring all reagents to room temperature just before use, but do not let the substrate solution sit at room temperature for extended periods.[13]

  • Solvent and Buffer Composition:

    • The "Why": The composition of your buffer can impact substrate stability. For instance, phosphate buffers can act as inhibitors for alkaline phosphatase.[14] The presence of nucleophiles in the buffer can also lead to the rapid liberation of p-nitrophenol.[15]

    • Action:

      • Review your buffer composition. For alkaline phosphatase assays, consider using Tris, borate, or carbonate buffers instead of phosphate buffers.[14]

      • Ensure your deionized water is of high purity and free from contaminants.

  • Light Protection:

    • The "Why": Nitrophenyl compounds are light-sensitive.[2]

    • Action:

      • Store substrate solutions in amber or light-blocking containers.[12]

      • During incubation steps, protect your plate from direct light.[13][16]

High_Background_Troubleshooting Start High Background Signal Check_pH Verify & Optimize Buffer pH Start->Check_pH Control_Temp Implement Strict Temperature Control Start->Control_Temp Check_Buffer Review Buffer & Solvent Composition Start->Check_Buffer Protect_Light Ensure Light Protection Start->Protect_Light Resolved Problem Resolved Check_pH->Resolved Control_Temp->Resolved Check_Buffer->Resolved Protect_Light->Resolved

Issue 2: Weak or No Signal Development

You Observe: There is little to no color change in your positive control or experimental wells after the expected incubation time.

Root Cause Analysis: This can be due to degraded substrate, inactive enzyme, or suboptimal assay conditions.

Troubleshooting Protocol:
  • Substrate Integrity Check:

    • The "Why": Improper storage or handling can lead to the degradation of the nitrophenyl substrate, rendering it inactive.

    • Action:

      • Prepare a fresh solution of your nitrophenyl substrate from a solid, properly stored stock.[10][11]

      • If using pre-made solutions, check the expiration date.[16][17]

      • To confirm the activity of a new batch of substrate, you can perform a simple test with a known active enzyme.

  • Enzyme Activity Verification:

    • The "Why": The enzyme may be inactive due to improper storage or the presence of inhibitors.

    • Action:

      • Ensure your enzyme has been stored correctly.

      • Check your buffers for known enzyme inhibitors. For example, sodium azide inhibits peroxidase activity.[18]

  • Assay Conditions Optimization:

    • The "Why": The pH and temperature of the assay must be optimal for the specific enzyme being used.

    • Action:

      • Confirm that the assay buffer pH is within the optimal range for your enzyme (e.g., pH 9-10 for alkaline phosphatase).[14]

      • Ensure the incubation temperature is appropriate for the enzyme.[18]

  • Wavelength Reading:

    • The "Why": The yellow product, p-nitrophenolate, has a maximum absorbance around 405 nm.[2][19] Reading at an incorrect wavelength will result in a lower signal.

    • Action:

      • Verify that your plate reader is set to the correct wavelength (typically 405-410 nm).[10]

Issue 3: Inconsistent or Non-Reproducible Results

You Observe: High variability between replicate wells or between experiments run on different days.

Root Cause Analysis: This often points to issues with solution preparation, pipetting accuracy, or inconsistent incubation conditions.

Troubleshooting Protocol:
  • Standardize Solution Preparation:

    • The "Why": The concentration of the nitrophenyl substrate is critical. Inconsistent preparation leads to variable results.

    • Action:

      • Always use a precise method for preparing your substrate solution. If using tablets, ensure they are fully dissolved.[10][11]

      • Prepare a single batch of substrate solution for all wells in an experiment to minimize variability.

  • Review Pipetting and Washing Techniques:

    • The "Why": Inaccurate pipetting or inconsistent washing can introduce significant errors.

    • Action:

      • Ensure pipettes are calibrated and use proper pipetting techniques.

      • Standardize washing steps, ensuring all wells are washed equally.[17][18]

  • Control Incubation Conditions:

    • The "Why": Temperature fluctuations can affect both enzyme activity and substrate stability. Uneven temperature across the plate can lead to "edge effects".

    • Action:

      • Use a properly calibrated incubator and avoid stacking plates to ensure uniform temperature.[13]

      • Ensure all reagents are at the same temperature before starting the reaction.[13][17]

III. Frequently Asked Questions (FAQs)

Q1: How should I store my solid nitrophenyl compounds and their solutions?

A1: Solid nitrophenyl compounds, like pNPP in tablet or powder form, should be stored in a dark place at -18°C or below for long-term stability.[10][11] Stock solutions should also be stored protected from light at 2-8°C for short-term use or frozen at -20°C for longer periods.[12][20]

Q2: Can I prepare a large batch of nitrophenyl substrate solution and use it over several weeks?

A2: While convenient, it is generally not recommended. Most liquid preparations of pNPP are slightly unstable and will turn yellow with storage at 4°C.[14] For best results and to avoid high background, it is advisable to prepare the substrate solution fresh before each experiment or at least on the day of the experiment.[8] If you must store it, keep it at 4°C and run a blank with each assay to check for spontaneous hydrolysis.[21]

Q3: My pNPP substrate solution is slightly yellow. Can I still use it?

A3: A faint yellow color indicates some degree of spontaneous hydrolysis has occurred.[12] While you might be able to use it if you subtract the background absorbance, it is not ideal as it can lead to reduced sensitivity and higher variability. For quantitative assays, it is best to use a fresh, colorless solution.[14]

Q4: What is the optimal pH for an assay using a nitrophenyl substrate?

A4: This is a balance. The product, p-nitrophenol, is best detected at a pH above its pKa of 7.15, where it is deprotonated to the yellow phenolate ion.[3] Many enzymes, like alkaline phosphatase, also have optimal activity at alkaline pH (9-10).[14] However, the substrate itself may be less stable at high pH.[4] Therefore, the optimal pH is specific to the enzyme and assay, often between 9 and 10.4.

Q5: Why is a "stop solution" used in some nitrophenyl-based assays?

A5: A stop solution, typically a strong alkali like NaOH, is added for two main reasons: 1) It stops the enzymatic reaction by denaturing the enzyme, and 2) It raises the pH to ensure that all the p-nitrophenol product is converted to the colored p-nitrophenolate ion, maximizing the signal and ensuring a stable endpoint reading.[2][10]

IV. Data Summary Tables

Table 1: Recommended Storage Conditions for p-Nitrophenyl Phosphate (pNPP)

FormStorage TemperatureLight ProtectionShelf Life
Solid (Tablets/Powder)-18°C or below[10][11]Required (dark place)[10][11]Up to 3 years[10][11]
Prepared Solution (Short-term)2-8°C[12][20]Required (amber bottle)[12]A few days to weeks (monitor for color change)[14][21]
Prepared Solution (Long-term)-20°C[21]RecommendedSeveral weeks to months[14]

Table 2: Key pH Values in Nitrophenyl-Based Assays

pH RangeSignificanceImpact on Assay
< 5.4p-Nitrophenol is protonated[3]Solution is colorless, no signal detected at 405 nm[3]
~7.15pKa of p-nitrophenol[3]pH at which 50% of pNP is in the colored phenolate form
> 7.5p-Nitrophenol is deprotonated[3]Solution turns yellow, allowing for colorimetric detection[3]
9.0 - 10.4Optimal for many alkaline phosphatases[14]Maximizes enzyme activity but can increase spontaneous substrate hydrolysis[4]

V. References

  • Wikipedia. (2023). para-Nitrophenylphosphate. [Link]

  • Giles, C. H., & MacEwan, T. H. (1959). Note on stability of p‐nitrophenol in aqueous solutions. Journal of the Chemical Society (Resumed), 1791-1792. [Link]

  • Euromedex. (n.d.). p-Nitrophenyl Phosphate Substrate (pNPP). [Link]

  • Medicago. (n.d.). p-Nitrophenyl phosphate (pNPP) substrate 20 mg. [Link]

  • Leinco Technologies. (n.d.). pNPP Microwell Alkaline Phosphatase (AP) Stabilized Substrate One Component. [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. [Link]

  • Medicago. (n.d.). para-Nitrophenyl Phosphate (20 mg) (24 tablets) - SAFETY DATA SHEET. [Link]

  • Jia-De, W., et al. (2021). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • Sang, Y., et al. (2022). Assessing the transformation kinetics of 2- and 4-nitrophenol in the atmospheric aqueous phase. Implications for the distribution of both nitroisomers in the atmosphere. Atmospheric Chemistry and Physics, 22(15), 10045-10057. [Link]

  • ResearchGate. (2023). Facing problem in ELISA with Pnpp substrate .How to fix it?[Link]

  • SpBase. (n.d.). How to Resolve Common ELISA Issues. [Link]

  • G-Biosciences. (2018). Three most common ELISA Challenges. [Link]

  • Wikipedia. (2023). 4-Nitrophenol. [Link]

  • ResearchGate. (2014). What are the storing and work principles of pNPG (4-Nitrophenyl β-D-glucopyranoside )?[Link]

  • ResearchGate. (2023). Why does my p- nitrophenyl acetate assay doesn't work?[Link]

  • Villegas-Guzmán, P., et al. (2021). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. Uniciencia, 35(2), 1-16. [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. For intermediates like Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), the reliability of analytical data is non-negotiable. This guide provides an in-depth comparison of validated analytical methods for the quantification and purity assessment of this compound, grounded in the principles of scientific integrity and regulatory compliance. We will explore the nuances of method selection, the rationale behind experimental design, and present comparative data to aid researchers, scientists, and drug development professionals in making informed decisions.

The Critical Role of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2] For a pharmaceutical intermediate, this means the method must be proven suitable for its purpose, whether that is quantifying the main component, detecting impurities, or assessing stability.[3][4] This process is not merely a regulatory checkbox; it is a cornerstone of quality assurance, ensuring that the data underpinning critical decisions is accurate, reliable, and reproducible.[5]

The validation process is guided by internationally harmonized guidelines, primarily those from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, as well as directives from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[1]

Understanding the Analyte: this compound

Before delving into analytical methodologies, a fundamental understanding of the target molecule is paramount.

Structure:

Key Physicochemical Properties:

  • Chromophore: The presence of the 4-nitrophenyl group provides a strong chromophore, making the molecule readily detectable by UV-Visible spectroscopy. This is a critical feature for developing a sensitive and specific HPLC-UV method.

  • Polarity: The ester and the piperidine ring contribute to a moderate polarity, making it suitable for reverse-phase chromatography.

  • Volatility: The compound has a relatively high molecular weight (292.33 g/mol ) and is not inherently volatile, which can present challenges for Gas Chromatography (GC) without derivatization.

  • Solubility: It is expected to be soluble in common organic solvents like acetonitrile and methanol.

Comparative Analysis of Analytical Methods

The two most common and powerful analytical techniques for the quantification of pharmaceutical intermediates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Below, we compare their suitability and validation for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of the pharmaceutical industry for its versatility, robustness, and applicability to a wide range of compounds.[1] For our target analyte, a reverse-phase HPLC method with UV detection is the most logical and efficient choice.

The strong UV absorbance of the nitrophenyl group allows for sensitive and selective detection. The compound's polarity is well-suited for separation on a C18 stationary phase.

Caption: Workflow for HPLC Method Validation.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Validation Parameters & Hypothetical Data:

Validation ParameterAcceptance CriteriaHypothetical HPLC ResultsPass/Fail
Specificity No interference from blank, placebo, and degradation products at the analyte's retention time.Peak for the analyte is pure and well-resolved from degradation peaks in forced degradation samples.[6][7]Pass
Linearity (R²) R² ≥ 0.9990.9995Pass
Range 80-120% of the target concentration50 - 150 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%Pass
Precision (RSD) Repeatability: RSD ≤ 1.0% Intermediate: RSD ≤ 2.0%Repeatability: 0.5% Intermediate: 1.2%Pass
LOD S/N ratio ≥ 3:10.1 µg/mLPass
LOQ S/N ratio ≥ 10:10.3 µg/mLPass
Robustness %RSD of results should be ≤ 2.0% after deliberate small changes in method parameters.All tested parameter changes resulted in an RSD of < 1.5%.Pass
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Nitrogen-Phosphorus Detection (NPD)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[8] For this compound, direct analysis by GC can be challenging due to its limited volatility. However, it can be a viable alternative, particularly for impurity profiling of more volatile related substances.

While less straightforward than HPLC for the parent compound, GC can offer high resolution for certain impurities. A Nitrogen-Phosphorus Detector (NPD) would be highly selective for this nitrogen-containing compound.

Method_Selection start Start: Analyze this compound question1 Primary Goal: Quantify main compound or stability indicating? start->question1 question2 Primary Goal: Analyze for volatile impurities? question1->question2 No hplc Choose HPLC-UV Method question1->hplc Yes question2->hplc No gc Consider GC-NPD/FID Method question2->gc Yes end_hplc Proceed with HPLC Validation hplc->end_hplc end_gc Proceed with GC Validation gc->end_gc

Caption: Decision tree for analytical method selection.

Chromatographic Conditions:

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Detector: NPD or FID at 300 °C

  • Oven Program: 150 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min

  • Injection Volume: 1 µL (splitless)

Validation Parameters & Hypothetical Data:

Validation ParameterAcceptance CriteriaHypothetical GC ResultsPass/Fail
Specificity No interference from blank or solvent at the analyte's retention time.Clean baseline with a well-defined peak for the analyte.Pass
Linearity (R²) R² ≥ 0.9980.9989Pass
Range 80-120% of the target concentration50 - 150 µg/mLPass
Accuracy (% Recovery) 97.0 - 103.0%98.2 - 102.5%Pass
Precision (RSD) Repeatability: RSD ≤ 1.5% Intermediate: RSD ≤ 2.5%Repeatability: 0.8% Intermediate: 1.8%Pass
LOD S/N ratio ≥ 3:10.5 µg/mLPass
LOQ S/N ratio ≥ 10:11.5 µg/mLPass
Robustness %RSD of results should be ≤ 3.0% after deliberate small changes in method parameters.All tested parameter changes resulted in an RSD of < 2.5%.Pass

Head-to-Head Comparison: HPLC vs. GC

FeatureHPLC-UVGC-NPD/FID
Applicability Highly suitable for the parent compound and non-volatile impurities.Better suited for volatile impurities; may require derivatization for the parent compound.
Sensitivity Excellent, especially with the strong UV chromophore.Potentially very high with NPD for nitrogen-containing compounds.
Specificity Can be made highly specific and stability-indicating through forced degradation studies.Good, but potential for thermal degradation of the analyte in the inlet.
Sample Throughput Moderate, with typical run times of 10-20 minutes.Can be faster for simple separations.
Ease of Use Generally considered more straightforward for non-volatile compounds.Requires careful optimization of temperature parameters.
Cost Moderate initial investment and running costs.Similar to HPLC.

Conclusion and Recommendation

For the routine quality control, assay, and impurity profiling of This compound , a reverse-phase HPLC method with UV detection is unequivocally the superior choice . Its direct applicability, high sensitivity due to the inherent chromophore, and proven robustness make it a reliable and efficient tool. The development of a stability-indicating HPLC method through forced degradation studies is crucial to ensure the method can accurately measure the compound in the presence of its potential degradation products.[9][10]

While GC can be a valuable complementary technique, particularly for the analysis of specific volatile impurities, its challenges with thermally labile and non-volatile compounds like our target analyte make it less suitable as the primary analytical method.

Ultimately, the choice of analytical method must be scientifically sound, validated for its intended purpose, and aligned with regulatory expectations. This guide provides a framework for making that choice and implementing a robust validation strategy, thereby ensuring the quality and integrity of the data generated for this critical pharmaceutical intermediate.

References

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Retrieved January 18, 2026, from [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Retrieved January 18, 2026, from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved January 18, 2026, from [Link]

  • Analytical Method Validation: are your analytical methods suitable for intended use? (2023, April 13). Retrieved January 18, 2026, from [Link]

  • Analytical method validation: A brief review. (n.d.). Retrieved January 18, 2026, from [Link]

  • Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate | SIELC Technologies. (2018, February 16). Retrieved January 18, 2026, from [Link]

  • Analytical Methods. (n.d.). Retrieved January 18, 2026, from [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2025, August 7). Retrieved January 18, 2026, from [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021, April 5). Retrieved January 18, 2026, from [Link]

  • Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate | SIELC Technologies. (2018, May 17). Retrieved January 18, 2026, from [Link]

  • 1-(2-Nitrophenyl)piperidine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • 4-(4-Nitrophenyl)piperidine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Retrieved January 18, 2026, from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved January 18, 2026, from [Link]

  • ethyl 1-(4-nitrophenyl)-4-piperidine carboxylate(CAS# 216985-30-7). (n.d.). Angene. Retrieved January 18, 2026, from [Link]

  • Piperidine-renin inhibitors compounds with improved physicochemical properties. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 18). PubMed Central. Retrieved January 18, 2026, from [Link]

  • method 8091 nitroaromatics and cyclic ketones by gas chromatography. (n.d.). EPA. Retrieved January 18, 2026, from [Link]

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A Comparative Guide to the Structure-Activity Relationship of Nitrophenylpiperidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The nitrophenylpiperidine scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this chemical class, offering a comparative overview of its applications as dopamine D4 receptor antagonists, L-type calcium channel blockers, and antimicrobial agents. By dissecting the intricate interplay between molecular structure and biological function, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary for the rational design of novel therapeutics.

The Nitrophenylpiperidine Moiety: A Scaffold of Therapeutic Promise

The nitrophenylpiperidine core, characterized by a piperidine ring linked to a nitrated phenyl group, offers a unique combination of structural features that contribute to its diverse pharmacological profile. The piperidine ring, a common motif in many pharmaceuticals, enhances metabolic stability and provides a versatile anchor for interacting with various biological targets.[1] The nitro group, a potent electron-withdrawing moiety, significantly influences the electronic landscape of the phenyl ring, impacting receptor binding affinity and pharmacokinetic properties. The strategic placement of the nitro group and further substitutions on both the phenyl and piperidine rings are pivotal in fine-tuning the compound's selectivity and potency for different biological targets.

Comparative Analysis of Biological Activities

Dopamine D4 Receptor Antagonism: Targeting Neurological and Psychiatric Disorders

Nitrophenylpiperidine derivatives have emerged as potent and selective antagonists of the dopamine D4 receptor (D4R), a G protein-coupled receptor implicated in various central nervous system disorders, including schizophrenia and attention-deficit hyperactivity disorder (ADHD).[2][3]

The SAR for D4R antagonism is characterized by several key features:

  • Position of the Nitro Group: A nitro group at the para-position of the phenyl ring is generally favored for optimal D4R affinity.

  • Piperidine Substituents: The nature of the substituent on the piperidine nitrogen plays a crucial role in modulating affinity and selectivity. Small alkyl groups are often well-tolerated.

  • Phenyl Ring Substitutions: Additional substitutions on the phenyl ring can further enhance potency. For instance, the presence of methoxy groups can influence binding.[4]

Table 1: Comparative Dopamine D4 Receptor Binding Affinities of Representative Nitrophenylpiperidine Analogs

Compound IDR1 (Piperidine-N)R2 (Phenyl Ring)Ki (nM) for D4RSelectivity over D2R/D3R
NPP-1 -CH34-NO25.2>100-fold
NPP-2 -CH2CH34-NO28.1>80-fold
NPP-3 -CH32-OCH3, 4-NO22.5>150-fold
NPP-4 -CH33-Cl, 4-NO210.7>50-fold

Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect the exact values from a single study.

Dopamine D4 receptors are D2-like receptors that couple to Gi/o proteins.[5] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] Antagonists of the D4R block the binding of dopamine, thereby preventing this downstream signaling cascade. This modulation of dopaminergic neurotransmission is the basis for their therapeutic potential in psychiatric disorders.[2]

D4R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds & Activates Antagonist Nitrophenylpiperidine Antagonist Antagonist->D4R Blocks Binding G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Cellular Response (e.g., altered gene expression) cAMP->Response Leads to

Caption: Dopamine D4 Receptor Signaling Pathway and Antagonist Action.

L-type Calcium Channel Blockade: Avenues for Cardiovascular Therapies

Certain nitrophenylpiperidine derivatives have demonstrated the ability to block L-type voltage-gated calcium channels, which are crucial for regulating cardiovascular function.[7] These channels are present in vascular smooth muscle and cardiac myocytes, and their blockade leads to vasodilation and a decrease in heart rate and contractility.

The SAR for L-type calcium channel blockers within the nitrophenylpiperidine class reveals distinct structural requirements:

  • Nitro Group Position: The position of the nitro group on the phenyl ring significantly impacts activity, with ortho and meta positions often being more favorable than the para position.

  • Substituents on the Phenyl Ring: The presence of other substituents, such as halogens or small alkyl groups, can enhance potency.

  • Piperidine Moiety: Modifications to the piperidine ring are generally less tolerated for this activity compared to D4R antagonism.

Table 2: Comparative IC50 Values of Nitrophenylpiperidine Analogs for L-type Calcium Channel Blockade

Compound IDR1 (Phenyl Ring)R2 (Phenyl Ring)IC50 (µM)
NPP-5 2-NO2H2.5
NPP-6 3-NO2H1.8
NPP-7 4-NO2H15.2
NPP-8 2-NO24-Cl0.9

Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect the exact values from a single study.

L-type calcium channels open in response to membrane depolarization, allowing an influx of Ca²⁺ into the cell.[8] This increase in intracellular Ca²⁺ triggers a cascade of events leading to muscle contraction.[9] Nitrophenylpiperidine-based calcium channel blockers physically obstruct the channel, preventing Ca²⁺ influx and thereby promoting smooth muscle relaxation and reducing cardiac workload.[8][9]

Calcium_Channel_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ Ca_channel L-type Calcium Channel Ca_ext->Ca_channel Influx upon Depolarization Ca_int Ca²⁺ Blocker Nitrophenylpiperidine Blocker Blocker->Ca_channel Blocks Influx Calmodulin Calmodulin Ca_int->Calmodulin Binds to MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Contraction Muscle Contraction MLCK_active->Contraction Phosphorylates Myosin Light Chain

Caption: L-type Calcium Channel Signaling and Blockade.

Antimicrobial Activity: A New Frontier

Recent studies have highlighted the potential of nitrophenylpiperidine derivatives as a novel class of antimicrobial agents.[10][11] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria.

The SAR for antimicrobial activity is still being elucidated, but some initial trends have been observed:

  • Halogen Substituents: The presence of halogen atoms on the phenyl ring, in addition to the nitro group, appears to be beneficial for antimicrobial potency.[10]

  • Piperidine Substitutions: The nature of the substituent on the piperidine nitrogen can influence the spectrum of activity.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a critical role in its ability to penetrate bacterial cell membranes.

Table 3: Comparative Minimum Inhibitory Concentration (MIC) Values of Nitrophenylpiperidine Analogs

Compound IDR1 (Phenyl Ring)R2 (Piperidine-N)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
NPP-9 4-NO2-H64128
NPP-10 4-NO2, 2-Cl-H3264
NPP-11 4-NO2-CH2-Ph1632
NPP-12 4-NO2, 2,6-diCl-H816

Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect the exact values from a single study.

The precise mechanism of action for the antimicrobial activity of nitrophenylpiperidines is not yet fully understood. However, it is hypothesized that these compounds may disrupt the bacterial cell membrane or interfere with essential cellular processes.[12] The presence of the nitro group may also contribute to the generation of reactive nitrogen species, which can induce oxidative stress in bacterial cells.

Antimicrobial_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies Start Starting Materials (Nitrophenyl & Piperidine precursors) Synthesis Chemical Synthesis (e.g., Nucleophilic Aromatic Substitution) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Purification->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay For potent compounds Membrane_Perm Membrane Permeability Assay MBC_Assay->Membrane_Perm ROS_Assay Reactive Oxygen Species (ROS) Assay MBC_Assay->ROS_Assay Target_ID Target Identification Studies Membrane_Perm->Target_ID ROS_Assay->Target_ID Lead_Optimization Lead_Optimization Target_ID->Lead_Optimization SAR-guided Lead Optimization

Caption: Experimental Workflow for Antimicrobial Nitrophenylpiperidine Discovery.

Experimental Protocols

General Synthesis of Nitrophenylpiperidine Analogs

A common method for the synthesis of nitrophenylpiperidines is through nucleophilic aromatic substitution.[4][13]

Step-by-step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted nitrobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution.

  • Addition of Piperidine: Add the desired substituted piperidine (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired nitrophenylpiperidine analog.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Dopamine D4 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D4 receptor.[14]

Step-by-step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 cells).

  • Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [³H]spiperone), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow for binding equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

L-type Calcium Channel Blocking Assay (Aortic Ring Assay)

This ex vivo protocol assesses the ability of test compounds to inhibit contractions in isolated rat aortic rings.[15][16]

Step-by-step Methodology:

  • Tissue Preparation: Isolate the thoracic aorta from a euthanized rat and cut it into rings (2-3 mm in width).

  • Organ Bath Setup: Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37 °C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.

  • Contraction Induction: Induce a sustained contraction by adding a high concentration of potassium chloride (e.g., 80 mM KCl) to the organ bath.

  • Compound Addition: Once a stable contraction is achieved, add the test compound in a cumulative concentration-dependent manner.

  • Data Recording: Record the changes in isometric tension using a force transducer.

  • Data Analysis: Express the relaxation induced by the test compound as a percentage of the pre-contracted tension. Calculate the IC50 value (the concentration of the compound that produces 50% of the maximum relaxation).

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18][19][20][21]

Step-by-step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Test Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The nitrophenylpiperidine scaffold represents a highly adaptable and promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed herein highlight the subtle yet critical molecular modifications that can steer the biological activity of these compounds towards distinct targets, from CNS receptors to microbial pathogens. Future research in this area should focus on expanding the SAR knowledge base for antimicrobial applications, elucidating the precise mechanisms of action, and optimizing the pharmacokinetic and toxicological profiles of lead compounds. The continued exploration of this versatile chemical space holds significant potential for addressing unmet medical needs across a spectrum of diseases.

References

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A Comparative Guide to the Activity of Ethyl and Methyl 1-(4-Nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide

Introduction

In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals due to its favorable pharmacokinetic properties.[1][2] The 1-(4-nitrophenyl)piperidine-4-carboxylate moiety, in particular, presents a versatile template for probing various biological targets. This guide provides a comparative analysis of two closely related analogues: ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate and mthis compound. While direct comparative studies are not extensively documented in publicly available literature, this document synthesizes established principles of medicinal chemistry and provides a robust experimental framework for their head-to-head evaluation.

The primary structural difference lies in the ester group at the 4-position of the piperidine ring. This seemingly minor variation between a methyl and an ethyl group can significantly influence a molecule's physicochemical properties, such as lipophilicity and steric bulk, which in turn can modulate its pharmacokinetic and pharmacodynamic profile. It is hypothesized that the ethyl ester, with its slightly greater lipophilicity, may exhibit enhanced cell permeability and potentially different binding affinities compared to the methyl ester. This guide will outline the synthetic pathways, propose key biological assays for activity comparison, and present a framework for interpreting the resulting data.

Synthetic Strategy: A Tale of Two Esters

The synthesis of both the ethyl and methyl esters of 1-(4-nitrophenyl)piperidine-4-carboxylate can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common pathway ensures that any observed differences in biological activity can be more confidently attributed to the ester functionality rather than variations in the synthetic route.

A general and robust method involves the reaction of either ethyl piperidine-4-carboxylate or methyl piperidine-4-carboxylate with 1-fluoro-4-nitrobenzene in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via the attack of the secondary amine of the piperidine ring on the electron-deficient aromatic ring of 1-fluoro-4-nitrobenzene, facilitated by the strong electron-withdrawing nitro group.

Proposed Synthetic Workflow

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Products Ethyl Piperidine-4-carboxylate Ethyl Piperidine-4-carboxylate Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) Ethyl Piperidine-4-carboxylate->Nucleophilic Aromatic Substitution (SNAr) Reactant A Methyl Piperidine-4-carboxylate Methyl Piperidine-4-carboxylate Methyl Piperidine-4-carboxylate->Nucleophilic Aromatic Substitution (SNAr) Reactant A' 1-Fluoro-4-nitrobenzene 1-Fluoro-4-nitrobenzene 1-Fluoro-4-nitrobenzene->Nucleophilic Aromatic Substitution (SNAr) Reactant B Potassium Carbonate Potassium Carbonate Potassium Carbonate->Nucleophilic Aromatic Substitution (SNAr) Base DMF DMF DMF->Nucleophilic Aromatic Substitution (SNAr) Solvent Aqueous Workup Aqueous Workup Nucleophilic Aromatic Substitution (SNAr)->Aqueous Workup Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography This compound This compound Column Chromatography->this compound Mthis compound Mthis compound Column Chromatography->Mthis compound

Caption: Proposed synthetic workflow for the preparation of the target compounds.

Detailed Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of ethyl piperidine-4-carboxylate (1.0 eq) in anhydrous DMF, add 1-fluoro-4-nitrobenzene (1.1 eq) and potassium carbonate (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Note: The same protocol can be followed for the synthesis of the methyl ester by substituting ethyl piperidine-4-carboxylate with methyl piperidine-4-carboxylate.

Comparative Biological Evaluation: A Framework

Given the diverse pharmacological activities of piperidine derivatives, a tiered screening approach is recommended.[1][2][3] This will begin with an assessment of general cytotoxicity, followed by more specific assays based on the known pharmacology of structurally related compounds.

Cytotoxicity Assessment

Rationale: It is crucial to first determine the general toxicity of the compounds to establish a therapeutic window for subsequent assays. The MTT assay is a standard, colorimetric method for assessing cell viability.

Experimental Protocol: MTT Assay
  • Cell Culture: Plate a suitable cancer cell line (e.g., HeLa or A549) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the ethyl and methyl esters (e.g., from 0.1 µM to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound.

Anti-inflammatory Activity Evaluation

Rationale: Many piperidine-containing compounds exhibit anti-inflammatory properties.[1] A common in vitro model for assessing anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the ethyl and methyl esters for 1 hour, followed by stimulation with LPS (1 µg/mL).

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Determine the IC50 values for NO inhibition for both compounds.

Analgesic Activity Screening (In Vivo)

Rationale: Piperidine derivatives are well-represented among analgesic agents.[4][5] A preliminary in vivo screen, such as the tail-flick test in mice, can provide valuable insights into the potential antinociceptive effects of the compounds.

Experimental Protocol: Tail-Flick Test
  • Animal Acclimatization: Acclimatize male Swiss albino mice to the laboratory conditions for at least one week.

  • Baseline Measurement: Measure the baseline tail-flick latency by applying a radiant heat source to the tail.

  • Compound Administration: Administer the ethyl and methyl esters intraperitoneally at a predetermined dose.

  • Latency Measurement: Measure the tail-flick latency at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-administration.

  • Analysis: Compare the post-treatment latencies to the baseline to determine the analgesic effect.

Data Presentation and Interpretation

The quantitative data from these assays should be tabulated for a clear and direct comparison.

CompoundCytotoxicity (IC50, µM)NO Inhibition (IC50, µM)Analgesic Effect (% MPE at 60 min)
Ethyl EsterExperimental ValueExperimental ValueExperimental Value
Methyl EsterExperimental ValueExperimental ValueExperimental Value

Expected Outcomes and Interpretation:

  • Cytotoxicity: A significant difference in IC50 values would suggest that the nature of the ester group influences the general toxicity of the compounds.

  • Anti-inflammatory Activity: Lower IC50 values in the NO inhibition assay indicate greater potency. A more potent ethyl ester might suggest that increased lipophilicity enhances its ability to modulate inflammatory pathways.

  • Analgesic Activity: A higher percentage of maximal possible effect (% MPE) in the tail-flick test indicates a stronger analgesic response.

Structure-Activity Relationship (SAR) Logic

cluster_0 Molecular Properties cluster_1 Physicochemical Effects cluster_2 Pharmacokinetic & Pharmacodynamic Consequences cluster_3 Observed Biological Activity Ethyl Ester Ethyl Ester Increased Lipophilicity Increased Lipophilicity Ethyl Ester->Increased Lipophilicity Increased Steric Hindrance Increased Steric Hindrance Ethyl Ester->Increased Steric Hindrance Methyl Ester Methyl Ester Enhanced Cell Permeability Enhanced Cell Permeability Increased Lipophilicity->Enhanced Cell Permeability Differential Metabolic Stability Differential Metabolic Stability Increased Lipophilicity->Differential Metabolic Stability Altered Receptor Binding Altered Receptor Binding Increased Steric Hindrance->Altered Receptor Binding Potentially Higher Potency Potentially Higher Potency Enhanced Cell Permeability->Potentially Higher Potency Altered Receptor Binding->Potentially Higher Potency

Caption: Hypothesized structure-activity relationship cascade.

Conclusion

This guide provides a comprehensive framework for the synthesis and comparative evaluation of ethyl and mthis compound. By following the outlined experimental protocols, researchers can generate robust and reproducible data to elucidate the structure-activity relationships governed by the seemingly subtle difference between an ethyl and a methyl ester. The insights gained from such a study will be valuable for the rational design of future piperidine-based therapeutic agents. The self-validating nature of this approach, with its parallel synthesis and tiered biological screening, ensures the integrity and trustworthiness of the findings.

References

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A Senior Application Scientist's Guide to Benchmarking Against Pharmacologically Active Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable prevalence in pharmaceuticals is not coincidental; it is what chemists refer to as a "privileged scaffold." This status is earned due to its ability to confer favorable physicochemical and pharmacokinetic properties upon a molecule.[3] The piperidine moiety's stable chair conformation allows for precise three-dimensional orientation of substituents, which is critical for optimizing interactions with biological targets.[1] Furthermore, the nitrogen atom provides a versatile handle for modulating properties like solubility and lipophilicity, which are essential for a compound's ability to be absorbed, distributed, metabolized, and excreted (ADME).[3][4]

Piperidine derivatives are integral to over twenty classes of drugs, treating a wide array of conditions from cancer and infectious diseases to central nervous system (CNS) disorders.[3][5][6][7] Given this therapeutic breadth, any new chemical entity (NCE) containing a piperidine scaffold will inevitably be compared to these established agents.

This guide provides a framework for robustly benchmarking new piperidine-containing compounds. The objective of benchmarking in drug development is to use historical data from similar drugs to assess a candidate's potential for success, manage risks, and make data-driven decisions about resource allocation.[8] We will explore the selection of appropriate comparators, detail essential in vitro assays for pharmacological profiling, and provide standardized protocols to ensure data integrity and comparability.

Section 1: Strategic Selection of Benchmark Compounds

Causality Behind the Choice: Why is this so crucial? Comparing a novel serotonin reuptake inhibitor to an opioid analgesic, simply because both contain a piperidine ring, is scientifically unsound. The comparison must be contextually relevant to the biological system being perturbed. For instance, a new compound designed to inhibit the dopamine transporter (DAT) should be benchmarked against established DAT inhibitors like methylphenidate. This allows for a direct comparison of potency, selectivity, and off-target effects within the same pharmacological space.

Key Selection Criteria:

  • Shared Mechanism of Action: The benchmark drug should ideally act on the same primary molecular target as the NCE.

  • Therapeutic Class: The comparator should belong to the same therapeutic class to provide context for efficacy and safety profiles.

  • "Gold Standard" Status: Include the current "gold standard" or most widely prescribed drug in the class for a clinically relevant comparison.

  • Structural Analogs: If available, include structurally similar compounds to understand the structure-activity relationship (SAR).

Below is a table of exemplary, well-characterized piperidine drugs across different therapeutic classes, which can serve as potential benchmarks.

Benchmark Compound Therapeutic Class Primary Mechanism of Action (MoA) Key Benchmarking Parameters
Donepezil Anti-Alzheimer'sAcetylcholinesterase (AChE) Inhibitor[6]AChE/BuChE Inhibition (IC50), CNS penetration, half-life
Fentanyl Opioid Analgesicµ-opioid receptor (MOR) AgonistMOR binding affinity (Ki), functional potency (EC50), respiratory depression liability
Haloperidol AntipsychoticDopamine D2 Receptor AntagonistD2 receptor binding affinity (Ki), selectivity vs. other GPCRs, hERG inhibition
Methylphenidate CNS StimulantDopamine/Norepinephrine Reuptake InhibitorDAT/NET binding affinity (Ki), uptake inhibition (IC50), abuse potential markers
Paroxetine AntidepressantSelective Serotonin Reuptake Inhibitor (SSRI)SERT binding affinity (Ki), selectivity vs. DAT/NET, CYP2D6 inhibition

Section 2: Core In Vitro Assays for Pharmacological Profiling

Once benchmarks are selected, a suite of standardized in vitro assays is required to generate comparative data. These experiments are essential for understanding a compound's potency, selectivity, and potential liabilities before advancing to more complex in vivo studies.[9][10]

Target Engagement & Potency Determination

The first question is whether the NCE binds to its intended target and with what affinity. Radioligand binding assays are a classic and robust method for determining the binding affinity (expressed as the inhibition constant, Ki) of a compound for a specific receptor or transporter.

G

Experimental Protocol: Radioligand Binding Assay for SERT

  • Objective: To determine the binding affinity (Ki) of an NCE for the serotonin transporter (SERT), using Paroxetine as a benchmark.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human SERT.

    • Radioligand: [³H]-Citalopram (a high-affinity SERT ligand).

    • Non-specific binding control: Fluoxetine (10 µM).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • 96-well plates, glass fiber filters.

  • Methodology:

    • Preparation: Serially dilute the NCE and Paroxetine in assay buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM).

    • Assay Setup: In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific control (Fluoxetine), or 50 µL of diluted NCE/Paroxetine.

    • Add Radioligand: Add 50 µL of [³H]-Citalopram (at a final concentration near its Kd, e.g., 1 nM) to all wells.

    • Initiate Reaction: Add 100 µL of the SERT membrane preparation (e.g., 10-20 µg protein/well) to all wells to start the binding reaction.

    • Incubation: Incubate the plate for 60 minutes at room temperature to allow binding to reach equilibrium.

    • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters 3 times with ice-cold assay buffer.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition of radioligand binding versus the log concentration of the competitor (NCE or Paroxetine). Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Trustworthiness Check: The protocol is self-validating. The inclusion of "total binding" (radioligand + membrane) and "non-specific binding" (radioligand + membrane + excess unlabeled drug) wells allows for the precise calculation of specific binding, ensuring the signal is target-mediated.

Functional Activity Assessment

Binding does not always equate to function. A functional assay is required to determine if the NCE acts as an agonist, antagonist, or inhibitor. The choice of assay depends on the target's nature. For a transporter like SERT, a neurotransmitter uptake assay is appropriate.

Experimental Protocol: Neurotransmitter Uptake Assay

  • Objective: To measure the functional inhibition of serotonin uptake by an NCE, using Paroxetine as a benchmark.

  • Materials:

    • HEK293 cells stably expressing human SERT.

    • [³H]-Serotonin.

    • Uptake Buffer: Krebs-Ringer-HEPES buffer.

  • Methodology:

    • Cell Plating: Plate the SERT-expressing cells in 96-well plates and grow to confluence.

    • Pre-incubation: Wash the cells with buffer and pre-incubate them for 10-15 minutes with varying concentrations of the NCE or Paroxetine.

    • Initiate Uptake: Add [³H]-Serotonin to the wells and incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer.

    • Lysis & Quantification: Lyse the cells and measure the amount of [³H]-Serotonin taken up using a scintillation counter.

    • Data Analysis: Plot the percentage of uptake inhibition versus the log concentration of the drug to determine the IC50 value.

Causality Behind Experimental Choices: The short incubation time with [³H]-Serotonin is critical. It ensures the measurement of the initial rate of uptake (Vmax), which is the most sensitive parameter for assessing inhibitory activity. Using a temperature of 37°C is essential as neurotransmitter transport is an active, energy-dependent process.

Selectivity and Off-Target Profiling

A safe drug is a selective drug. A compound that binds potently to its intended target but also interacts with numerous other receptors can lead to unwanted side effects. Early in vitro safety pharmacology profiling is an essential tool for predicting clinical adverse effects.[11] This is typically done by screening the NCE against a panel of receptors, ion channels, and enzymes.

G cluster_primary Primary Target Screening cluster_secondary Secondary (Off-Target) Screening NCE New Chemical Entity (NCE) PrimaryAssay Binding & Functional Assays (e.g., SERT) NCE->PrimaryAssay SafetyPanel Broad Receptor Panel (e.g., CEREP Safety Panel) NCE->SafetyPanel Potency Determine Potency (Ki, IC50) PrimaryAssay->Potency Decision Go/No-Go Decision (Based on Selectivity Index) Potency->Decision Selectivity Determine Selectivity (% Inhibition at 1-10 µM) SafetyPanel->Selectivity Selectivity->Decision

Why this is important: Screening against a panel like the hERG potassium channel is critical. Blockade of the hERG channel is a major reason for cardiotoxicity-related drug withdrawal. Similarly, screening against a panel of G-Protein Coupled Receptors (GPCRs) can predict side effects like sedation (histamine H1 receptor), orthostatic hypotension (alpha-1 adrenergic receptor), or dry mouth (muscarinic receptors).

Section 3: Data Interpretation & The Selectivity Index

Data from these assays must be synthesized to build a comprehensive picture of the NCE. A key metric derived from this data is the Selectivity Index .

Selectivity Index (SI) = Off-Target Ki (or IC50) / On-Target Ki (or IC50)

A higher SI value is desirable, indicating that the compound is much more potent for its intended target than for off-targets. A common industry standard is to seek an SI of >100-fold for key off-targets.

Comparative Data Summary Table:

Compound On-Target: SERT Ki (nM) Off-Target: DAT Ki (nM) Off-Target: NET Ki (nM) Off-Target: hERG IC50 (µM) Selectivity Index (SERT vs. DAT)
Paroxetine (Benchmark) 0.825035> 10312.5
NCE-001 1.250080> 20416.7
NCE-002 2.5304001.512

Interpretation:

  • NCE-001 shows excellent on-target potency, comparable to the benchmark Paroxetine. It also demonstrates a superior selectivity profile against DAT and a good safety margin for hERG. This compound would be a strong candidate for further development.

  • NCE-002 is potent but shows poor selectivity against the dopamine transporter (DAT), with only a 12-fold window. This could translate to undesirable side effects related to dopamine modulation. Furthermore, its activity at the hERG channel at 1.5 µM is a significant cardiotoxicity risk. This compound would likely be flagged as a "No-Go" or require substantial chemical modification.

Conclusion

Benchmarking a novel piperidine-containing compound is a systematic, data-driven process. It moves beyond the simple fact of a shared chemical scaffold to a nuanced, quantitative comparison of pharmacological activity. By strategically selecting relevant benchmarks, employing robust and validated in vitro assays, and interpreting the resulting data through metrics like the Selectivity Index, drug discovery teams can make informed, evidence-based decisions. This rigorous, early-stage evaluation is fundamental to identifying NCEs with the highest probability of becoming safe and effective medicines, ultimately de-risking the long and costly journey of drug development.

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A Senior Application Scientist's Guide to In Silico Modeling of Novel Ligand Binding: A Case Study with Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in silico methodologies for characterizing the binding of a novel small molecule, Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate, to a protein target. As experimental data for this specific ligand is not publicly available, this document serves as a practical manual for researchers facing a common challenge: how to computationally initiate the investigation of a new chemical entity. We will navigate the logical progression from target identification to rigorous binding affinity estimation, comparing the utility and outputs of molecular docking and molecular dynamics simulations.

The Challenge: Characterizing a Novel Ligand

This compound is a synthetic organic compound featuring a piperidine ring, a common scaffold in many pharmaceuticals.[1] The presence of a nitrophenyl group suggests potential for specific electronic interactions within a protein binding pocket. In the absence of known biological targets, in silico methods are invaluable for generating initial hypotheses about its potential protein partners and binding modes, thereby guiding subsequent experimental validation.[2]

Conceptual Framework: The In Silico Modeling Workflow

The computational investigation of a novel ligand follows a multi-step process, where each stage provides a deeper level of insight, albeit with increasing computational cost. This guide will compare two primary stages: the rapid, initial screening provided by molecular docking, and the more detailed, dynamic view offered by molecular dynamics simulations.

cluster_0 Initial Hypothesis Generation cluster_1 Refinement & Validation cluster_2 Analysis & Interpretation Target ID Target Identification & Selection (Hypothetical) Protein Prep Protein Preparation (Cleaning & Protonation) Target ID->Protein Prep Ligand Prep Ligand Preparation (Energy Minimization) Docking Molecular Docking (Pose & Score Prediction) Ligand Prep->Docking Protein Prep->Docking MD Setup System Setup for MD (Solvation & Ionization) Docking->MD Setup Select Best Pose MD Sim Molecular Dynamics Simulation (Trajectory Generation) MD Setup->MD Sim Binding Energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) MD Sim->Binding Energy Analysis Analysis of Results (Interactions, Stability) MD Sim->Analysis Binding Energy->Analysis

Figure 1: Overall workflow for in silico ligand binding analysis.

Target Identification: Where to Start?

Without experimental data, identifying a protein target is a significant bioinformatics challenge. Methods can be broadly categorized as ligand-based or structure-based.[3]

  • Ligand-Based Methods: These approaches search for known drugs or bioactive compounds that are chemically similar to the query molecule. The targets of these similar molecules are then considered potential targets for the novel compound.

  • Structure-Based Methods (Inverse Docking): This involves docking the novel ligand against a large library of protein structures to identify which proteins it is most likely to bind to.[3]

For the purpose of this guide, we will proceed with a hypothetical target . Based on the piperidine scaffold, which is prevalent in inhibitors of G-protein coupled receptors (GPCRs) and various enzymes, we will select a representative protein for our workflow. Let us hypothesize that this compound targets a kinase, a class of enzymes where piperidine-containing inhibitors have been explored. We will use Human cyclin-dependent kinase 2 (CDK2) as our model receptor.

Comparison of Core Methodologies: Docking vs. MD Simulation

FeatureMolecular Docking (e.g., AutoDock Vina)Molecular Dynamics (MD) Simulation (e.g., GROMACS)
Primary Goal Predict the preferred binding orientation (pose) and provide a score to estimate binding affinity.[4]Simulate the time-resolved motion of the protein-ligand complex, assessing its stability and dynamics.[5]
Computational Cost Low (minutes to hours per ligand)High (days to weeks for nanoseconds of simulation)
Treatment of Flexibility Typically treats the ligand as flexible and the receptor as rigid or with limited side-chain flexibility.[6]Both protein and ligand are fully flexible, allowing for induced-fit effects.[7]
Inclusion of Solvent Implicitly considered in the scoring function; no explicit solvent molecules.Explicitly models water molecules and ions, providing a more realistic environment.[8]
Output A set of binding poses ranked by a scoring function (e.g., kcal/mol).[9]A trajectory file showing atomic positions over time, from which various properties can be calculated.[10]
Best Use Case High-throughput virtual screening of large compound libraries; initial hypothesis of binding mode.Detailed study of a specific protein-ligand complex; validating docking poses; calculating more accurate binding free energies.[11]

Experimental Protocol 1: Molecular Docking with AutoDock Vina

This protocol outlines the steps to dock this compound into the active site of CDK2. The rationale is to rapidly generate a plausible binding hypothesis.[2]

Rationale for Tool Selection

AutoDock Vina is chosen for its balance of speed and accuracy, making it one of the most widely used docking programs in academia.[4] Its scoring function is effective for predicting binding modes, and it is freely available. For visualization and file preparation, we will use UCSF ChimeraX and AutoDock Tools .[12]

Step-by-Step Protocol
  • Preparation of the Receptor (CDK2):

    • Download the crystal structure of CDK2 from the Protein Data Bank (PDB ID: 1HCK).

    • Open the structure in UCSF ChimeraX. Remove water molecules, co-factors, and any existing ligands. The goal is to have a clean protein structure.

    • Save the cleaned protein as a PDB file.

    • Using AutoDock Tools, add polar hydrogens and compute Gasteiger charges. This step is crucial for correctly calculating electrostatic interactions.

    • Save the prepared receptor in the PDBQT format, which includes charge and atom type information required by Vina.

  • Preparation of the Ligand:

    • Obtain a 3D structure of this compound (e.g., from PubChem or by building it in molecular modeling software).

    • Load the ligand into AutoDock Tools. The software will automatically detect the rotatable bonds, which defines the ligand's conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT format.

  • Defining the Binding Site (Grid Box Generation):

    • In AutoDock Tools, with the prepared receptor loaded, identify the active site. For CDK2, this is a well-characterized ATP-binding pocket.

    • Center a "grid box" over this active site. This box defines the search space for the ligand docking. The size should be large enough to accommodate the ligand in various orientations.[2]

    • Record the coordinates of the center of the box and its dimensions (in x, y, and z).

  • Running AutoDock Vina:

    • Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.

    • Execute Vina from the command line: vina --config conf.txt --log log.txt

    • Vina will perform the docking calculations and output the predicted binding poses and their corresponding affinity scores in a PDBQT file. The scores are in kcal/mol, with more negative values indicating stronger predicted binding.

  • Analysis of Docking Results:

    • Visualize the output file in PyMOL or UCSF ChimeraX.[13] Examine the top-ranked pose.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues. This provides the first structural hypothesis of binding.

Experimental Protocol 2: Molecular Dynamics (MD) Simulation with GROMACS

This protocol describes how to take the best docking pose and assess its stability in a dynamic, solvated environment. The rationale is to validate and refine the static picture provided by docking.[11]

Rationale for Tool Selection

GROMACS is a highly efficient, open-source MD engine, particularly well-suited for biomolecular simulations.[14] We will use the CHARMM36 force field, which is robust for protein-ligand simulations.[15]

Start Docked Protein-Ligand Complex Topology Generate Topologies (Protein & Ligand) Start->Topology Combine Combine Protein & Ligand (Structure & Topology) Topology->Combine Box Define Simulation Box Combine->Box Solvate Add Water Molecules Box->Solvate Ions Add Ions to Neutralize Solvate->Ions Minimize Energy Minimization Ions->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production End MD Trajectory for Analysis Production->End

Figure 2: Workflow for setting up a GROMACS MD simulation.
Step-by-Step Protocol
  • System Preparation:

    • Protein Topology: Use the gmx pdb2gmx tool to process the clean protein PDB file, selecting the CHARMM36 force field. This generates a GROMACS-formatted structure file (.gro), a topology file (.top), and position restraint files.

    • Ligand Topology: Generating parameters for a novel ligand is a critical step. Use a server like CGenFF to obtain CHARMM-compatible parameters for this compound.[15] This will provide a ligand topology file (.itp) and parameter file (.prm).

    • Combine Complex: Merge the coordinate files of the protein and the docked ligand. Modify the main topology file (.top) to include the ligand's topology (.itp) file.

  • Solvation and Ionization:

    • Define a simulation box (e.g., a cubic box) around the complex using gmx editconf.

    • Fill the box with explicit water molecules (e.g., TIP3P water model) using gmx solvate.

    • Add ions (e.g., Na+ or Cl-) using gmx genion to neutralize the system's net charge, which is a requirement for many simulation algorithms.

  • Energy Minimization:

    • Perform a steep descent energy minimization using gmx grompp and gmx mdrun. This step removes any steric clashes or unfavorable geometries created during the setup process.

  • Equilibration:

    • Conduct a two-phase equilibration. First, run a short simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the solvent to equilibrate around the protein while the protein and ligand are position-restrained.

    • Second, run a longer simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to equilibrate the system's pressure and density. This ensures the system is stable before the production run.[16]

  • Production MD Simulation:

    • Run the main simulation for a desired length of time (e.g., 100 nanoseconds) without position restraints using gmx mdrun. This generates the trajectory file (.xtc or .trr) containing the atomic coordinates over time.

  • Analysis of MD Trajectory:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD suggests the system has reached equilibrium and the ligand remains bound in a stable conformation.[17][18]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein. Significant fluctuations in the binding site residues can indicate instability.[18]

    • Interaction Analysis: Analyze the trajectory to determine the persistence of hydrogen bonds and other key interactions identified during docking.

Advanced Analysis: Binding Free Energy Calculation

While docking scores and MD simulation stability provide qualitative and semi-quantitative assessments of binding, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and MM/Generalized Born Surface Area (MM/GBSA) can provide more accurate estimates of the binding free energy.[19][20] These "end-point" methods calculate the free energy by analyzing snapshots from the MD trajectory.[21]

The general principle involves calculating the free energy of the complex, the protein, and the ligand individually, and then determining the difference.[20] While computationally less expensive than alchemical free energy methods, they offer a significant improvement over simple docking scores.[19]

MethodStrengthsWeaknesses
MM/PBSA Generally considered more accurate due to the more rigorous Poisson-Boltzmann solver for electrostatics.[19]Computationally more demanding than MM/GBSA; sensitive to parameter choices.[20]
MM/GBSA Faster than MM/PBSA; often provides good ranking of ligands.[19]The Generalized Born model is an approximation and can be less accurate for highly charged systems.

Conclusion: An Integrated Approach

In silico modeling of a novel ligand like this compound is not a linear process but a cycle of hypothesis generation and refinement. Molecular docking provides a rapid and essential first look at potential binding modes, enabling the screening of many possibilities. Molecular dynamics simulations then offer a crucial reality check, assessing the stability of these docked poses in a more biologically relevant, dynamic environment. Finally, methods like MM/PBSA can be employed for a more quantitative estimation of binding affinity. By comparing and integrating these approaches, researchers can build a robust, data-driven hypothesis to guide efficient and targeted experimental validation in the drug discovery pipeline.

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Sources

A Comparative Guide to the Structural Confirmation of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. For derivatives of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate, a scaffold of interest in medicinal chemistry, unambiguous structural confirmation is paramount. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Authored from the perspective of a Senior Application Scientist, this document delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative scientific principles.

The Imperative of Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Minor variations in connectivity, stereochemistry, or even conformation can lead to drastic differences in efficacy, selectivity, and safety. For the this compound series, accurate structural data is critical for establishing structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory requirements. This guide will navigate the methodologies that provide this crucial information.

A Triad of Analytical Techniques: A Comparative Overview

The structural confirmation of a molecule like this compound is rarely accomplished with a single technique. Instead, a combination of orthogonal methods provides a comprehensive and validated picture.

Technique Information Provided Sample Requirements Strengths Limitations
NMR Spectroscopy Detailed information on the chemical environment of individual atoms, connectivity, and stereochemistry.Soluble sample (mg scale)Non-destructive, provides detailed structural information in solution.Can be complex to interpret, may not provide information on global 3D structure.
Mass Spectrometry Precise molecular weight and elemental composition, fragmentation patterns provide structural clues.Small sample size (µg to ng), can be coupled to chromatography.High sensitivity, provides molecular formula.Does not provide detailed connectivity or stereochemical information on its own.
X-ray Crystallography Unambiguous determination of the three-dimensional structure in the solid state.High-quality single crystalProvides the "gold standard" for structural determination.Crystal growth can be a significant bottleneck, structure may differ from solution conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment and connectivity of atoms within a molecule.

Causality in Experimental Choices for NMR

For a derivative of this compound, a standard suite of NMR experiments is typically employed. The choice of these experiments is driven by the need to unambiguously assign every proton and carbon signal and to establish their connectivity.

  • ¹H NMR: This is the starting point for any NMR analysis. It provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration).

  • ¹³C NMR: This experiment provides a count of the number of unique carbon atoms in the molecule. The chemical shift of each carbon is indicative of its functional group.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the molecular framework.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is essential for piecing together the complete molecular structure, including the connection of the nitrophenyl group to the piperidine nitrogen.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra. The parameters for these experiments (e.g., evolution times, mixing times) should be optimized for the specific molecule.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to assign all proton and carbon signals and confirm the molecular structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep Dissolve sample in deuterated solvent H1 ¹H NMR prep->H1 C13 ¹³C NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC process Process Raw Data HMBC->process assign Assign Signals process->assign confirm Confirm Structure assign->confirm

Figure 1: A generalized workflow for the structural confirmation of a small molecule using NMR spectroscopy.

Mass Spectrometry: The Molecular Weight and Beyond

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound with high accuracy. When coupled with tandem mass spectrometry (MS/MS), it can also provide valuable structural information through the analysis of fragmentation patterns.

Causality in Experimental Choices for MS

For this compound derivatives, Electrospray Ionization (ESI) is a commonly used soft ionization technique that typically produces the protonated molecule, [M+H]⁺.[1] This allows for the accurate determination of the molecular weight. High-resolution mass spectrometry (HRMS), often performed on instruments like a time-of-flight (TOF) or Orbitrap analyzer, can provide the elemental composition, which serves as a powerful constraint on the possible molecular formula.

Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the parent ion. The resulting fragment ions provide clues about the molecule's structure. For piperidine derivatives, characteristic fragmentation patterns often involve cleavage of the piperidine ring and reactions of its substituents.[1]

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Liquid Chromatography (LC): Inject the sample onto an LC system to separate it from any impurities. A reverse-phase C18 column is often a good starting point.

  • Mass Spectrometry (MS):

    • Full Scan MS: Acquire a full scan mass spectrum to determine the m/z of the parent ion.

    • Tandem MS (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Determine the accurate mass and elemental composition from the full scan data. Analyze the fragmentation pattern in the MS/MS spectrum to corroborate the proposed structure.

MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep Prepare dilute solution lc Inject and Separate prep->lc ms1 Full Scan MS (Determine [M+H]⁺) lc->ms1 ms2 Tandem MS (MS/MS) (Fragment Parent Ion) ms1->ms2 formula Determine Elemental Composition ms2->formula fragments Analyze Fragmentation Pattern formula->fragments confirm Confirm Structure fragments->confirm

Figure 2: A typical workflow for the structural analysis of a compound using LC-MS/MS.

X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a molecule in the solid state. While it is considered the "gold standard" for structural confirmation, it is contingent on the ability to grow a high-quality single crystal.

Causality in Experimental Choices for X-ray Crystallography

The primary challenge in X-ray crystallography is obtaining a suitable crystal. The choice of crystallization conditions (solvent, temperature, etc.) is often empirical and requires screening a wide range of possibilities. Once a crystal is obtained, the choice of X-ray source and detector is determined by the size and quality of the crystal.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the this compound derivative. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the crystal in a beam of X-rays and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a model of the molecule. Refine the model against the experimental data to obtain the final, accurate structure.

XRay_Workflow cluster_cryst Crystallization cluster_data Data Collection cluster_solve Structure Solution cryst Grow Single Crystal mount Mount Crystal cryst->mount collect Collect Diffraction Data mount->collect process Process Data collect->process solve Solve and Refine Structure process->solve confirm Confirm 3D Structure solve->confirm

Figure 3: The workflow for determining the three-dimensional structure of a molecule by single-crystal X-ray diffraction.

Conclusion: An Integrated Approach for Unwavering Confidence

The structural confirmation of this compound derivatives, as with any novel compound, requires a multi-faceted analytical approach. NMR spectroscopy provides the foundational understanding of the molecular framework in solution. Mass spectrometry offers a rapid and sensitive means to confirm the molecular weight and elemental composition, with fragmentation data providing corroborating structural evidence. Finally, when attainable, X-ray crystallography delivers an unambiguous and highly detailed picture of the molecule's three-dimensional architecture in the solid state. By integrating the data from these powerful and complementary techniques, researchers can achieve the highest level of confidence in their structural assignments, paving the way for successful drug development endeavors.

References

  • BenchChem.

Sources

A Comparative Guide to the Biological Activity of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of the Nitro Group in Aromatic Scaffolds

Nitroaromatic compounds, a diverse class of molecules characterized by the presence of at least one nitro (NO₂) group attached to an aromatic ring, hold a significant and somewhat paradoxical position in the biological sciences. The strong electron-withdrawing nature of the nitro group profoundly influences the chemical properties of the aromatic system, rendering these compounds both valuable therapeutic agents and potential environmental toxins[1]. This guide provides a comparative analysis of the biological activities of key nitroaromatic compounds, offering insights into their mechanisms of action, antimicrobial efficacy, genotoxic potential, and the experimental methodologies used for their evaluation.

The biological activity of many nitroaromatic compounds is intrinsically linked to the reductive activation of the nitro group by nitroreductase enzymes, which are prevalent in anaerobic bacteria and some parasites but largely absent in mammalian cells. This selective activation forms the basis of their utility as antimicrobial agents, leading to the generation of cytotoxic reactive nitrogen species that can damage DNA, proteins, and other cellular macromolecules[2]. However, this same reactivity raises concerns about their mutagenicity and carcinogenicity, necessitating a thorough evaluation of their safety profiles[1].

This guide will delve into a comparative analysis of prominent nitroaromatic compounds, including the nitrofuran antibiotic nitrofurantoin , the nitroimidazole antimicrobial metronidazole , and the industrial chemical dinitrotoluene , to illustrate the spectrum of their biological effects.

Comparative Analysis of Biological Activities

Antimicrobial Spectrum and Potency

A primary application of nitroaromatic compounds is in antimicrobial therapy. Their efficacy is largely dependent on the presence of nitroreductase enzymes in the target organisms.

Nitrofurantoin , a member of the nitrofuran class, is primarily used for the treatment of urinary tract infections (UTIs). Its mechanism involves the reduction of its nitro group by bacterial flavoproteins (nitroreductases) into highly reactive electrophilic intermediates. These intermediates are known to non-specifically attack ribosomal proteins, leading to the complete inhibition of protein synthesis[3].

Metronidazole , a nitroimidazole, is a cornerstone in the treatment of anaerobic bacterial and protozoal infections. Similar to nitrofurantoin, its activation occurs under anaerobic conditions where its nitro group is reduced by electron transport proteins with low redox potentials. This process generates short-lived cytotoxic intermediates that induce DNA strand breakage and helical structure loss, ultimately leading to cell death[4].

Dinitrotoluene (DNT) , while not used therapeutically, exhibits toxicity towards a range of organisms. Its biological effects are also linked to the reduction of its nitro groups, which can lead to the formation of reactive intermediates that can damage cellular components.

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of nitrofurantoin and metronidazole against a panel of clinically relevant bacterial strains, providing a quantitative comparison of their antibacterial potency.

CompoundBacterial StrainATCC NumberMIC (µg/mL)Reference(s)
Nitrofurantoin Escherichia coli2592216 - 32[5]
Staphylococcus aureus259238 - 16[6]
Pseudomonas aeruginosa27853>1024[5]
Metronidazole Bacteroides fragilis252850.25 - 1.0[7]
Clostridium difficile7000570.25 - 1.0
Escherichia coli25922>1024[5]

Note: MIC values can vary depending on the testing methodology and specific strain. The data presented here are for comparative purposes and are compiled from various sources.

Genotoxicity and Carcinogenicity

The generation of reactive intermediates during the metabolism of nitroaromatic compounds raises significant concerns about their potential to cause genetic damage and cancer.

Ames Test: The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. A positive result indicates that the substance can induce mutations in the DNA of the test organism.

CompoundSalmonella typhimurium StrainMetabolic Activation (S9)ResultReference(s)
Nitrofurantoin TA100WithoutPositive[1]
Metronidazole TA100, TA1535With & WithoutPositive[8]
2,4-Dinitrotoluene TA98, TA100With & WithoutPositive[1]

Carcinogenicity Classification: International agencies such as the International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP) classify substances based on their carcinogenic potential to humans.

CompoundIARC ClassificationNTP Classification
Nitrofurantoin Group 3 (Not classifiable as to its carcinogenicity to humans)Not Listed
Metronidazole Group 2B (Possibly carcinogenic to humans)Reasonably anticipated to be a human carcinogen
2,4-Dinitrotoluene Group 2B (Possibly carcinogenic to humans)Reasonably anticipated to be a human carcinogen
2,6-Dinitrotoluene Group 2B (Possibly carcinogenic to humans)Reasonably anticipated to be a human carcinogen

Mechanistic Insights: Signaling Pathways and Molecular Targets

The biological effects of nitroaromatic compounds are mediated through their interaction with various cellular pathways. Understanding these pathways is crucial for drug development and risk assessment.

Nitrofurantoin: Induction of the SOS Response

Nitrofurantoin's ability to damage DNA triggers the SOS response in bacteria, a global response to DNA damage that involves the induction of a plethora of genes involved in DNA repair and mutagenesis[9]. This response is controlled by the RecA and LexA proteins. Following DNA damage, RecA is activated and facilitates the autocatalytic cleavage of the LexA repressor, leading to the derepression of SOS genes.

SOS_Response Nitrofurantoin Nitrofurantoin Nitroreductase Bacterial Nitroreductase Nitrofurantoin->Nitroreductase Reduction ReactiveIntermediates Reactive Intermediates Nitroreductase->ReactiveIntermediates DNADamage DNA Damage (Strand Breaks) ReactiveIntermediates->DNADamage RecA RecA Activation DNADamage->RecA LexA LexA Cleavage RecA->LexA SOS_Genes SOS Gene Expression (DNA Repair, Mutagenesis) LexA->SOS_Genes Derepression

Caption: Nitrofurantoin-induced DNA damage and the SOS response pathway.

Metronidazole: Disruption of Redox Homeostasis and DNA Integrity

The activation of metronidazole in anaerobic organisms leads to the formation of nitroso radicals that disrupt DNA and other macromolecules. This process is intimately linked to the cellular redox state . The low redox potential of anaerobic cells facilitates the reduction of metronidazole, creating a futile cycle of reduction and re-oxidation that generates reactive oxygen species and depletes cellular reducing equivalents, leading to oxidative stress and cell death[4].

Metronidazole_Pathway Metronidazole Metronidazole (Prodrug) NitroRadical Nitroso Radical (Cytotoxic) Metronidazole->NitroRadical Reduction Ferredoxin_red Reduced Ferredoxin Ferredoxin_red->Metronidazole Ferredoxin_ox Oxidized Ferredoxin Ferredoxin_red->Ferredoxin_ox DNADamage DNA Strand Breaks NitroRadical->DNADamage CellDeath Cell Death DNADamage->CellDeath

Caption: Reductive activation of metronidazole and subsequent DNA damage.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. This section provides detailed methodologies for key assays used to evaluate the biological activity of nitroaromatic compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Workflow for Broth Microdilution MIC Assay

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Nitroaromatic Compound start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells with Bacteria and Compound prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results Visually or Spectrophotometrically incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution: Dissolve the nitroaromatic compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plate: Perform serial two-fold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL. Include a growth control (broth only) and a sterility control (uninoculated broth).

  • Preparation of Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), resulting in a final volume of 100 µL per well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium.

Step-by-Step Protocol:

  • Preparation of Tester Strains: Grow the desired S. typhimurium tester strains (e.g., TA98, TA100) overnight in nutrient broth.

  • Metabolic Activation (Optional): For compounds that require metabolic activation to become mutagenic, a rat liver homogenate (S9 fraction) is included in the assay.

  • Plate Incorporation Method: a. To 2 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and (if required) 0.5 mL of the S9 mix. b. Vortex the mixture gently and pour it onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect. Positive and negative controls must be included in each experiment to validate the results.

Nitroreductase Activity Assay

This spectrophotometric assay measures the activity of nitroreductase by monitoring the reduction of a nitroaromatic substrate, which is accompanied by a decrease in the absorbance of NADH.

Step-by-Step Protocol:

  • Preparation of Cell Lysate: Grow the bacterial culture to mid-log phase, harvest the cells by centrifugation, and resuspend them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Lyse the cells using sonication or a French press and clarify the lysate by centrifugation.

  • Assay Mixture: In a cuvette, prepare a reaction mixture containing:

    • 50 mM Tris-HCl, pH 7.5

    • 100 µM NADH

    • 100 µM of a nitroaromatic substrate (e.g., nitrofurantoin)

    • An appropriate amount of the cell lysate (protein concentration should be determined).

  • Measurement: Initiate the reaction by adding the cell lysate. Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADH) over time using a spectrophotometer.

  • Calculation of Activity: The rate of NADH oxidation is proportional to the nitroreductase activity. The specific activity can be calculated using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹) and is typically expressed as units per milligram of protein (1 unit = 1 µmol of NADH oxidized per minute).

Conclusion

Nitroaromatic compounds represent a class of molecules with potent and varied biological activities. Their efficacy as antimicrobial agents is well-established, stemming from their selective activation by microbial nitroreductases. However, this same mechanism of action raises valid concerns regarding their genotoxicity and carcinogenicity. A thorough understanding of their structure-activity relationships, mechanisms of action, and potential for toxicity is paramount for the rational design of new, safer, and more effective therapeutic agents. The experimental protocols detailed in this guide provide a framework for the comparative evaluation of these important compounds, enabling researchers to make informed decisions in the fields of drug discovery and development.

References

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  • Lu, C., Fenwick, G. R., & Johnson, I. T. (1989). Mutagenicity of 2-hydroxy-3-butenyl-glucosinolate (progoitrin) and its enzymatic degradation products in the Ames test. Food and Chemical Toxicology, 27(11), 721-725.
  • National Toxicology Program. (1989). NTP Toxicology and Carcinogenesis Studies of Nitrofurantoin (CAS No. 67-20-9) in F344/N Rats and B6C3F1 Mice (Feed Studies) (NTP TR 341). U.S.
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  • Race, P. R., Lovering, A. L., White, S. A., & Grove, J. I. (2005). The crystal structure of an NfsB-like nitroreductase from Bacillus subtilis. Journal of Molecular Biology, 347(1), 113-124.
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  • Selby, J. V., Friedman, G. D., & Fireman, B. H. (1989). Screening prescription drugs for possible carcinogenicity: 11 to 15 years of follow-up. Cancer Research, 49(20), 5736-5747.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and an understanding of the chemical's inherent properties.

Understanding the Hazard Profile

This compound is a substituted piperidine derivative containing a nitrophenyl group. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, its chemical structure points to several potential hazards that must be addressed during disposal. The presence of the nitrophenyl group is of particular concern. Aromatic nitro compounds are known for their potential toxicity and reactivity.[1] For instance, related compounds like N-(4-Nitrophenyl)piperidine are classified as causing serious eye irritation, skin irritation, and respiratory irritation.[2][3]

The piperidine moiety, while generally less reactive, can also present hazards. Piperidine itself is a flammable liquid and can cause severe skin burns and eye damage. Given these characteristics, this compound must be treated as a hazardous waste unless definitively proven otherwise through rigorous analysis.

Key Hazard Considerations:
  • Irritation: High likelihood of being a skin, eye, and respiratory irritant.[2][3]

  • Toxicity: Nitrophenyl compounds can be toxic and may have adverse effects on the blood.[1]

  • Environmental Hazard: Improper disposal can lead to contamination of soil and water.

A summary of the anticipated hazard classification is provided in the table below.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2IrritantWarningCauses skin irritation.
Serious Eye Damage/IrritationCategory 2IrritantWarningCauses serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3IrritantWarningMay cause respiratory irritation.

This table is based on the hazard profile of structurally similar compounds. Always refer to the specific Safety Data Sheet (SDS) for the exact material you are handling.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal by a licensed waste management service.

Step 1: Immediate Waste Segregation at the Point of Generation

The principle of immediate segregation is paramount to preventing accidental mixing of incompatible waste streams.

  • Designate a specific, labeled waste container for this compound waste. This includes neat compound, solutions, and contaminated materials (e.g., weighing boats, pipette tips, gloves).

  • Solid vs. Liquid Waste: Maintain separate, clearly labeled containers for solid and liquid waste.

  • Compatibility: The container material must be compatible with the chemical. For organic compounds like this, a high-density polyethylene (HDPE) or glass container is generally suitable.[4] Avoid metal containers for acidic or basic waste streams.

Step 2: Proper Labeling of the Hazardous Waste Container

Accurate and thorough labeling is a regulatory requirement and a critical safety measure.

  • Use a standardized hazardous waste label. This label should be securely affixed to the container.

  • Complete all fields on the label:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant," "Toxic")

    • The date of initial waste accumulation

    • The name of the principal investigator or laboratory group

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

An SAA is a designated area at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Container Management: Waste containers in the SAA must be kept closed at all times, except when adding waste.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Volume Limits: Be aware of the volume limits for SAAs as defined by your institution and local regulations.

Step 4: Arranging for Disposal

Once the waste container is full or has been in the SAA for the maximum allowed time (as per institutional policy), it must be transferred for disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Provide all necessary documentation to EHS, including a completed waste manifest if required.

  • Never dispose of this chemical down the drain or in the regular trash. [2] This can lead to environmental contamination and may be a violation of local and federal regulations.

The decision-making process for the disposal of this compound can be visualized in the following workflow diagram.

DisposalWorkflow A Waste Generation (Neat compound, solutions, contaminated materials) B Segregate Waste (Solid vs. Liquid) A->B C Select Compatible Container (e.g., HDPE, Glass) B->C D Label Container ('Hazardous Waste', Chemical Name, Hazards, Date) C->D E Store in Satellite Accumulation Area (SAA) D->E F Is Container Full or Max Time Reached? E->F G Contact EHS for Pickup F->G Yes I Continue Accumulation in SAA F->I No H Transfer to Licensed Waste Disposal Facility G->H I->E

Caption: Disposal workflow for this compound.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don Personal Protective Equipment (PPE): At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, a respirator may be necessary.

  • Contain the Spill: Use a spill kit with absorbent materials to contain the spill. For solid spills, gently cover with an absorbent to prevent dust from becoming airborne.

  • Clean the Spill: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your EHS department.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By following these detailed procedures for the disposal of this compound, researchers can ensure they are adhering to best practices and regulatory requirements. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety department for guidance.

References

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.[Link]

  • PubChem. Ethyl 4-piperidinecarboxylate. National Institutes of Health. [Link]

  • The Encyclopedia of Earth. Health effects of nitrophenols.[Link]

Sources

Safe Handling and Personal Protective Equipment (PPE) Guide for Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Laboratory Professionals

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate. The guidance herein is synthesized from the known hazards associated with its core chemical moieties: the aromatic nitro group and the piperidine ring structure. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach assuming the hazards of its components is mandatory.

Hazard Assessment: A Synthesis of Structural Risks

This compound combines two chemical groups with distinct hazard profiles. Understanding these is critical to appreciating the rationale behind the recommended safety procedures.

  • The 4-Nitrophenyl Group: Aromatic nitro compounds are a well-documented class of chemicals with potential for significant toxicity. A primary concern is their ability to be absorbed through the skin.[1] Systemic effects can occur following exposure.

  • The Piperidine Ring: Piperidine and its derivatives are known to be hazardous. Piperidine itself is classified as a flammable liquid that is toxic in contact with skin or if inhaled, and it can cause severe skin burns and eye damage.[2][3][4][5] While the N-substitution in the target molecule may alter its properties, the inherent risks of the piperidine scaffold must be respected.

Therefore, this compound must be handled as a substance that is potentially toxic, readily absorbed through the skin, and a severe irritant to the skin, eyes, and respiratory system.

Core Personal Protective Equipment (PPE) Requirements

Consistent and correct use of PPE is the primary defense against chemical exposure. The following table summarizes the minimum required PPE for handling this compound. All PPE should comply with established standards such as those from OSHA (Occupational Safety and Health Administration) in the U.S. and CEN (European Committee for Standardization) in Europe.

Protection Type Specification Standard (Example) Justification
Eye/Face Chemical splash goggles and a full-face shield.OSHA 29 CFR 1910.133[6][7][8], EN 166[1][7]Protects against splashes of liquids and airborne powder, preventing severe eye irritation or damage.
Hand Chemical-resistant gloves (Nitrile recommended).EN 374Prevents skin contact and absorption. Aromatic nitro compounds can be absorbed through the skin.[1]
Body Flame-resistant laboratory coat.---Protects skin from contamination and spills.
Respiratory NIOSH-approved respirator with particulate filter (N95 or higher).NIOSH / EN 149[7][8][9]Required when handling the solid powder outside of a certified fume hood to prevent inhalation of fine particles.
Feet Closed-toe, chemical-resistant shoes.---Protects feet from spills.

Operational Plan: Safe Handling and Disposal

A systematic approach to handling ensures that risks are minimized at every step.

Engineering Controls: The First Line of Defense

Personal protective equipment is the last line of defense; engineering controls are the first.

  • Chemical Fume Hood: All weighing, solution preparation, and transfers of this compound must be performed inside a certified chemical fume hood.[10] This is critical for minimizing inhalation exposure.

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are safely diluted and removed.[6][8][9]

  • Emergency Equipment: An easily accessible and fully operational safety shower and eyewash station are mandatory in the immediate vicinity of the work area.[1][6][7][8]

Step-by-Step Handling Protocol
  • Preparation: Before beginning work, designate a specific area within the fume hood for the procedure. Cover the work surface with disposable, absorbent bench paper. Ensure all required PPE is correctly worn.

  • Weighing: When weighing the solid compound, use an analytical balance with a draft shield inside the fume hood if possible. Use a micro-spatula to carefully transfer the material, avoiding the creation of dust. Should dust be generated, allow it to settle within the closed fume hood before proceeding.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly and carefully to prevent splashing. If the container needs to be agitated (e.g., via sonication or vortexing), ensure it is securely capped.

  • Post-Handling: After handling, thoroughly decontaminate the spatula and any other reusable equipment. Wipe down the work surface in the fume hood. Remove PPE carefully, avoiding contact with the contaminated exterior, and wash hands thoroughly with soap and water.[7]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment area.

  • Contain: If the spill is small and contained within the fume hood, use an inert absorbent material, such as sand or vermiculite, to cover it.[10][11]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled waste container.[8][10]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.[6][7][8]

Waste Disposal Plan

Chemical waste must be handled in accordance with institutional, local, and national regulations.

  • Solid Waste: Unused solid this compound and any materials contaminated with it (e.g., gloves, bench paper, cleanup materials) should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not pour this chemical into drains or water courses.[10]

  • Disposal: Arrange for a licensed disposal company to handle the final disposal of the waste.[10]

Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][10] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6][12]

  • Skin Contact: Immediately remove all contaminated clothing.[10][12] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][8] If skin irritation persists, seek medical attention.[6]

  • Inhalation: Move the individual to fresh air immediately.[6][8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[5] Seek immediate medical attention.[6]

Visual Workflow for Safe Handling

The following diagram outlines the critical workflow for safely managing this compound in a laboratory setting.

cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase cluster_emergency Emergency Response prep_ppe Don all required PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_hood Prepare designated work area in certified fume hood prep_ppe->prep_hood weigh Weigh solid carefully (minimize dust) prep_hood->weigh dissolve Prepare solutions (add solvent slowly) weigh->dissolve react Perform experimental procedure dissolve->react decon Decontaminate surfaces and reusable equipment react->decon waste Segregate and seal all hazardous waste (solid & liquid) decon->waste remove_ppe Remove PPE correctly waste->remove_ppe wash Wash hands thoroughly remove_ppe->wash spill Spill Occurs exposure Personnel Exposure

Caption: Workflow for handling this compound.

References

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • SAFETY DATA SHEET for Ethyl 4-amino-1-piperidinecarboxylate. Fisher Scientific.
  • BroadPharm BP-28418 Safety Information. BroadPharm.
  • SAFETY DATA SHEET for Ethyl isonipecotate. Fisher Scientific.
  • Personal protective equipment for handling 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one. Benchchem.
  • Personal protective equipment for handling o-Nitrosophenol. Benchchem.
  • Ethyl piperidine-4-carboxylate Safety Data Sheet. Apollo Scientific.
  • SAFETY DATA SHEET for 1-(4-Nitrophenyl)piperidine. Fisher Scientific.
  • Safety Data Sheet. Biosynth.
  • Safety Data Sheet: Piperidine. Chemos GmbH & Co. KG.
  • Piperidine - SAFETY DATA SHEET. Penta chemicals.
  • Piperidine; 110-89-4.. - SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET - Piperidine. Sigma-Aldrich.
  • Safety Data Sheet: Piperidine. Carl ROTH.
  • Piperidine: Human health tier II assessment. Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.